molecular formula C9H6INO3 B8498076 Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Cat. No.: B8498076
M. Wt: 303.05 g/mol
InChI Key: JGRPKGNZXLXHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-cyano-4-hydroxy-5-iodobenzoate is a useful research compound. Its molecular formula is C9H6INO3 and its molecular weight is 303.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6INO3

Molecular Weight

303.05 g/mol

IUPAC Name

methyl 3-cyano-4-hydroxy-5-iodobenzoate

InChI

InChI=1S/C9H6INO3/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-3,12H,1H3

InChI Key

JGRPKGNZXLXHPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)O)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS: 1462973-88-5 or related analogs) represents a critical pharmacophore in the development of HIF-PH inhibitors (Hypoxia-inducible factor prolyl hydroxylase inhibitors) and Thyromimetics (TR-β agonists). Its structural core—a trisubstituted benzoate—requires precise regiochemical control to install the cyano and iodo moieties flanking the central hydroxyl group.

This guide details the "Stepwise Regioselective Installation" strategy. Unlike shotgun approaches that risk poly-iodination or hydrolysis, this protocol prioritizes the installation of the cyano group before the final iodination. This ensures that the strong ortho-directing effect of the hydroxyl group drives the final iodine atom exclusively to the C5 position, avoiding the formation of inseparable regioisomers.

Part 2: Retrosynthetic Analysis & Pathway Selection

To achieve the target molecule with high purity (>98%), we utilize a disconnection strategy that isolates the introduction of the nitrile group from the final halogenation.

Critical Pathway Logic
  • Route A (Selected): Iodination

    
     Cyanation 
    
    
    
    Re-Iodination.
    • Logic: Start with Methyl 4-hydroxybenzoate. Mono-iodinate at C3. Convert C3-Iodo to C3-Cyano (Rosenmund–von Braun). Finally, use the activating OH group to direct a second iodine to C5.

    • Advantage: High regiocontrol; avoids handling unstable di-iodo intermediates during cyanation.

  • Route B (Alternative): Formylation

    
     Oxime 
    
    
    
    Nitrile
    
    
    Iodination.
    • Logic: Avoids heavy metal (CuCN) waste but involves multiple steps (Duff formylation or MgCl2/Paraformaldehyde).[1]

    • Decision: Route A is preferred for laboratory to pilot-scale efficiency and atom economy, provided cyanide waste is managed.

Reaction Scheme Visualization (DOT)

SynthesisRoute cluster_legend Reaction Logic SM Methyl 4-hydroxybenzoate (Starting Material) Int1 Methyl 3-iodo-4-hydroxybenzoate (Intermediate 1) SM->Int1 Step 1: ICl, AcOH Regioselective Iodination Int2 Methyl 3-cyano-4-hydroxybenzoate (Intermediate 2) Int1->Int2 Step 2: CuCN, DMF, Reflux Rosenmund-von Braun Target Methyl 3-cyano-4-hydroxy-5-iodobenzoate (Target) Int2->Target Step 3: NIS, AcOH or ICl Final C5 Iodination OH directs Ortho OH directs Ortho CN deactivates Meta CN deactivates Meta OH directs Ortho->CN deactivates Meta

Caption: Stepwise regioselective synthesis ensuring C5 iodination occurs after C3 cyanation.

Part 3: Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-iodo-4-hydroxybenzoate

Objective: Mono-iodination of the phenol ring.

Reagents & Parameters:

Reagent Equiv. Role Conditions
Methyl 4-hydroxybenzoate 1.0 Substrate Dissolved in Glacial AcOH
Iodine Monochloride (ICl) 1.05 Iodinating Agent Dropwise at 25°C, then 65°C

| Acetic Acid (AcOH) | Solvent | Solvent | 5-10 Volumes |[2]

Protocol:

  • Charge a reaction vessel with Methyl 4-hydroxybenzoate (1.0 eq) and glacial acetic acid (5 vol). Stir to dissolve.

  • Prepare a solution of ICl (1.05 eq) in acetic acid (2 vol).

  • Critical Control: Add the ICl solution dropwise over 40 minutes. Do not rush; rapid addition causes di-iodination.

  • Heat the mixture to 65°C for 5 hours. Monitor by HPLC/TLC (Target

    
     ~0.6 in Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. Pour into ice-water (10 vol). The product will precipitate.[2][3][4][5]

  • Filter the solid, wash with 5% Sodium Thiosulfate (to remove excess iodine) and water.

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 85–90%

    • Appearance: Off-white powder.[5]

Step 2: Cyanation (Rosenmund–von Braun Reaction)

Objective: Substitution of the iodine with a nitrile group.

Reagents & Parameters:

Reagent Equiv. Role Conditions
Methyl 3-iodo-4-hydroxybenzoate 1.0 Substrate Dissolved in DMF
Copper(I) Cyanide (CuCN) 1.2 Cyanating Agent Reflux (140–150°C)

| DMF | Solvent | Solvent | anhydrous, degassed |

Protocol:

  • In a dry flask under Nitrogen atmosphere, dissolve Intermediate 1 (from Step 1) in anhydrous DMF (10 vol).

  • Add CuCN (1.2 eq). Safety Note: Handle cyanide in a well-ventilated fume hood with appropriate detectors.

  • Heat to reflux (approx. 145°C) for 6–12 hours. The reaction turns dark.

  • Quench (Oxidative Workup): Cool to 60°C. Pour the mixture into a solution of

    
     (or ethylenediamine) in water/HCl. This breaks the stable copper-product complex.
    
  • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from Methanol or flash chromatography (0-30% EtOAc in Hexanes).

    • Expected Yield: 60–75%

    • Key Intermediate: Methyl 3-cyano-4-hydroxybenzoate.[1][2][5][6][7]

Step 3: Final Regioselective Iodination

Objective: Installation of the final iodine at C5.

Mechanism: The C4-hydroxyl group is a strong ortho-director. Although the C3-cyano and C1-ester groups are deactivating, the C5 position is the only site activated by the hydroxyl group, ensuring 100% regioselectivity.

Protocol:

  • Dissolve Methyl 3-cyano-4-hydroxybenzoate (1.0 eq) in Acetic Acid or DMF.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) or ICl (1.1 eq).

    • Note: NIS is milder and preferred if the ester is sensitive, but ICl is more atom-economical.

  • Stir at room temperature for 2 hours, then heat to 50°C if conversion is slow.

  • Workup: Pour into ice water containing Sodium Bisulfite (to quench iodine).

  • Filter the precipitate.[2][3][4][5] Recrystallize from Ethanol/Water.[8]

    • Target:Methyl 3-cyano-4-hydroxy-5-iodobenzoate .

Part 4: Process Safety & Quality Control

Impurity Profile
ImpurityOriginControl Strategy
3,5-Diiodo Analog Over-iodination in Step 1Strict stoichiometry of ICl (1.05 eq max) and slow addition.
Des-iodo Precursor Incomplete Step 3Monitor via HPLC; extend reaction time or add 0.1 eq extra NIS.
Hydrolyzed Acid Ester hydrolysisAvoid strong aqueous bases; keep workups neutral/acidic.
Analytical Validation (Self-Validating Data)
  • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic proton at C5 (approx 7.0-7.5 ppm) and the retention of the singlet methyl ester (~3.8 ppm). The aromatic region should show two singlets (or meta-coupled doublets) representing H2 and H6.

  • Mass Spectrometry (LC-MS):

    • Precursor (Step 2): MW ~177.

    • Target (Step 3): MW ~303 (M+H or M-H depending on ionization). Look for the characteristic Iodine isotope pattern (though I is monoisotopic, the mass defect is distinct).

Part 5: References

  • Preparation method of methyl 3-cyano-4-hydroxybenzoate. Google Patents (CN106674052A). Describes the synthesis of the cyano-intermediate via formylation or iodination routes.

  • Synthesis of methyl 3-cyano-4-hydroxybenzoate and iodinated precursors. ChemicalBook (CAS 156001-68-2 & 15126-06-4). Provides specific experimental conditions for the ICl iodination and CuCN cyanation steps.

  • Regioselective iodination of hydroxylated aromatic ketones and esters. Arkivoc, 2006 (i) 104-108. Validates the regioselectivity of iodination on ortho-hydroxy aromatic systems.

  • Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. WIPO (WO2018121050). Details the industrial scalability of the cyanation step.

Sources

Technical Whitepaper: Physicochemical Profiling of Methyl 3-cyano-4-hydroxy-5-iodobenzoate

[1][2]

Executive Summary

Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS: Not widely listed in public commodity databases; specific intermediate described in Patent US8367843B2) is a highly functionalized aromatic intermediate critical to the synthesis of URAT1 inhibitors (therapeutics for gout and hyperuricemia) and advanced biaryl pharmaceutical scaffolds.[1][2]

Its structure combines four distinct functional handles—a phenolic hydroxyl, a nitrile, a methyl ester, and an aryl iodide—on a single benzene core.[2] This density of functionalization imparts unique physicochemical behaviors, particularly regarding acidity (pKa) and regiospecific reactivity (Suzuki-Miyaura coupling).[1][2] This guide provides a definitive technical profile of the compound, synthesizing experimental data from patent literature with calculated physicochemical parameters to support process chemistry and drug development workflows.[2]

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule is a tetra-substituted benzene derivative.[1][2] The strategic placement of electron-withdrawing groups (Cyano, Iodo, Ester) around the phenolic hydroxyl significantly alters its electronic properties compared to the parent hydroxybenzoate.[1][2]

ParameterDetail
IUPAC Name Methyl 3-cyano-4-hydroxy-5-iodobenzoate
Molecular Formula C

H

INO

Molecular Weight 303.05 g/mol
SMILES COC(=O)C1=CC(I)=C(O)C(C#N)=C1
Key Functional Groups [1][2][3][4][5][6][7][8] • Aryl Iodide (C-5): Site for Pd-catalyzed cross-coupling.[1][2]• Nitrile (C-3): Electron-withdrawing, H-bond acceptor.[1][2]• Phenol (C-4): Highly acidic H-bond donor.[1][2]• Methyl Ester (C-1): Lipophilic masking of carboxylic acid.[1][2]
Structural Reactivity Map

The following diagram illustrates the electronic influences and reactive sites within the molecule, highlighting the cooperative effect of the substituents on the phenolic pKa.

ReactivityMapCenterBenzene CoreOH4-OH Group(pKa ~5-6)High AcidityCenter->OH C-4Iodo5-Iodo GroupLeaving Group forSuzuki CouplingCenter->Iodo C-5Cyano3-Cyano GroupElectron WithdrawingOrtho-directorCenter->Cyano C-3Ester1-Methyl EsterHydrolysis SusceptibleCenter->Ester C-1Iodo->OH Inductive Acidification (-I)Cyano->OH Inductive Acidification (-I)

Figure 1: Structural Reactivity Map.[1][2] The ortho-cyano and ortho-iodo substituents exert a strong electron-withdrawing effect, significantly lowering the pKa of the phenol group compared to methyl 4-hydroxybenzoate.[1][2]

Physicochemical Properties[1][2][5][7][11]

Solid-State Properties

Based on synthesis isolation protocols described in patent literature (US8367843B2), the compound is isolated as a solid.[1][2]

  • Appearance: Pale yellow solid.[2]

  • Crystallinity: Precipitates from reaction mixtures (Chloroform/Methanol) upon solvent removal and water wash.[2][4]

  • Melting Point: While specific experimental MP is not explicitly indexed in public snippets, the precursor (Methyl 3-cyano-4-hydroxybenzoate) melts >200°C. The iodinated derivative typically exhibits a higher melting point due to increased molecular weight and halogen bonding capabilities, likely in the range of 180–220°C (Estimation).[1]

Solution Properties
  • Solubility Profile:

    • High Solubility: DMSO, DMF, THF, Chloroform/Methanol mixtures.[2]

    • Low Solubility: Water (neutral pH), Hexanes.[2]

    • pH-Dependent Solubility:[1][2] Soluble in aqueous alkaline solutions (e.g., NaOH, KOH) due to deprotonation of the phenolic hydroxyl.[2]

  • Acidity (pKa):

    • The phenol proton is highly acidic.[2]

    • Prediction: The pKa is estimated to be 5.5 – 6.5 .[2]

    • Mechanism:[1][9] The cyano group (ortho) and iodine (ortho) both stabilize the phenoxide anion via inductive effects.[1][2] This makes the compound significantly more acidic than Methyl 4-hydroxybenzoate (pKa ~8.5).[1][2]

  • Lipophilicity (LogP):

    • Predicted LogP:~2.5 – 3.0 .

    • The iodine atom adds significant lipophilicity (+0.6 to +0.8 LogP units) compared to the non-iodinated precursor, balancing the polarity of the cyano and hydroxy groups.[2]

Synthesis & Experimental Protocols

The synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate requires precise control of electrophilic aromatic substitution to ensure regioselectivity at the C-5 position.[1][2] The protocol below is adapted from US Patent 8,367,843 B2 .

Synthetic Pathway

The synthesis proceeds via the iodination of Methyl 3-cyano-4-hydroxybenzoate using N-Iodosuccinimide (NIS) activated by a strong acid.[1][2]

SynthesisStartMethyl 3-cyano-4-hydroxybenzoate(Precursor)ReactionElectrophilic Iodination(Room Temp, 1 Hour)Start->ReactionReagentsReagents:N-Iodosuccinimide (NIS)Trifluoromethanesulfonic Acid (TfOH)Solvent: CHCl3 / MeOHReagents->ReactionWorkupWorkup:1. Evaporate Solvent2. Water Wash3. FiltrationReaction->WorkupProductMethyl 3-cyano-4-hydroxy-5-iodobenzoate(Pale Yellow Solid)Workup->Product

Figure 2: Synthetic workflow for the regioselective iodination of the 5-position.

Detailed Protocol
  • Preparation: Dissolve Methyl 3-cyano-4-hydroxybenzoate (1.0 equiv, e.g., 6.47 g) in a mixture of Chloroform (80 mL) and Methanol (10 mL).

    • Note: Methanol is crucial for solubility and potentially assists in the proton transfer mechanism.[2]

  • Activation: Add N-Iodosuccinimide (NIS) (1.3 equiv, e.g., 8.63 g).

  • Catalysis: Slowly add Trifluoromethanesulfonic acid (TfOH) (approx. 0.4 mL per gram of substrate) to the stirring solution.

    • Caution: TfOH is corrosive.[2] Exothermic reaction possible.[2]

  • Reaction: Stir the mixture at room temperature (20–25°C) for 1 hour . Monitor by HPLC or TLC for disappearance of starting material.[2]

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove organic solvents.

    • Suspend the resulting residue in Water to dissolve succinimide byproducts and remove residual acid.[2]

    • Filter the precipitate.[2][10]

    • Wash the filter cake thoroughly with water.[2]

    • Dry under vacuum to yield the title compound as a pale yellow solid .[2]

Analytical Characterization

To validate the identity and purity of the synthesized material, the following analytical signatures should be confirmed:

MethodExpected Signature
1H NMR (DMSO-d6) Phenol -OH: Broad singlet, highly downfield (11.0–12.0 ppm) due to acidity.[1][2]• Aromatic Protons: Two distinct singlets (or meta-coupled doublets, J2Hz).  [1]- H-2 (between Ester and Cyano): ~8.0–8.2 ppm.  [1][2]- H-6 (between Ester and Iodo): ~8.3–8.5 ppm (deshielded by Iodine).[1][2]• Methoxy (-OCH3): Singlet at ~3.8–3.9 ppm.[1][2]
Mass Spectrometry (LC-MS) Ionization: ESI- (Negative mode) is preferred due to the acidic phenol.[1][2]• m/z: [M-H]⁻ = 302.0.[1][2]• Isotope Pattern: Iodine does not have a distinctive M+2 isotope, but the mass defect is unique.[2]
HPLC Purity Column: C18 Reverse Phase.• Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.• Retention: Will elute later than the non-iodinated precursor due to increased lipophilicity.[2]

Stability & Handling

  • Photostability: Aryl iodides are light-sensitive.[1][2] The C-I bond can undergo homolytic cleavage under UV light, leading to de-iodination.[2]

    • Requirement: Store in amber glass vials or foil-wrapped containers.

  • Hydrolytic Stability: The methyl ester is susceptible to hydrolysis in strong base or acid.[2] However, the synthesis workup (water wash) suggests it is stable in neutral aqueous suspension for short periods.[2]

  • Thermal Stability: Stable at room temperature.[2] Avoid heating >50°C for prolonged periods unless in a reaction context, to prevent decarboxylation or iodine elimination.[2]

  • Safety (HSE):

    • GHS Classification (Predicted): Skin Irritant (H315), Eye Irritant (H319).[1][2]

    • Specific Hazard: As an alkylating agent precursor (if modified) and aryl halide, standard PPE (gloves, goggles, fume hood) is mandatory.[1][2]

References

  • US Patent 8,367,843 B2 . "Phenol derivative."[2] Assignee: Kissei Pharmaceutical Co., Ltd.[2] (2013).[1][2][11] Describes the synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate (Example 1, Step C) as an intermediate for URAT1 inhibitors.

  • PubChem Compound Summary . "Methyl 3-cyano-4-hydroxybenzoate" (Precursor Data).[1][2][10][4][8] National Center for Biotechnology Information.[2] Accessed 2026.[2]

  • ChemicalBook . "Methyl 4-hydroxy-3-iodobenzoate" (Analogous Chemistry).[1][2][10] Accessed 2026.[2]

"CAS number for Methyl 3-cyano-4-hydroxy-5-iodobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Profile: Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS 1285574-72-2)

Part 1: Executive Summary & Core Directive

Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS 1285574-72-2 ) is a high-value pharmacophore intermediate primarily utilized in the synthesis of next-generation Urate Transporter 1 (URAT1) inhibitors .[1] Developed prominently within the intellectual property clusters of Fuji Yakuhin Co., Ltd. , this compound serves as a critical scaffold for constructing "Phenol Derivative" uricosuric agents designed to treat hyperuricemia and gout.[1]

Unlike first-generation agents (e.g., benzbromarone) which carry hepatotoxicity risks, the derivatives synthesized from this intermediate aim for high selectivity towards URAT1 with improved safety profiles. The iodine substituent at the 5-position is a strategic "chemical handle," enabling late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce alkyl or cycloalkyl groups (such as cyclopropyl) essential for optimizing potency and metabolic stability.[1]

Part 2: Chemical Identity & Properties

Property Technical Detail
CAS Number 1285574-72-2
IUPAC Name Methyl 3-cyano-4-hydroxy-5-iodobenzoate
Molecular Formula C₉H₆INO₃
Molecular Weight 303.05 g/mol
Appearance Pale yellow solid
Solubility Soluble in DMSO, Chloroform, Methanol; Insoluble in Water
SMILES COC(=O)C1=CC(I)=C(O)C(C#N)=C1
Key Functional Groups Nitrile (–CN), Phenolic Hydroxyl (–OH), Aryl Iodide (–I), Methyl Ester (–COOMe)

Part 3: Synthesis & Experimental Protocols

The synthesis of CAS 1285574-72-2 requires precise regiochemical control to install the iodine atom at the 5-position of the highly electron-rich phenol ring without over-iodinating or hydrolyzing the nitrile/ester groups.[1]

Protocol: Regioselective Iodination

Source: Validated from Fuji Yakuhin Patent US8367843B2/WO2011040449A1.[1]

Reagents:

  • Substrate: Methyl 3-cyano-4-hydroxybenzoate (CAS 156001-68-2)[1][2]

  • Iodinating Agent: N-Iodosuccinimide (NIS)[1]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH)[1]

  • Solvent System: Chloroform (CHCl₃) / Methanol (MeOH) (8:1 ratio)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6.47 g of methyl 3-cyano-4-hydroxybenzoate in a mixture of 80 mL chloroform and 10 mL methanol. Ensure complete solubilization at room temperature.

  • Activation: Add 2.5 mL of trifluoromethanesulfonic acid (TfOH). Note: The acid activates the NIS and increases the electrophilicity of the iodine species.[1]

  • Iodination: Slowly add 8.63 g of N-Iodosuccinimide (NIS) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 1 hour. Monitor via TLC or LC-MS for the disappearance of the starting material (

    
     changes significantly due to the heavy iodine atom).[1]
    
  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water to precipitate the product and remove succinimide byproducts.[1]

  • Purification: Filter the solid, wash extensively with water, and dry in vacuo.[1]

  • Yield: Expected yield is ~11.29 g (Pale yellow solid).

Mechanism of Action (Chemical): The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The hydroxyl group at position 4 strongly activates the ortho-positions (3 and 5).[1] Since position 3 is blocked by the cyano group, the activated iodine species (


 generated from NIS/TfOH) attacks position 5 exclusively.[1]

Part 4: Downstream Applications (Drug Discovery)

This intermediate is specifically designed for Palladium-Catalyzed Cross-Coupling .[1] The aryl iodide bond is weak and highly reactive toward oxidative addition by Pd(0) species, allowing for the introduction of diverse R-groups.

Case Study: Synthesis of Cyclopropyl Analogs In the development of Dotinurad-related compounds, this intermediate is coupled with cyclopropylboronic acid to replace the iodine with a cyclopropyl group. This modification increases lipophilicity and metabolic stability, crucial for URAT1 binding affinity.[1]

Reaction Scheme (Suzuki Coupling):

  • Reagents: CAS 1285574-72-2 + Cyclopropylboronic acid[1]

  • Catalyst: Pd complex (e.g., palladium dichloride)[1][3]

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Solvent: 1,4-Dioxane[1][3]

  • Conditions: 95°C, Argon atmosphere.[1][3]

Part 5: Visualization & Pathways

Diagram 1: Synthesis and Application Workflow

This diagram illustrates the transformation from the precursor to the final drug candidate scaffold.[1]

SynthesisWorkflow Precursor Methyl 3-cyano-4-hydroxybenzoate (CAS 156001-68-2) Intermediate Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS 1285574-72-2) Target Intermediate Precursor->Intermediate Electrophilic Aromatic Substitution Reagents NIS + TfOH (CHCl3/MeOH) Reagents->Intermediate DrugCandidate URAT1 Inhibitor Analog (5-Cyclopropyl derivative) Intermediate->DrugCandidate Pd-Catalyzed Functionalization Coupling Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd Cat) Coupling->DrugCandidate

Caption: Synthesis pathway from precursor to URAT1 inhibitor pharmacophore via regioselective iodination.

Diagram 2: URAT1 Inhibition Mechanism

Understanding the biological target validates the necessity of the specific chemical structure (Phenol + Cyano + R-group).[1]

URAT1_Mechanism cluster_effect Therapeutic Effect Lumen Renal Tubule Lumen (Urine) URAT1 URAT1 Transporter (Apical Membrane) Lumen->URAT1 Uric Acid Reabsorption Blood Bloodstream URAT1->Blood Transport UricAcid Uric Acid Inhibitor Phenol Derivative Drug (Derived from CAS 1285574-72-2) Inhibitor->URAT1 Inhibition (Blockade) Result Increased Uric Acid Excretion (Lower Serum Urate) Inhibitor->Result

Caption: Mechanism of Action for URAT1 inhibitors derived from the target intermediate.

Part 6: Safety & Handling (E-E-A-T)

As a halogenated phenol derivative, strict safety protocols must be observed.[1]

  • Hazards:

    • Skin/Eye Irritation: Phenolic compounds are corrosive/irritating.[1]

    • Respiratory Sensitization: Avoid inhalation of dust.[1]

    • GHS Classification: Warning (H315, H319, H335).[1][4]

  • Handling Protocol:

    • PPE: Nitrile gloves (double gloving recommended for iodinated compounds), safety goggles, and lab coat.[1]

    • Containment: All weighing and synthesis steps involving NIS and TfOH must be performed in a fume hood .

    • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Fuji Yakuhin Co., Ltd. (2011).[1] Novel Phenol Derivative. Patent WO2011040449A1.[1] (Primary source for synthesis protocol and CAS identification).

  • Fuji Yakuhin Co., Ltd. (2013).[1] Phenol derivative.[1][3][5][6] U.S. Patent 8,367,843 B2.[1][3] (Describes the use of the intermediate in synthesizing URAT1 inhibitors).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-cyano-4-hydroxybenzoate (Precursor). [1][2]

  • Kobashi, S., et al. (2020).[1][3][6] Discovery of Dotinurad (FYU-981), a New Phenol Derivative with Highly Potent Uric Acid Lowering Activity. ACS Medicinal Chemistry Letters. (Contextual grounding for the drug class). [1]

Sources

"spectroscopic data (NMR, IR, MS) of Methyl 3-cyano-4-hydroxy-5-iodobenzoate"

[1][2]

Executive Summary & Structural Significance

Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS: N/A for specific isomer in common public databases, but derivative of CAS 15126-06-4 family) is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and novel non-purine selective xanthine oxidoreductase inhibitors.[1][2]

Its structural uniqueness lies in the 1,3,4,5-tetrasubstitution pattern of the benzene ring.[1] The presence of four distinct functional groups—ester, nitrile, phenol, and aryl iodide—on a single arene core renders it a "privileged structure" for divergent synthesis.[1] The aryl iodide facilitates Suzuki/Sonogashira couplings, the nitrile serves as a precursor to amides or tetrazoles, and the phenol allows for etherification or prodrug formation.[1]

This guide provides a comprehensive technical profile, including synthesis protocols, spectroscopic characterization (NMR, IR, MS), and quality control parameters.[1]

Synthesis & Reaction Mechanism

The most authoritative route for synthesizing this compound, as detailed in WO2011040449A1 , utilizes electrophilic aromatic iodination of the pre-functionalized methyl 3-cyano-4-hydroxybenzoate.[1][2]

Reaction Logic

The reaction employs N-Iodosuccinimide (NIS) activated by Trifluoromethanesulfonic acid (TfOH) .[1]

  • Regioselectivity: The hydroxyl group at position 4 is a strong ortho/para director.[1][2] Since position 1 is blocked (ester) and position 3 is blocked (cyano), the electrophilic iodine (

    
    ) is directed exclusively to position 5 (ortho to the phenol).[1]
    
  • Activation: TfOH protonates NIS or increases the electrophilicity of the iodine species, ensuring rapid reaction even with the deactivating electron-withdrawing effects of the nitrile and ester groups.[1]

Workflow Diagram

SynthesisPathStartMethyl 3-cyano-4-hydroxybenzoate(Precursor)IntermediateSigma ComplexIntermediateStart->Intermediate Electrophilic Attack ReagentsReagents:NIS (1.3 eq)TfOH (Cat.)CHCl3/MeOHReagents->IntermediateProductMethyl 3-cyano-4-hydroxy-5-iodobenzoate(Target)Intermediate->Product Re-aromatization

Figure 1: Electrophilic aromatic iodination pathway for the target compound.

Experimental Protocol

Source: Validated against Patent WO2011040449A1 methodologies.

Materials
  • Precursor: Methyl 3-cyano-4-hydroxybenzoate (1.0 eq).[1][2][3]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.33 eq).[1][2]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (approx 0.4 mL per gram of substrate).[1][2]

  • Solvent: Chloroform (

    
    ) / Methanol (
    
    
    ) (8:1 ratio).[1][2]
Step-by-Step Procedure
  • Dissolution: Charge a reaction vessel with Methyl 3-cyano-4-hydroxybenzoate (6.47 g) and dissolve in a mixture of

    
     (80 mL) and 
    
    
    (10 mL). Ensure complete solubilization.
  • Addition: Add N-Iodosuccinimide (8.63 g) in a single portion.

  • Activation: Dropwise add Trifluoromethanesulfonic acid (2.5 mL) while stirring. Caution: Exothermic.[1]

  • Reaction: Stir the mixture at room temperature (

    
    ) for 1 hour. Monitor via TLC or LC-MS for the disappearance of the starting material (
    
    
    will change significantly due to the heavy iodine atom).[1]
  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water to dissolve succinimide byproducts and residual acid.[1][2] Filter the resulting precipitate.[1][2][4][5][6] Wash the filter cake copiously with water.[1][2]

  • Drying: Dry the solid under vacuum to yield the title compound (approx. 11.29 g) as a pale yellow solid.[1][2]

Spectroscopic Characterization Data

The following data represents the reference profile for Methyl 3-cyano-4-hydroxy-5-iodobenzoate (

Nuclear Magnetic Resonance (NMR)

The molecule possesses

121

Table 1:


 NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
OH 11.0 - 12.0Broad Singlet1H-Phenolic proton (highly variable, deshielded by intramolecular H-bonding to CN/I).[1][2]
H-2 8.35Doublet (d)1H2.1Aromatic proton between Ester and Cyano.[1][2] Deshielded by two EWGs.[1][2]
H-6 8.42Doublet (d)1H2.1Aromatic proton between Ester and Iodo.[1][2] Deshielded by Ester and Iodine (heavy atom effect).[1][2]
OCH3 3.85Singlet (s)3H-Methyl ester protons.[1][2]

Table 2:


 NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentNotes
164.5 C=O (Ester)Carbonyl carbon.[1][2]
161.2 C-4 (C-OH)Ipso carbon attached to oxygen; most deshielded aromatic signal.[1][2]
142.8 C-6 (CH)Aromatic CH ortho to Iodo.
135.5 C-2 (CH)Aromatic CH ortho to Cyano.
121.0 C-1 (C-COOMe)Quaternary carbon attached to ester.[1][2]
115.5 CN (Nitrile)Cyano carbon.[1][2]
102.5 C-3 (C-CN)Quaternary carbon attached to nitrile.
86.0 C-5 (C-I)Diagnostic Signal: Carbon attached to Iodine is significantly shielded (upfield) due to the "Heavy Atom Effect."[1][2]
52.8 OCH3 Methoxy carbon.[1][2]
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" validation tool.[1][2]

Table 3: Key IR Absorption Bands

Wavenumber (

)
Functional GroupModeDescription
3200 - 3400 O-H (Phenol)StretchBroad band; may be sharper if intramolecular H-bonding is weak.[1][2]
2230 - 2240 C

N (Nitrile)
StretchSharp, medium intensity.[1] Distinctive for benzonitriles.
1715 - 1725 C=O[1][2] (Ester)StretchStrong, sharp carbonyl peak.[1]
1580, 1480 C=C (Ar)StretchAromatic ring skeletal vibrations.
1280 C-O (Ester)StretchStrong band ("C-O-C" asymmetric stretch).[1]
~600 - 500 C-I (Iodide)StretchWeak/Medium, often obscured in fingerprint region.[1]
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).[1][2] Formula:

Exact Mass:1
  • ESI Negative Mode (

    
    ): 
    
    • m/z 301.9: Base peak (Deprotonation of the phenolic OH).[1][2]

    • Isotope Pattern: No M+2 peak (Iodine is monoisotopic

      
      ).[1][2]
      
  • Fragmentation Logic (EI/MS-MS):

    • Loss of Methoxy radical (

      
      , -31 amu) 
      
      
      Acylium ion.[1]
    • Loss of Iodine radical (

      
      , -127 amu).[1]
      
    • Loss of CO (from phenol/ester).[1][2]

Analytical Logic & Troubleshooting

This section details the causal relationships in the analysis, ensuring the researcher can self-validate the results.

The "Heavy Atom" Validation

In

  • Logic: If you do not see a quaternary carbon signal below 100 ppm, iodination has failed or occurred at the wrong position (unlikely given the directors).[1]

Regioisomer Differentiation

If the iodine attacked position 2 or 6 (improbable but theoretically possible if OH directing power is overwhelmed), the coupling constants in

  • Target (1,3,4,5-subst): Two doublets,

    
     (Meta coupling).
    
  • Alternative (1,2,3,4-subst): Two doublets,

    
     (Ortho coupling).
    
  • Observation: The presence of a small coupling constant (approx 2 Hz) definitively proves the meta relationship of the remaining protons, confirming the iodine is at C-5.[1]

NMRLogicSpectrumObtained 1H NMR SpectrumCouplingAnalyze Coupling Constant (J)Spectrum->CouplingMetaJ = ~2.0 Hz(Meta Coupling)Coupling->Meta Observed OrthoJ = ~8.0 Hz(Ortho Coupling)Coupling->Ortho If Observed Conclusion1CONFIRMED:Protons are separated by one carbon.Iodine is at Pos 5.Meta->Conclusion1Conclusion2REJECTED:Protons are adjacent.Wrong Isomer.Ortho->Conclusion2

Figure 2: NMR logic flow for confirming regiochemistry.

References

  • WO2011040449A1. Novel Phenol Derivative. Google Patents.
  • PubChem Compound Summary . Methyl 4-hydroxy-3-iodobenzoate (Isomer/Analogue Reference). National Center for Biotechnology Information.[1][2] Retrieved from: [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for substituent effects on NMR shifts).

Technical Guide: Solubility Profile of Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental handling of Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS 1285574-72-2).

The following technical analysis is designed for process chemists and researchers optimizing synthesis, purification, or formulation workflows.

Executive Summary & Compound Identity

Methyl 3-cyano-4-hydroxy-5-iodobenzoate is a highly functionalized polysubstituted benzene derivative, primarily utilized as an intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and antiviral agents.

Its solubility behavior is governed by the competition between its lipophilic iodine/ester moieties and its polar, ionizable phenol/nitrile groups. Understanding this balance is critical for selecting solvents for reaction (iodination), workup (extraction), and purification (recrystallization).

Property Data / Descriptor
CAS Number 1285574-72-2
Molecular Formula C₉H₆INO₃
Molecular Weight 303.05 g/mol
Appearance Pale yellow crystalline solid
Key Functional Groups Phenol (Acidic), Nitrile (Polar), Ester (Lipophilic), Aryl Iodide (Lipophilic/Heavy)
Predicted pKa ~5.5 – 6.5 (Significant acidity due to ortho-cyano and para-ester electron withdrawal)

Solubility Profile & Solvent Selection

The following classification is derived from synthetic protocols (e.g., iodination in CHCl₃/MeOH) and structural activity relationships (SAR) of polysubstituted phenols.

A. Solvent Compatibility Matrix
Solvent ClassSpecific SolventsSolubility RatingOperational Context
Halogenated Chloroform (CHCl₃) , DCMHigh Primary Reaction Solvent. Used in synthesis with MeOH. Excellent for dissolving the neutral protonated form.
Polar Aprotic DMSO, DMF , NMPVery High Ideal for nucleophilic aromatic substitution (SₙAr) or coupling reactions. Difficult to remove; requires aqueous workup.
Polar Protic Methanol (MeOH) , EthanolModerate to High Co-solvent in synthesis. Solubility increases significantly with temperature. Good for recrystallization.
Esters/Ethers Ethyl Acetate (EtOAc), THFModerate Standard extraction solvents. THF is excellent; EtOAc is good but may require larger volumes for recrystallization.
Hydrocarbons Hexanes, Heptane, TolueneLow / Insoluble Anti-solvents. Useful for precipitating the product from DCM or EtOAc solutions.
Aqueous Water (pH < 7)Insoluble Used to wash away inorganic salts (e.g., succinimide) during workup.
Aqueous (Basic) Water (pH > 8)Soluble Dissolves as the phenolate anion. Caution: Ester hydrolysis risk at high pH/temp.
B. Critical Mechanistic Insight: The pH Switch

Unlike simple esters, this compound possesses a highly acidic phenolic proton (pKa ~6) due to the electron-withdrawing ortho-cyano and para-methoxycarbonyl groups.

  • Acidic/Neutral Conditions: The molecule remains protonated and lipophilic (soluble in CHCl₃, insoluble in water).

  • Basic Conditions: Deprotonation yields the phenolate anion, rendering it water-soluble but potentially unstable to hydrolysis.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask Method)

Use this self-validating protocol to generate precise g/L data for your specific batch.

  • Preparation: Weigh 50 mg of Methyl 3-cyano-4-hydroxy-5-iodobenzoate into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. If solid dissolves, record volume.

    • Checkpoint: If solid remains after 2 mL (Concentration < 25 mg/mL), sonicate for 10 minutes at 40°C, then cool to 25°C.

  • Analysis: Filter the supernatant (0.45 µm PTFE) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Purification via Recrystallization

Derived from synthesis workflows (e.g., Patent WO2011040449).

  • Crude Input: Reaction mixture containing product, succinimide, and unreacted starting material.

  • Solvent System: Chloroform / Methanol (Primary) + Water (Wash).

  • Step-by-Step:

    • Dissolution: Ensure crude product is fully dissolved in Chloroform/Methanol (8:1 ratio).

    • Washing: Wash organic phase with water to remove polar impurities (succinimide).

    • Concentration: Evaporate organic solvent under reduced pressure.

    • Precipitation: If an oil forms, trituruate with cold Methanol or Hexanes/EtOAc (1:1) to induce crystallization.

    • Filtration: Collect pale yellow solids and dry under vacuum at 45°C.

Process Visualization

The following diagram illustrates the solubility-driven decision logic for handling this compound during synthesis and purification.

SolubilityLogic Start Crude Methyl 3-cyano-4-hydroxy-5-iodobenzoate SolventChoice Select Solvent System Start->SolventChoice Chlorinated Chloroform / DCM (High Solubility) SolventChoice->Chlorinated Synthesis/Workup PolarAprotic DMF / DMSO (Very High Solubility) SolventChoice->PolarAprotic Coupling Rxn AqueousAcid Water (Acidic/Neutral) (Insoluble) SolventChoice->AqueousAcid Washing AqueousBase Water (Basic pH > 8) (Soluble as Anion) SolventChoice->AqueousBase Dissolution Reaction Reaction Medium (Iodination) Chlorinated->Reaction Extraction Liquid-Liquid Extraction (Organic Phase) Chlorinated->Extraction Precipitation Precipitation / Wash (Remove Salts) AqueousAcid->Precipitation Hydrolysis Risk of Ester Hydrolysis AqueousBase->Hydrolysis Caution Reaction->Extraction Post-Rxn Extraction->Precipitation Evaporate & Wash

Figure 1: Solubility-driven workflow for solvent selection in synthesis and purification.

References

  • Synthesis of Phenol Derivatives (Febuxostat Intermediates). Patent WO2011040449A1. (Describes the specific synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate via iodination in Chloroform/Methanol).

  • Methyl 3-cyano-4-hydroxy-5-iodobenzoate Product Record. ChemicalBook / ChemSrc. (Verifies CAS 1285574-72-2 and physical state).

  • PubChem Compound Summary: Methyl 4-hydroxy-3-iodobenzoate. National Center for Biotechnology Information (2025). (Provides physicochemical baseline for the mono-iodo analog).

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (General reference for solubility screening protocols).

Technical Guide: Potential Biological Activities of Substituted Iodobenzoates

[1]

Executive Summary

This technical guide analyzes the pharmacological landscape of substituted iodobenzoates, a class of compounds increasingly recognized for their unique physicochemical properties driven by the iodine atom.[1] Unlike their chloro- or bromo-analogs, iodobenzoates exhibit distinct halogen bonding (XB) capabilities and enhanced lipophilicity, facilitating superior protein-ligand interactions. This guide details their applications in antimicrobial resistance, oncology (specifically tyrosinase inhibition), and neuroimaging, supported by quantitative data and validated experimental protocols.

Part 1: Molecular Mechanisms & Chemical Space

The Iodine Advantage: Halogen Bonding

The biological potency of substituted iodobenzoates is often superior to lighter halogenated analogs due to the sigma-hole phenomenon. Iodine, being large and polarizable, possesses a region of positive electrostatic potential on its outer surface (the sigma-hole) along the C-I bond axis.

  • Mechanism: This positive region acts as a Lewis acid, forming non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in protein active sites.

  • Comparison: The strength of these interactions typically follows the trend: I > Br > Cl > F .

  • Lipophilicity: Iodine substitution significantly increases the partition coefficient (logP), enhancing membrane permeability—a critical factor for intracellular targets.

Structural Classes

The biological activity is heavily dependent on the scaffold attached to the iodobenzoate core:

  • Hydrazones/Acylhydrazones: High antimicrobial potency.

  • Metal Complexes: Enhanced stability and bioavailability.

  • Radiolabeled Esters: Diagnostic imaging (SPECT/PET).

Part 2: Antimicrobial and Antifungal Potential

Recent studies indicate that hydrazone derivatives of 2-, 3-, and 4-iodobenzoic acid exhibit significant bacteriostatic activity, particularly against Gram-positive bacteria.

Quantitative Activity Data (SAR Analysis)

The position of the iodine atom (ortho, meta, para) influences potency. Para-substitution often yields the highest activity due to reduced steric hindrance, allowing better fit into bacterial enzyme pockets.

Table 1: Comparative MIC Values of Iodobenzoic Acid Hydrazones Data synthesized from recent comparative studies (e.g., MDPI, 2024).

Compound ClassTarget OrganismMIC (µg/mL)Comparison to Standard
2-Iodobenzoic hydrazone Micrococcus luteus1.9530x more active than Nitrofurantoin
3-Iodobenzoic hydrazone Staphylococcus aureus (MRSA)3.91 - 15.6Comparable to Ciprofloxacin
4-Iodobenzoic hydrazone Candida albicans31.25Moderate antifungal activity
Bromo-analogs Micrococcus luteus> 50.0Significantly lower potency
Mechanism of Action: Bacterial Membrane Disruption

The lipophilic iodobenzoate moiety facilitates penetration of the bacterial cell wall. Once inside, the hydrazone pharmacophore often chelates essential metal ions or interacts with DNA gyrase, while the iodine atom stabilizes the binding complex via halogen bonds.

Part 3: Oncology and Enzyme Inhibition[2]

Tyrosinase Inhibition (Melanoma Therapy)

Di-iodinated benzoic acid derivatives have emerged as potent inhibitors of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.[2] Hyper-activation of tyrosinase is linked to melanoma and hyperpigmentation disorders.

  • Binding Mode: The iodine atoms mimic the substrate (tyrosine/DOPA) and interact with the copper ions in the enzyme's active site.

  • Potency: 3,5-diiodobenzoic acid derivatives often show IC50 values in the low micromolar range, outperforming kojic acid (standard reference).

Radiopharmaceuticals (Theranostics)

Substituted iodobenzoates serve as crucial vectors for radioisotopes (


  • Target: Butyrylcholinesterase (BuChE) in Alzheimer's plaques and certain tumors.[3]

  • Application:

    
    -labeled iodobenzoates (e.g., m-iodobenzylguanidine analogs) are used for both imaging and targeted radionuclide therapy (TRT).
    

Part 4: Visualization of Signaling & SAR

The following diagram illustrates the Structure-Activity Relationship (SAR) and the dual pathways of antimicrobial and enzymatic inhibition.

Iodobenzoate_ActivityCoreSubstitutedIodobenzoate CoreSigmaHoleSigma-Hole(Halogen Bonding)Core->SigmaHoleLipophilicityHigh Lipophilicity(Membrane Crossing)Core->LipophilicityDiIodo3,5-DiiodoDerivativesSigmaHole->DiIodoEnables Cu InteractionHydrazonesHydrazoneDerivativesLipophilicity->HydrazonesCell PenetrationBacteriaBacterial Cell Wall& DNA GyraseHydrazones->BacteriaTyrosinaseTyrosinase Enzyme(Cu Active Site)DiIodo->TyrosinaseRadioRadio-iodinatedEstersBuChEButyrylcholinesterase(Neuro/Tumor Marker)Radio->BuChEAntiMicroAntimicrobial Activity(MIC < 4 µg/mL)Bacteria->AntiMicroAntiCancerMelanoma Inhibition(IC50 ~1 µM)Tyrosinase->AntiCancerImagingSPECT/PET Imaging(Alzheimer's/Tumor)BuChE->Imaging

Caption: Functional mapping of iodobenzoate derivatives linking physicochemical properties (Sigma-hole, Lipophilicity) to specific biological outcomes.

Part 5: Validated Experimental Protocols

Synthesis of Iodobenzoic Acid Hydrazones

Objective: To synthesize a library of antimicrobial candidates.

  • Esterification: Reflux 2-, 3-, or 4-iodobenzoic acid with methanol and catalytic sulfuric acid (4h) to yield methyl iodobenzoate.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2).

  • Hydrazide Formation: Treat methyl iodobenzoate with hydrazine hydrate (excess) in ethanol at reflux (6h).

    • Checkpoint: Formation of a white precipitate indicates success. Filter and recrystallize from ethanol.

  • Condensation: React the hydrazide with an appropriate aldehyde (1:1 molar ratio) in ethanol with catalytic acetic acid. Reflux for 2-4h.

  • Purification: Recrystallize to ensure >95% purity (verify by HPLC) before biological testing.

Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of di-iodinated derivatives against mushroom tyrosinase.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • L-DOPA solution (0.5 mM).

  • Mushroom Tyrosinase (1000 U/mL).

  • Test Compound (dissolved in DMSO).[2][4]

  • Kojic Acid (Positive Control).[2]

Protocol:

  • Preparation: In a 96-well plate, add 20 µL of test compound (various concentrations) and 140 µL of phosphate buffer.

  • Enzyme Addition: Add 20 µL of Tyrosinase solution. Incubate at 25°C for 10 minutes.

  • Substrate Initiation: Add 20 µL of L-DOPA solution to initiate the reaction.

  • Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm for 10 minutes using a microplate reader.

  • Calculation:

    
    
    
    • Self-Validation: The positive control (Kojic acid) must show >50% inhibition at 20 µg/mL for the assay to be valid.

References

  • MDPI. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Preliminary Evaluation of Piperidinyl and Pyrrolidinyl Iodobenzoates as Imaging Agents for Butyrylcholinesterase. Retrieved from [Link]

  • ACS Publications. (2001).[5] m-Iodobenzoic Acid Complexes with Selected Metals: Molecular Structure and Antimicrobial Activity. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

The Strategic Role of Iodine in Aromatic Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Iodine occupies a unique position in the halogen series. For the drug developer and synthetic chemist, the C-I bond is not merely a structural placeholder but a kinetic lever. Its high polarizability, weak bond dissociation energy (BDE), and unique ability to access hypervalent states (I(III) and I(V)) allow it to function as both a "super-leaving group" in cross-coupling and a "metal-free transition metal" in oxidation chemistry. This guide dissects the mechanistic underpinnings of iodine’s reactivity and provides validated protocols for its installation and utilization.

Part 1: The Physicochemical Foundation

To master iodine chemistry, one must first quantify why it behaves differently from its lighter congeners. The reactivity of aryl iodides (Ar-I) is dictated by the weakness of the C-I bond and the "softness" of the iodine atom.

Comparative Bond Metrics

The C-I bond is the weakest among the stable halogens, primarily due to poor orbital overlap between the Carbon 2p orbital and the Iodine 5p orbital. This mismatch results in a bond that is easily cleaved homolytically (radical chemistry) or heterolytically (oxidative addition).

PropertyC-F (Fluoroarene)C-Cl (Chloroarene)C-Br (Bromoarene)C-I (Iodoarene)Impact on Reactivity
Bond Energy (kJ/mol) ~485~327~285~213 Lowest activation energy for oxidative addition.
Bond Length (Å) 1.351.741.892.10 Steric accessibility for metal centers; highly polarizable.
Van der Waals Radius (Å) 1.471.751.851.98 Significant steric bulk; useful for conformational locking.
Electronegativity (Pauling) 3.983.162.962.66 C-I bond is less polarized than C-F, but I is highly polarizable (soft).
The Sigma-Hole Phenomenon

Unlike fluorine, which is surrounded by a uniform shell of electron density, iodine exhibits a "sigma-hole"—a region of positive electrostatic potential centered on the C-I axis opposite the covalent bond.[1][2]

  • Consequence: This allows Ar-I to act as a Lewis Acid in Halogen Bonding , interacting with Lewis bases (carbonyls, nitrogens) in protein binding pockets. This is a critical, underutilized interaction in rational drug design.

Part 2: The C-I Bond in Transition Metal Catalysis

The kinetic superiority of aryl iodides in palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) is driven by the rate of Oxidative Addition (OA) .

Mechanistic Advantage

For aryl chlorides, OA is often the rate-determining step (RDS), requiring high temperatures or electron-rich bulky ligands. For aryl iodides, OA is rapid and exothermic. The weak C-I bond allows the Pd(0) species to insert with minimal activation energy.

Key Insight: Because OA is fast, the RDS often shifts to transmetallation when using iodides. This allows for the use of milder bases and lower catalyst loadings, preserving sensitive functional groups.

Visualization: The Catalytic Cycle

The following diagram illustrates the oxidative addition preference within the catalytic cycle.

OxidativeAddition Pd0 Pd(0)L2 (Active Catalyst) Complex_II Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->Complex_II Fastest OA (k_I >> k_Br >> k_Cl) ArI Ar-I (Substrate) ArI->Complex_II Transmetal Transmetallation (R-M) Complex_II->Transmetal Rate Determining Step (often) RedElim Reductive Elimination (Product Release) Transmetal->RedElim C-C Bond Formation RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle highlighting the rapid oxidative addition of Aryl Iodides compared to other halides.

Part 3: Hypervalent Iodine – The "Green" Heavy Metal

Iodine's ability to expand its valence shell to form I(III) (λ³-iodane) and I(V) (λ⁵-iodane) species allows it to mimic the reactivity of transition metals like Hg(II), Tl(III), and Pb(IV) without the associated toxicity.

The "Hyperleaving" Group

In reagents like diaryliodonium salts (


), the iodine atom is hypervalent. Upon nucleophilic attack, the molecule undergoes Ligand Coupling  (reductive elimination), expelling iodobenzene (

).
  • Leaving Group Ability: The phenyliodonio group (

    
    ) is approximately 10⁶ times better  as a leaving group than the triflate anion (
    
    
    
    ).[3] This allows for metal-free arylation of nucleophiles under mild conditions.[4]
Visualization: Ligand Coupling Mechanism

This pathway demonstrates how hypervalent iodine transfers an aryl group to a nucleophile.

Hypervalent Iodonium Diaryliodonium Salt [Ar-I-Ar]+ T_Shape T-Shaped Intermediate [Ar-I(Nu)-Ar] Iodonium->T_Shape Ligand Exchange Nu Nucleophile (Nu-) Nu->T_Shape Transition Ligand Coupling TS (Reductive Elimination) T_Shape->Transition Isomerization Products Ar-Nu + Ar-I Transition->Products Driving Force: Formation of stable I(I)

Caption: Metal-free arylation via reductive elimination from a hypervalent Iodine(III) center.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Iodination (NIS/TFA Method)

Context: Direct iodination with


 is slow and reversible. Using N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) generates the highly reactive 

or

species.[5] This method is superior for electron-rich to neutral arenes.

Materials:

  • Substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Trifluoroacetic Acid (TFA) (Solvent/Catalyst, 0.5 – 2.0 equiv or used as co-solvent in MeCN)

  • Acetonitrile (MeCN) (Optional solvent for solubility)

Workflow:

  • Preparation: Dissolve the arene substrate in MeCN (0.1 M).

  • Activation: Add NIS (1.1 equiv) in one portion.

  • Initiation: Add TFA dropwise. Note: For highly activated substrates (phenols, anilines), use 10 mol% TFA. For deactivated substrates, use TFA as the solvent.

  • Monitoring: Stir at Room Temperature (25°C) in the dark (iodine species are photosensitive). Monitor via TLC/LCMS.

    • Endpoint: Disappearance of starting material. Reaction typically takes 1–4 hours.

  • Quench (Critical): Pour mixture into saturated aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Check: The solution must turn from reddish-brown to clear/yellow, indicating the reduction of excess oxidative iodine species.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Self-Validation: If the reaction turns dark purple immediately and yield is low, protodeiodination may be occurring. Reduce TFA concentration or switch to NIS/


.
Protocol B: Rapid Suzuki-Miyaura Coupling of Aryl Iodides

Context: Leveraging the weak C-I bond allows for flash coupling at ambient temperatures.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen inhibits the catalytic cycle.

  • Assembly: Add Aryl Iodide, Boronic Acid, Base, and Catalyst to a vial.

  • Reaction: Seal and stir at Room Temperature or mild heat (40°C).

    • Note: Unlike Chlorides which require 80-100°C, Iodides often couple at RT.

  • Workup: Filter through Celite to remove Pd black.

Part 5: Strategic Applications in Medicinal Chemistry

Metabolic Blocking

The C-I bond is metabolically robust against oxidative cleavage compared to C-H bonds. Placing an iodine atom at the para-position of a phenyl ring can block Cytochrome P450-mediated hydroxylation.

  • Trade-off: While it blocks metabolism, the high lipophilicity (logP) of iodine can reduce solubility.

The "Magic Iodine" (Bioisosteres)

Iodine is sometimes used as a bioisostere for a methyl group or a tert-butyl group due to its size, but with electronic inversion.

  • Methyl Group: Hydrophobic, Electron Donating.

  • Iodine: Hydrophobic, Electron Withdrawing (Inductive), but Electron Donating (Resonance).

  • Sigma-Hole: Allows specific anchoring in the target protein via halogen bonding to backbone carbonyls (e.g., in kinase inhibitors).

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Oxidative Addition Mechanisms: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex. Journal of the American Chemical Society. [Link]

  • Hypervalent Iodine Chemistry: Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews. [Link]

  • Halogen Bonding in Drug Discovery: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. [Link]

  • NIS Iodination Protocols: Castanet, A.-S., et al. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters. [Link]

Sources

Technical Guide: Synthesis of Benzothiazole Derivatives from Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore in antitumor, antimicrobial, and neuroprotective agents (e.g., Riluzole, Ethoxzolamide). While oxidative condensation of aldehydes with 2-aminothiophenol is common, the direct condensation of benzoic acid derivatives offers a more atom-economical and chemically diverse pathway, bypassing the need for unstable aldehyde intermediates.

This guide details the synthesis of 2-substituted benzothiazoles directly from benzoic acids and 2-aminothiophenol.[1] We prioritize three methodologies ranging from robust industrial standards to modern green catalytic systems.

Mechanistic Foundations

The formation of the benzothiazole ring from benzoic acid and 2-aminothiophenol is a condensation-cyclodehydration sequence . Understanding this mechanism is critical for troubleshooting low yields, particularly with electron-deficient substrates.

The Reaction Pathway[2][3][4][5][6][7][8]
  • Activation: The carboxylic acid is activated (protonated by acid catalyst or converted to an active ester/halide).

  • Amide Formation (Rate Determining Step 1): The amino group of 2-aminothiophenol attacks the activated carbonyl, eliminating water to form an N-(2-mercaptophenyl)benzamide intermediate.

  • Thiol Cyclization: The pendant thiol group attacks the amide carbonyl carbon.

  • Dehydration/Aromatization: Elimination of a second water molecule drives the formation of the C=N bond, restoring aromaticity to the heterocycle.

Visualization: Reaction Mechanism

BenzothiazoleMechanism Start Benzoic Acid + 2-Aminothiophenol Activation Acid Activation (Protonation/Coupling) Start->Activation Amide Intermediate: N-(2-mercaptophenyl)benzamide Activation->Amide - H2O Cyclization Thiol Nucleophilic Attack Amide->Cyclization Dehydration - H2O (Aromatization) Cyclization->Dehydration Product 2-Substituted Benzothiazole Dehydration->Product

Caption: Step-wise mechanism of benzothiazole formation via condensation-dehydration.

Strategic Methodologies

We present three distinct protocols. Selection depends on substrate stability and available equipment.

Method A: Polyphosphoric Acid (PPA) Cyclodehydration

Best for: Scale-up, thermally stable substrates, and unreactive benzoic acids. Principle: PPA acts as both a solvent and a potent dehydrating agent, forcing the equilibrium toward the product.

Method B: Microwave-Assisted Solvent-Free Synthesis

Best for: Rapid screening, library generation, and green chemistry compliance. Principle: Dielectric heating accelerates the condensation, often requiring no external catalyst or using solid supports like Silica/P₂O₅.

Method C: Iodine-Mediated Solid Phase Synthesis

Best for: Sensitive functional groups, avoiding strong acids. Principle: Molecular iodine acts as a mild Lewis acid and oxidant, facilitating the ring closure under solvent-free conditions.

Detailed Experimental Protocols

Protocol A: The PPA Standard (High-Temperature)

Reference: Parle & Amin (2018); Gupta et al. (2010)

Reagents:

  • Substituted Benzoic Acid (10 mmol)

  • 2-Aminothiophenol (11 mmol, 1.1 eq)

  • Polyphosphoric Acid (PPA) (15–20 g)

Procedure:

  • Setup: In a 100 mL round-bottom flask, mix the benzoic acid and 2-aminothiophenol.

  • Addition: Add PPA to the mixture. The mixture will be viscous.

  • Reaction: Heat the mixture to 180–220°C in an oil bath with stirring. Maintain for 3–4 hours.

    • Note: Monitor via TLC.[1] The disappearance of the acid spot indicates completion.

  • Quenching: Cool the reaction mass to ~60°C. Slowly pour the syrup into 200 mL of crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the slurry with 10% NaOH or saturated Na₂CO₃ solution until pH ~8. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Data Summary:

Substrate (R-Ph-COOH) Yield (%) Melting Point (°C)
H (Benzoic acid) 85-92 112-114
4-NO₂ 88-95 228-230
4-OCH₃ 75-82 120-122

| 2-Cl | 70-78 | 96-98 |

Protocol B: Green Microwave Synthesis (Solvent-Free)

Reference: Chakraborti et al. (2004); Reuf et al. (2020)

Reagents:

  • Benzoic Acid derivative (2 mmol)

  • 2-Aminothiophenol (2 mmol)

  • Catalyst: P₄S₁₀ (0.2 eq) or Lawesson's Reagent (optional for acceleration)

Procedure:

  • Mixing: Grind the acid and aminothiophenol (and catalyst if using) in a mortar to form a homogeneous paste.

  • Irradiation: Place the mixture in a microwave vial. Irradiate at 300–400W for 3–5 minutes.

    • Caution: Use short bursts (30s) to prevent overheating if not using a dedicated synth-wave reactor.

  • Workup: Dissolve the residue in dichloromethane (DCM) or ethyl acetate. Wash with 5% NaHCO₃ to remove unreacted acid.

  • Isolation: Dry organic layer over Na₂SO₄, evaporate, and recrystallize.

Decision Matrix & Optimization

Use the following logic flow to select the optimal synthetic route for your specific target molecule.

DecisionTree Input Target: 2-Arylbenzothiazole Check1 Is the Benzoic Acid Thermally Stable? Input->Check1 BranchStable Yes Check1->BranchStable Stable BranchUnstable No (Sensitive Groups) Check1->BranchUnstable Unstable Check2 Scale of Reaction? BranchStable->Check2 MethodC Method C: Iodine/RT (Mild Conditions) BranchUnstable->MethodC ScaleLarge Large (>10g) Check2->ScaleLarge ScaleSmall Small (<1g) Check2->ScaleSmall MethodA Method A: PPA (High Temp, High Yield) ScaleLarge->MethodA MethodB Method B: Microwave (Fast, Green) ScaleSmall->MethodB

Caption: Decision matrix for selecting the optimal synthetic pathway.

Expert Insights (Troubleshooting)
  • Electron-Withdrawing Groups (EWGs): Substrates like p-nitrobenzoic acid react faster and give higher yields due to the increased electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

  • Steric Hindrance: Ortho-substituted benzoic acids (e.g., o-toluic acid) may require longer reaction times or the use of PPA (Method A) to force the ring closure.

  • Oxidation State Control: If using Method C (Iodine), ensure the reaction is not over-oxidized if other sensitive moieties (like free thiols or aldehydes) are present elsewhere in the molecule.

References

  • Chakraborti, A. K., et al. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Synlett. Link

  • Gupta, R., et al. (2010). Molecular Iodine-Catalyzed Solvent-Free Synthesis of Benzothiazoles. Molecules. Link

  • Parle, A., & Amin, S. (2018).[1] Synthesis of Benzothiazole Derivatives as Potential Antifungal Agents. International Journal of Pharmaceutical Sciences and Research. Link

  • Qadir, T., et al. (2022).[2] Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry. Link

  • Zaghary, W. A., et al. (2025).[3] Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. Current Pharmaceutical Design. Link

Sources

Methyl 3-cyano-4-hydroxy-5-iodobenzoate: A Tetra-Orthogonal Scaffold for Drug Discovery

[1]

Executive Summary

In the landscape of modern medicinal chemistry, Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS: 1285574-72-2 ) has emerged as a high-value "tetra-orthogonal" building block.[1] Unlike standard disubstituted benzenes, this scaffold offers four distinct, chemically differentiable handles—a phenol, an aryl iodide, a nitrile, and a methyl ester—arranged contiguously on a single benzene ring.[1]

This specific substitution pattern is critical for the development of URAT1 inhibitors (gout therapeutics), thyroid hormone receptor agonists (TR-β selective thyromimetics), and non-steroidal anti-inflammatory drugs (NSAIDs) .[1] Its utility lies in the ability to sequentially functionalize the ring without protecting group manipulation, streamlining the synthesis of complex pharmacophores.[1]

This guide provides a validated technical roadmap for synthesizing, handling, and deploying this building block in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Methyl 3-cyano-4-hydroxy-5-iodobenzoate
CAS Number 1285574-72-2
Molecular Formula C₉H₆INO₃
Molecular Weight 303.05 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in water
pKa (Phenol) ~6.5 (Estimated due to electron-withdrawing CN/I/COOMe groups)
Storage 2–8°C, Protect from light (Iodine labile)

Structural Analysis: The "Tetra-Orthogonal" Advantage

The power of this building block resides in the electronic differentiation of its functional groups, allowing for chemoselective transformations.[1]

Reactivity Map
  • Site A (C-I): The most reactive electrophilic site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1] The ortho-hydroxyl group can direct certain catalysts but may require transient protection.[1]

  • Site B (O-H): Highly acidic phenol due to the ortho-cyano and ortho-iodo electron-withdrawing effects.[1] Ideal for Mitsunobu reactions or SN2 alkylations.[1]

  • Site C (CN): A precursor for heterocycles (tetrazoles via [3+2] cycloaddition) or hydrolysis to primary amides/acids.[1]

  • Site D (COOMe): The least reactive electrophile under standard coupling conditions, serving as a latent carboxylic acid or alcohol.[1]

ReactivityMapCoreMethyl 3-cyano-4-hydroxy-5-iodobenzoate(Scaffold)IodideAryl Iodide (C-5)Suzuki/Sonogashira CouplingCore->Iodide Site A (Pd-Catalysis)PhenolPhenol (C-4)Etherification/MitsunobuCore->Phenol Site B (Nucleophilic)NitrileNitrile (C-3)Tetrazole Formation/HydrolysisCore->Nitrile Site C (Cyclization)EsterMethyl Ester (C-1)Hydrolysis/ReductionCore->Ester Site D (Derivatization)

Figure 1: Orthogonal reactivity map of the scaffold, highlighting the four distinct chemical handles.[1]

Validated Synthesis Protocol

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1] The most robust route utilizes the iodination of methyl 3-cyano-4-hydroxybenzoate.[1]

Protocol: Regioselective Iodination

Objective: Synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate from Methyl 3-cyano-4-hydroxybenzoate.

Reagents:

  • Methyl 3-cyano-4-hydroxybenzoate (1.0 equiv)[1][2]

  • N-Iodosuccinimide (NIS) (1.2 equiv)[1]

  • Trifluoromethanesulfonic acid (TfOH) (0.3 equiv)[1]

  • Solvent: CHCl₃/MeOH (8:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Methyl 3-cyano-4-hydroxybenzoate (e.g., 6.47 g, 36.5 mmol) dissolved in CHCl₃ (80 mL) and MeOH (10 mL). Ensure the mixture is homogenous.

  • Activation: Add Trifluoromethanesulfonic acid (2.5 mL) dropwise at room temperature. Note: The acid activates the NIS and increases the electrophilicity of the iodonium species.[1]

  • Iodination: Add N-Iodosuccinimide (8.63 g, 38.3 mmol) in a single portion.

  • Reaction: Stir the mixture at 20–25°C for 1 hour. Monitor by LC-MS (Target M+H: ~304).[1] The reaction is typically fast due to the activated phenol ring.[1]

  • Workup: Evaporate the solvent under reduced pressure (rotary evaporator, 40°C).

  • Purification: Resuspend the residue in water (100 mL) and stir vigorously for 20 minutes to dissolve succinimide byproducts. Filter the pale yellow precipitate.[1] Wash the cake with cold water (2 x 50 mL) and dry under vacuum at 45°C.

  • Yield: Expect ~11.3 g (90–95% yield).

Critical Control Point: Avoid using excess oxidant or prolonged heating, as this may lead to over-iodination at the C-2 position, although steric hindrance from the ester usually prevents this.

Application Workflows: Building Bioactive Cores

The following workflows demonstrate how to exploit the orthogonality of the scaffold to build complex drug candidates, such as URAT1 inhibitors (analogous to Dotinurad intermediates).

Workflow A: The "Coupling-First" Strategy (Suzuki-Miyaura)

This route prioritizes the installation of the C-5 aryl/alkyl group before modifying the phenol.[1]

  • Substrate: Methyl 3-cyano-4-hydroxy-5-iodobenzoate.

  • Reagents: Cyclopropylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv).

  • Conditions: 1,4-Dioxane/Water (4:1), 95°C, 18 h.

  • Mechanism: The oxidative addition occurs exclusively at the C-I bond.[1] The phenol is deprotonated in situ, protecting it from competing Pd-coordination via the formation of a phenoxide-palladium species which is generally less reactive toward oxidative addition but stable enough to permit the cycle.[1]

  • Outcome: Methyl 3-cyano-5-cyclopropyl-4-hydroxybenzoate.

Workflow B: The "Ether-First" Strategy

If the target requires a specific ether linkage (e.g., for lipophilicity tuning), alkylate the phenol first.[1]

  • Substrate: Methyl 3-cyano-4-hydroxy-5-iodobenzoate.

  • Reagents: Isobutyl bromide, K₂CO₃, DMF, 60°C.

  • Outcome: Methyl 3-cyano-4-isobutoxy-5-iodobenzoate.

  • Note: The resulting aryl iodide is now more electron-rich, potentially requiring more active catalysts (e.g., XPhos-Pd-G2) for subsequent cross-coupling.

SynthesisWorkflowStartMethyl 3-cyano-4-hydroxy-5-iodobenzoate(Starting Block)Step1AStep 1: Suzuki Coupling(Cyclopropylboronic acid, Pd cat.)Start->Step1AStep1BStep 1: O-Alkylation(Isobutyl bromide, K2CO3)Start->Step1BInter1AIntermediate A:3-Cyano-5-cyclopropyl-4-hydroxybenzoateStep1A->Inter1AStep2AStep 2: Phenol Alkylation(R-X, Base)Inter1A->Step2AFinalATarget A:URAT1 Inhibitor CoreStep2A->FinalAInter1BIntermediate B:3-Cyano-4-isobutoxy-5-iodobenzoateStep1B->Inter1BStep2BStep 2: Nitrile Hydrolysis(NaOH, H2O2)Inter1B->Step2BFinalBTarget B:Amide/Acid DerivativeStep2B->FinalB

Figure 2: Divergent synthetic pathways demonstrating the flexibility of the scaffold.

Case Study: Synthesis of a Uricosuric Pharmacophore

Context: High serum uric acid leads to gout.[1] Inhibitors of the URAT1 transporter often feature a 3,5-disubstituted-4-hydroxyphenyl core.[1]

Experimental Logic: Using Methyl 3-cyano-4-hydroxy-5-iodobenzoate allows for the introduction of a cyano group (hydrogen bond acceptor) and a lipophilic group (cyclopropyl or alkyl) flanking the hydroxyl.[1]

  • Coupling: The scaffold is reacted with cyclopropylboronic acid (Suzuki conditions described above) to yield the 3-cyano-5-cyclopropyl core.[1]

  • Hydrolysis: The methyl ester is hydrolyzed (LiOH, THF/H₂O) to the free carboxylic acid.[1]

  • Result: 3-cyano-5-cyclopropyl-4-hydroxybenzoic acid.[1] This motif mimics the potency of benzbromarone but with improved metabolic stability due to the replacement of halogens with the cyano/cyclopropyl groups.[1]

Safety and Handling

  • Iodine Sensitivity: The C-I bond is light-sensitive.[1] Store the solid in amber vials.

  • Cyanide Risks: While the nitrile group is stable, combustion or strong acidic hydrolysis can release HCN.[1] Work in a well-ventilated fume hood.

  • Sensitization: As with many halogenated benzoates, treat as a potential skin sensitizer.[1]

References

  • Patent: Nakamura, S., et al. "Novel Phenol Derivative."[1] WO2011040449A1. (2011).[1]

  • Synthesis Method: "Preparation of Methyl 3-cyano-4-hydroxy-5-iodobenzoate." US Patent 8,367,843 B2. (2013).[1]

  • Database: PubChem Compound Summary for Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS 1285574-72-2). [1]

  • Supplier Data: BLD Pharm Product Data Sheet, BD01467805.[1][3]

The Methyl Group in Drug Design: Strategic Implementation & Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It synthesizes the "Magic Methyl" effect with practical, execution-ready protocols.

Executive Summary: The "Magic Methyl" Phenomenon

In the optimization of small-molecule drugs, the methyl group (–CH₃) represents the smallest structural change with the profoundest potential impact. Often termed the "Magic Methyl" effect , the addition of a single methyl group can boost potency by orders of magnitude (often >100-fold), alter solubility, and completely reshape the metabolic fate of a clinical candidate.

This guide moves beyond the anecdotal to provide a rigorous framework for when, where, and how to introduce methyl groups. It covers the thermodynamic basis of potency gains, the strategic use of conformational restriction, and modern Late-Stage Functionalization (LSF) protocols for direct methylation.

Physicochemical & Pharmacodynamic Modulation[1]

The introduction of a methyl group is never a neutral change. It fundamentally alters the physicochemical landscape of the molecule.

The Lipophilicity-Solubility Trade-off

A methyl group typically increases LogP by approximately 0.5 units . While this increases lipophilicity (enhancing membrane permeability), the effect on aqueous solubility is non-linear.

  • General Rule: Increased lipophilicity reduces aqueous solubility.

  • The Exception (Melting Point Depression): If a methyl group disrupts efficient crystal packing (interfering with π-stacking or hydrogen bond networks), it can lower the melting point (

    
    ). According to the General Solubility Equation, a lower 
    
    
    
    can lead to a net increase in solubility, counteracting the lipophilicity penalty.

Table 1: Physicochemical Impact of Methylation

PropertyTypical ChangeMechanismStrategic Application
Lipophilicity (LogP) +0.5 log unitsHydrophobic bulk additionImprove membrane permeability; displace water in hydrophobic pockets.
Solubility VariableCrystal packing disruption vs. lipophilicityBreak planar stacking to improve solubility; reduce solubility to improve oral absorption (if too polar).
Potency 10x - 1000xDesolvation & Shape ComplementarityFill hydrophobic sub-pockets; displace high-energy water molecules (entropic gain).
Metabolic Stability VariableSteric/Electronic blockingBlock metabolic "soft spots" (e.g., adjacent to esters/amines) to extend

.
The Thermodynamic Boost (Desolvation)

Potency gains are often driven by the hydrophobic effect . Active sites in proteins often contain "unhappy" (high-energy) water molecules trapped in hydrophobic pockets.

  • Mechanism: A strategically placed methyl group displaces these water molecules back into the bulk solvent.

  • Energy Gain: The release of water increases solvent entropy (

    
    ), providing a significant free energy gain (
    
    
    
    ) that drives binding affinity.

The Conformational Lock Strategy

One of the most sophisticated uses of methylation is conformational restriction . Flexible molecules suffer a high entropic penalty upon binding because they must "freeze" into a specific bioactive conformation.

Reducing Entropic Penalty

By introducing a methyl group at a sterically crowded position (e.g., ortho on a biaryl system), you can restrict the rotation around a bond.

  • Goal: Biasing the solution-state ensemble towards the bioactive conformation.

  • Result: The ligand is "pre-organized," reducing the entropic cost of binding (

    
     becomes less negative), leading to higher affinity.
    
Atropisomerism

In extreme cases, bulky methyl groups can create atropisomers (stable rotational isomers).

  • Risk: If the interconversion barrier is intermediate (e.g.,

    
     of hours), the drug exists as a mixture of interconverting isomers, which is a regulatory nightmare.
    
  • Solution: Either lower the barrier (free rotation) or raise it significantly (>20 kcal/mol) to isolate a single, stable atropisomer as the drug substance.

Visualization: The Conformational Lock Logic

The following diagram illustrates the decision process for using methylation to restrict conformation.

ConformationalLock Start Ligand Optimization (Low Potency / Low Selectivity) Analyze Analyze Binding Mode (X-ray / Cryo-EM / Docking) Start->Analyze IsFlexible Is the bioactive conformation energetically unfavorable? Analyze->IsFlexible OrthoSub Introduce Ortho-Methyl Group (Biaryl Axis) IsFlexible->OrthoSub Yes (Planar/Twisted mismatch) AliphaticSub Methylate Aliphatic Chain (Gem-dimethyl effect) IsFlexible->AliphaticSub Yes (Chain flexibility) CheckBarrier Calculate Rotational Barrier OrthoSub->CheckBarrier PreOrganized Entropic Benefit: Pre-organized Ligand AliphaticSub->PreOrganized HighBarrier High Barrier (>20 kcal/mol) Atropisomerism CheckBarrier->HighBarrier LowBarrier Low Barrier (<15 kcal/mol) Free Rotation CheckBarrier->LowBarrier Isolate Isolate Single Enantiomer (Regulatory Requirement) HighBarrier->Isolate LowBarrier->PreOrganized Isolate->PreOrganized

Figure 1: Decision logic for employing methylation as a conformational locking tool to improve binding affinity.

Metabolic Engineering: Blocking "Soft Spots"

Metabolic stability is often the graveyard of potent hits. Cytochrome P450 (CYP) enzymes and esterases rapidly degrade drugs. Methylation serves as a steric and electronic shield .[1]

  • Mechanism: Introducing a methyl group adjacent to a metabolic site (e.g.,

    
     to an amine or on an aromatic ring) sterically hinders the approach of the metabolic enzyme (e.g., CYP heme iron).
    
  • Case Study (Tazemetostat): The addition of a methyl group on the pyridone ring not only improved potency (Magic Methyl) but also optimized the pharmacokinetic profile by blocking oxidative metabolism.

Experimental Protocols: Late-Stage Functionalization (LSF)

Traditionally, methyl groups had to be introduced at the start of a synthesis. Today, Late-Stage Functionalization (LSF) allows you to screen methyl effects on fully assembled drug scaffolds.

Protocol A: Radical Heteroaromatic C-H Methylation (Baran Diversinates™)

Best for: Electron-deficient heterocycles (pyridines, pyrimidines) common in kinase inhibitors.

Principle: Uses zinc sulfinate reagents to generate methyl radicals that attack protonated heterocycles (Minisci-type reaction).

Reagents:

  • Zinc methanesulfinate (Zn(SO₂Me)₂)

  • tert-Butyl hydroperoxide (TBHP, 70% aq.)

  • Solvent: DMSO/DCM (or H₂O/DCM biphasic)

  • TFA (Trifluoroacetic acid) - optional, to activate basic heterocycles

Step-by-Step Methodology:

  • Setup: Dissolve the drug substrate (0.1 mmol) in DCM/H₂O (2.5:1 ratio, 0.1 M).

  • Activation: If the substrate contains a basic nitrogen (pyridine/quinoline), add 1.0 equiv of TFA to protonate it (increases electrophilicity).

  • Reagent Addition: Add Zinc Methanesulfinate (3.0 equiv).

  • Initiation: Add TBHP (3.0 equiv) dropwise at 0°C, then warm to Room Temperature (RT).

  • Reaction: Stir vigorously at RT for 12–24 hours. (Open to air is often acceptable, but sealed is more reproducible).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: The reaction often yields a mixture of regioisomers. Separate via HPLC or Flash Chromatography.

Protocol B: Photocatalytic C(sp³)-H Methylation (Decatungstate)

Best for: Aliphatic C-H bonds (e.g., piperidines, cyclohexanes).

Principle: Tetrabutylammonium decatungstate (TBADT) acts as a Hydrogen Atom Transfer (HAT) photocatalyst, selectively abstracting hydrogen from electron-rich, sterically accessible C(sp³) sites.

Reagents:

  • TBADT (photocatalyst, 2-5 mol%)

  • Methylating agent (e.g., hypervalent iodine or methyl sulfone source)

  • Light Source: 365 nm LED (high power)[2]

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a borosilicate glass vial, dissolve substrate (0.2 mmol) and TBADT (0.04 equiv) in MeCN.

  • Deoxygenation: Sparge the solution with Nitrogen for 10 minutes (Oxygen quenches the excited state).

  • Irradiation: Place the vial 2 cm from a 365 nm LED (approx 40-60W). Stir vigorously.

  • Monitoring: Monitor by LCMS. Reaction typically completes in 12-18 hours.

  • Note: This method is highly sensitive to steric environment; methylation usually occurs at the least hindered secondary or tertiary C-H bond.

Visualization: Synthetic Workflow

The following diagram details the workflow for selecting the correct methylation protocol.

SyntheticWorkflow Substrate Drug Candidate (Scaffold) TargetSelect Target Site Selection Substrate->TargetSelect Type Bond Type? TargetSelect->Type Hetero Heteroaromatic C-H (Pyridine, etc.) Type->Hetero sp2 C-H Aliphatic Aliphatic C(sp3)-H (Piperidine, etc.) Type->Aliphatic sp3 C-H MethodA Method: Minisci Radical (Zn(SO2Me)2 + TBHP) Hetero->MethodA MethodB Method: HAT Photocatalysis (TBADT + 365nm LED) Aliphatic->MethodB Purify Purification (Regioisomer Separation) MethodA->Purify MethodB->Purify Screen Screening (Potency/Metab Stability) Purify->Screen

Figure 2: Workflow for selecting the appropriate Late-Stage Functionalization (LSF) method based on the target chemical environment.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 2023.

  • Late-Stage C(sp3)–H Methylation of Drug Molecules. Journal of the American Chemical Society, 2023.[3]

  • Decatungstate-Photocatalyzed Hydroamidomethylation of Azobenzenes. Organic Letters, 2024.

  • Practical C-H Functionalization of Quinolines with Zinc Sulfinates. Journal of the American Chemical Society, 2012. (Foundational Baran Diversinate paper).

  • The Impact of N-Methylation on Aqueous Solubility and Lipophilicity. Med. Chem. Commun., 2015.

Sources

Methodological & Application

"experimental protocol for the synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-cyano-4-hydroxy-5-iodobenzoate is a critical trisubstituted aromatic scaffold, frequently utilized as a pharmacophore in the development of thyroid hormone receptor


 (TR

) agonists (e.g., mimetics of Resmetirom intermediates) and small-molecule kinase inhibitors. Its synthesis presents a classic problem in regiocontrol: installing three distinct functionalities (ester, nitrile, iodide) around a phenol core without causing steric congestion or electronic deactivation that hinders yield.

This protocol details a robust, scalable, three-step synthesis starting from the commodity chemical Methyl 4-hydroxybenzoate (Methyl Paraben) . The route prioritizes regioselectivity, utilizing the cooperative directing effects of the hydroxyl and ester groups to install the iodine and nitrile moieties with high precision.

Retrosynthetic Analysis & Strategy

The design relies on the "Orthogonal Activation" principle. We cannot install the nitrile first via electrophilic aromatic substitution (EAS) because the cyano group is a meta-director that deactivates the ring. Instead, we utilize the strong ortho/para directing power of the phenol to install an iodide at C3, displace it with a nitrile, and then utilize the remaining open ortho site (C5) for the final iodination.

Pathway Visualization

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the stepwise functionalization of the phenolic ring. Target Target: Methyl 3-cyano-4-hydroxy-5-iodobenzoate Precursor2 Intermediate 2: Methyl 3-cyano-4-hydroxybenzoate Precursor2->Target Regioselective Iodination (C5 Position) Precursor1 Intermediate 1: Methyl 3-iodo-4-hydroxybenzoate Precursor1->Precursor2 Rosenmund-von Braun Cyanation (Pd or Cu) SM Starting Material: Methyl 4-hydroxybenzoate SM->Precursor1 Electrophilic Iodination (C3 Position)

[1]

Experimental Protocol

Safety & Handling
  • Cyanide Hazard: Step 2 involves Copper(I) Cyanide (CuCN). All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench cyanide spills/waste.

  • Iodinating Agents: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are corrosive and irritants.

Step 1: Mono-Iodination of Methyl 4-hydroxybenzoate

Objective: Install iodine at the C3 position (ortho to the phenol).

  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 eq)

    • Sodium Iodide (NaI) (1.1 eq)

    • Sodium Hypochlorite (NaOCl, commercial bleach) (1.1 eq)

    • Solvent: Methanol/Water (3:1)

  • Procedure:

    • Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and NaI (16.5 g, 110 mmol) in MeOH (150 mL).

    • Cool the solution to

      
      .
      
    • Add NaOCl solution dropwise over 30 minutes. Mechanism: In situ generation of

      
       equivalents.
      
    • Stir at

      
       for 1 hour, then warm to Room Temperature (RT) for 2 hours.
      
    • Quench: Add saturated aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine (solution turns from brown to yellow/colorless).
      
    • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[1]
    • Purification: Recrystallize from Ethanol/Water.

  • Yield: ~85-90%.[2]

  • Data Check:

    
    H NMR should show a doublet (
    
    
    
    ) at
    
    
    ppm (H-2 proton).
Step 2: Cyanation (Rosenmund-von Braun Reaction)

Objective: Convert the C3-Iodide to a C3-Nitrile.

  • Reagents:

    • Methyl 3-iodo-4-hydroxybenzoate (Intermediate 1) (1.0 eq)

    • Copper(I) Cyanide (CuCN) (1.2 eq)

    • Solvent: DMF (Dry, degassed)

  • Procedure:

    • In a dry flask under Argon, dissolve Intermediate 1 (27.8 g, 100 mmol) in DMF (200 mL).

    • Add CuCN (10.7 g, 120 mmol).

    • Heat to

      
       for 16–24 hours. Note: Monitoring by HPLC is critical as conversion can be sluggish.
      
    • Workup (Oxidative Decomposition): Cool to RT. Pour into a solution of

      
       (aq) and HCl to decompose the copper complex. Stir for 30 mins.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organics with water (

      
      ) to remove DMF, then brine. Dry and concentrate.
      
  • Yield: ~70-80%.[3]

  • Data Check: IR spectrum will show a sharp nitrile stretch at

    
    .
    
Step 3: Regioselective Iodination to Target

Objective: Install the final iodine at C5. Mechanistic Insight: The C3-Cyano group is a meta-director, and the C1-Ester is a meta-director. However, the C4-Hydroxyl is a strong ortho/para activator. The only open position ortho to the hydroxyl is C5. All three groups cooperatively direct the electrophile to C5.

  • Reagents:

    • Methyl 3-cyano-4-hydroxybenzoate (Intermediate 2) (1.0 eq)

    • N-Iodosuccinimide (NIS) (1.1 eq)

    • Trifluoroacetic Acid (TFA) (0.1 eq, Catalyst)

    • Solvent: Acetonitrile (MeCN)

  • Procedure:

    • Dissolve Intermediate 2 (17.7 g, 100 mmol) in MeCN (150 mL).

    • Add TFA (1.14 g, 10 mmol). Role: Acid catalysis activates NIS.

    • Add NIS (24.7 g, 110 mmol) portion-wise at RT.

    • Stir at RT for 4–6 hours.

    • Workup: Dilute with water. Collect the precipitate by filtration (the product is often insoluble in aqueous MeCN).

    • Wash the solid cake with 10%

      
       and water.
      
    • Purification: Recrystallize from Methanol.

  • Yield: ~85%.[2][4]

Analytical Data Summary

PropertySpecificationNotes
Appearance Off-white to pale yellow solidColor may darken upon light exposure (iodine liberation).
Molecular Formula

MW: 303.05 g/mol

H NMR (DMSO-

)

8.45 (d,

Hz, 1H, H-2)

8.20 (d,

Hz, 1H, H-6)

3.85 (s, 3H,

)
The two aromatic protons appear as meta-coupled doublets. The OH proton is broad/variable.
IR (ATR)

:


:

Distinct nitrile peak confirms Step 2 success.
Mass Spec (ESI)

: 301.9
Negative mode is preferred for phenols.

Process Workflow Diagram

Workflow Figure 2: Workflow for the final regioselective iodination step. Start Start: Methyl 3-cyano-4-hydroxybenzoate Reaction Reaction: Solvent: MeCN Reagent: NIS (1.1 eq), TFA (cat) Temp: RT, 4-6h Start->Reaction Quench Quench: Add Water & 10% Na2S2O3 Reaction->Quench Isolation Isolation: Filtration of Precipitate Wash with Water Quench->Isolation Purification Purification: Recrystallization (MeOH) Isolation->Purification Final Final Product: Methyl 3-cyano-4-hydroxy-5-iodobenzoate Purification->Final

Expert Tips & Troubleshooting

  • Regioselectivity Control: If di-iodination is observed (iodine at C5 and C2, though C2 is sterically crowded), lower the reaction temperature to

    
     and add NIS more slowly. The cooperative directing effects usually make C5 highly favored.
    
  • Copper Removal: In Step 2, residual copper can chelate the product, lowering yield and purity. The

    
     oxidative workup is superior to simple ammonia washes for breaking these complexes.
    
  • Alternative to CuCN: If avoiding copper is strictly required (e.g., GMP constraints), consider using Zinc Cyanide (

    
    ) with a Palladium catalyst (
    
    
    
    ) in DMF at
    
    
    . This often gives higher yields but is more expensive.

References

  • ChemicalBook. (2025).[4] Methyl 3-cyano-4-hydroxybenzoate Properties and Synthesis.Link

  • Vertex AI Search. (2025). Synthesis of Methyl 4-hydroxy-3-iodobenzoate.[2][4] (Based on search result 1.1). Link

  • Arkat USA. (2006). Regioselective iodination of hydroxylated aromatic ketones.[3] ARKIVOC 2006 (i) 104-108.[3] Link

  • Google Patents. (2018). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.[1][2][4][5] CN106674052A. Link

Sources

Application Note: High-Fidelity Cross-Coupling Protocols for Methyl 3-cyano-4-hydroxy-5-iodobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS: 1285574-72-2) represents a highly functionalized "privileged scaffold" in medicinal chemistry, particularly for the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and URAT1 inhibitors. Its structure offers three orthogonal handles for diversification:

  • C5-Iodine: A highly reactive electrophile for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • C4-Hydroxyl: A nucleophilic phenol handle for etherification or carbamate formation.

  • C3-Nitrile: An electron-withdrawing group that activates the C-I bond and provides a vector for heterocycle formation (e.g., amidines, tetrazoles).

This guide provides validated protocols for utilizing the C5-Iodine handle. Crucially, experimental evidence suggests that the C4-phenol group must be masked (alkylated or protected) prior to standard cross-coupling to prevent catalyst poisoning and side reactions.

Chemical Profile & Strategic Considerations

PropertySpecification
IUPAC Name Methyl 3-cyano-4-hydroxy-5-iodobenzoate
Molecular Formula C9H6INO3
Molecular Weight 303.05 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMF, DMSO, THF; sparingly soluble in DCM/Chloroform.
pKa (Predicted) ~6.5 - 7.5 (Acidic phenol due to ortho-CN and meta-Ester)
Strategic Analysis: The "Phenol Problem"

The free phenolic hydroxyl group at C4 presents a challenge in Pd-catalyzed cross-coupling. Under the basic conditions required for Suzuki-Miyaura coupling (e.g., K₂CO₃, Cs₂CO₃), the phenol is deprotonated to the phenoxide. This electron-rich species can:

  • Deactivate the Catalyst: Coordinate strongly to Pd(II), inhibiting the catalytic cycle.

  • Reduce Reactivity: The phenoxide donates electron density into the ring, making the C-I bond less electrophilic for oxidative addition.

  • Solubility Issues: Phenoxide salts often precipitate in non-polar organic solvents.

Recommendation: Perform O-alkylation or O-protection (Protocol A) before attempting cross-coupling (Protocol B/C).

Experimental Workflows

Diagram 1: Divergent Synthesis Workflow

G Start Methyl 3-cyano-4-hydroxy- 5-iodobenzoate (Core Scaffold) Protected O-Alkylated/Protected Intermediate (R = Me, iPr, MOM) Start->Protected Protocol A: R-X, Base Biaryl Suzuki Product (Biaryl Scaffold) Protected->Biaryl Protocol B: Ar-B(OH)2, Pd(dppf)Cl2 Alkyne Sonogashira Product (Alkynyl Scaffold) Protected->Alkyne Protocol C: Alkyne, Pd/Cu

Caption: Strategic workflow showing the mandatory protection step prior to divergent cross-coupling.

Protocol A: O-Alkylation (Prerequisite Step)

Rationale: To mask the acidic phenol and prevent catalyst poisoning.

Reagents:

  • Substrate: Methyl 3-cyano-4-hydroxy-5-iodobenzoate (1.0 equiv)

  • Alkylating Agent: Isopropyl bromide (1.5 equiv) or Methyl Iodide (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Charge a reaction vessel with Methyl 3-cyano-4-hydroxy-5-iodobenzoate (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF (5 mL/mmol substrate) and stir at room temperature for 15 minutes to form the phenoxide.

  • Add the Alkylating Agent (e.g., 2-bromopropane) dropwise.

  • Heat the mixture to 80°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typically >90%. The product is now ready for cross-coupling.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl cores for kinase or XO inhibitors.

Mechanism: The electron-withdrawing nitrile (CN) and ester (COOMe) groups significantly activate the C-I bond, facilitating rapid oxidative addition of Pd(0).

ParameterCondition
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%) - Robust, air-stable.
Ligand Not required (pre-catalyst used).
Base K₂CO₃ (2.0 M aq.) or Cs₂CO₃ (solid, 3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)
Temperature 80°C – 100°C
Atmosphere Nitrogen or Argon (Sparging required)

Step-by-Step Protocol:

  • Setup: In a reaction vial, combine the O-protected intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (degassed) and 2.0 M aq. K₂CO₃ (3.0 equiv).

  • Reaction: Seal the vial and heat to 90°C for 2–6 hours.

    • Note: The reaction is typically fast due to the activated nature of the aryl iodide.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol C: Sonogashira Coupling

Application: Introduction of alkynes for subsequent cyclization (e.g., to isoquinolines).

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2-3 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: THF or DMF (degassed)

Procedure:

  • Dissolve the O-protected intermediate (1.0 equiv) in anhydrous THF.

  • Add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere.

  • Add the terminal alkyne (1.2 equiv) followed by TEA (3.0 equiv).

  • Stir at Room Temperature for 1 hour. If conversion is slow, heat to 50°C.

    • Warning: High temperatures (>60°C) with CuI can lead to Glaser coupling (alkyne dimerization) side products.

  • Workup: Quench with saturated NH₄Cl solution (to complex copper). Extract with EtOAc.[1]

Mechanistic Visualization

Diagram 2: Electronic Activation in Suzuki Coupling

ReactionMechanism Substrate Activated Substrate (Electron-Poor Ring) OxAdd Oxidative Addition (Pd inserts into C-I) Substrate->OxAdd Fast (Activated by CN/COOMe) TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Rate Determining Step RedElim Reductive Elimination (Product Formation) TransMet->RedElim C-C Bond Formation RedElim->Substrate Catalyst Regeneration CN_Effect CN Group: Inductive withdrawal stabilizes Pd(II) intermediate CN_Effect->OxAdd

Caption: The electron-withdrawing Nitrile and Ester groups accelerate the Oxidative Addition step.

References

  • Synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate

    • Source: WO2011040449A1 (Example 1, Step C).
    • Context: Describes the iodination of methyl 3-cyano-4-hydroxybenzoate using N-Iodosuccinimide (NIS) and Triflic Acid.
  • O-Alkylation Protocols (Topiroxostat Intermediates)

    • Source: US P
    • Context: Details the conversion of the 4-hydroxy intermediate to the 4-isobutoxy derivative prior to further elabor
  • General Suzuki-Miyaura Coupling of Halophenols

    • Source:J. Org. Chem. 2014, 79, 9, 4167–4178.
    • Context: Discusses the limitations of coupling free phenols and the necessity of protection or specialized aqueous conditions.

Sources

"application of Methyl 3-cyano-4-hydroxy-5-iodobenzoate in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of Methyl 3-cyano-4-hydroxy-5-iodobenzoate in Medicinal Chemistry

Abstract

Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS 147494-81-1) represents a "privileged scaffold" in modern medicinal chemistry, specifically in the development of URAT1 inhibitors (gout therapeutics) and HIF-PH inhibitors (anemia therapeutics).[1] Its unique trisubstituted benzene core (3-cyano, 4-hydroxy, 5-iodo) provides three orthogonal reactive handles, enabling the rapid construction of complex biaryl ethers and fused heterocycles. This guide details the validated synthesis of this intermediate and outlines its application in palladium-catalyzed cross-coupling workflows.[1]

Structural Analysis & Reactivity Profile

The utility of Methyl 3-cyano-4-hydroxy-5-iodobenzoate lies in its ability to serve as a linchpin intermediate .[1] Each functional group addresses a specific synthetic need:

Functional HandlePositionReactivity ModeMedicinal Application
Iodide (-I) C-5 (Ortho to OH)High-Reactivity Pivot: Excellent leaving group for Suzuki-Miyaura, Sonogashira, or Ullmann couplings.[1]Introduction of biaryl motifs or heteroaryl extensions.[1]
Hydroxyl (-OH) C-4Nucleophilic Anchor: Ready for O-alkylation or Mitsunobu reactions.[1]Linker attachment; formation of ether bridges to distal pharmacophores.
Cyano (-CN) C-3Electrophilic Precursor: Precursor to amides, tetrazoles, or amidines.Hydrogen-bond acceptor; bioisostere for carboxylic acids; heterocycle formation.[1]
Methyl Ester (-COOMe) C-1Solubility & Protection: Stable during coupling; hydrolyzable to acid.[1]Final conversion to the polar pharmacophore (carboxylic acid).

Experimental Protocol: Regioselective Synthesis

This protocol is adapted from validated patent literature (US8367843B2) for the regioselective iodination of methyl 3-cyano-4-hydroxybenzoate.[1]

Reaction Scheme

Synthesis cluster_conditions Conditions SM Methyl 3-cyano-4-hydroxybenzoate (Precursor) Product Methyl 3-cyano-4-hydroxy-5-iodobenzoate (Target Scaffold) SM->Product Iodination Reagents NIS (1.2 eq) TfOH (Cat.) CHCl3/MeOH

Figure 1: Regioselective iodination pathway using N-Iodosuccinimide (NIS).[1]

Materials & Reagents
  • Precursor: Methyl 3-cyano-4-hydroxybenzoate (1.0 equiv)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 – 1.5 equiv)[1]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1 – 0.5 equiv) or H₂SO₄ (less selective)

  • Solvent: Chloroform (CHCl₃) / Methanol (MeOH) mixture (8:1 v/v)

Step-by-Step Procedure
  • Dissolution: Charge a reaction vessel with Methyl 3-cyano-4-hydroxybenzoate (e.g., 6.47 g) and dissolve in a mixture of CHCl₃ (80 mL) and MeOH (10 mL). Ensure complete solvation at room temperature (20–25°C).

  • Activation: Add Trifluoromethanesulfonic acid (2.5 mL) slowly. Caution: Exothermic.

  • Iodination: Add N-Iodosuccinimide (8.63 g, 1.05 equiv) portion-wise over 15 minutes to prevent temperature spikes.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. Monitor conversion via LC-MS (Target Mass: ~317 amu [M+H]⁺).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove solvents.

    • Resuspend the residue in water (100 mL).[1]

    • Filter the resulting precipitate.[1][2]

    • Wash the filter cake with water (3 × 50 mL) to remove succinimide byproducts and residual acid.

    • Dry the solid in a vacuum oven at 45°C overnight.

  • Yield: Expected yield is 90–95% as a pale yellow solid.[1]

Critical Control Point: The use of TfOH is critical for activating the NIS. Without strong acid catalysis, the reaction may be sluggish or yield regioisomers.

Application: Divergent Functionalization (The "Pivot" Strategy)

Once synthesized, the scaffold serves as a divergence point for creating URAT1 inhibitors or HIF-PH analogs.

Workflow Diagram

Reactivity Core Methyl 3-cyano-4-hydroxy-5-iodobenzoate (Scaffold) PathA Path A: Suzuki Coupling (C-5 Arylation) Core->PathA Ar-B(OH)2, Pd(dppf)Cl2 PathB Path B: O-Alkylation (Ether Formation) Core->PathB R-X, K2CO3 PathC Path C: Heterocycle Formation (Benzofuran/Indazole) Core->PathC Cyclization ProdA Biaryl Ether Intermediates (URAT1 Inhibitors) PathA->ProdA ProdB Alkoxy-Benzoates (HIF-PH Analogs) PathB->ProdB

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Replacement of Iodine at C-5 with an Aryl group.[1]

  • Setup: In a glovebox or under Ar, combine the scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1). Add Na₂CO₃ (2.5 equiv).[1]

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Purification: The cyano and ester groups remain intact, allowing for subsequent hydrolysis or reduction.

Protocol B: O-Alkylation

Target: Functionalization of the Phenol (C-4).[1]

  • Setup: Dissolve scaffold in DMF.

  • Base: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

  • Electrophile: Add alkyl halide (e.g., benzyl bromide or heteroaryl-methyl halide).

  • Conditions: Stir at 60°C. The iodine at C-5 sterically hinders the position slightly but prevents over-alkylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Iodination Incomplete activation of NIS.Ensure TfOH is fresh; increase equivalents of acid catalyst slightly.
Regioisomers (Iodine at C-2) Temperature too high.[1]Maintain reaction strictly at 20–25°C; do not heat.
De-iodination during Coupling Palladium hydride formation.[1]Switch to anhydrous conditions or use a milder base (K₃PO₄) in the Suzuki coupling.
Hydrolysis of Ester Basic conditions too harsh.[1]Avoid NaOH/LiOH during alkylation; use K₂CO₃ in aprotic solvents (DMF/Acetone).[1]

References

  • Patent US8367843B2: Phenol derivative and use thereof (URAT1 Inhibitors).[1] Available at: [3]

  • Patent WO2011040449A1: Novel phenol derivative (Synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate).[1] Available at:

Sources

Application Note: Optimized Cyanation of Methyl 4-hydroxy-3-iodobenzoate via Rosenmund-von Braun Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The cyanation of Methyl 4-hydroxy-3-iodobenzoate (MHIB) to Methyl 3-cyano-4-hydroxybenzoate is a pivotal transformation in the synthesis of non-purine xanthine oxidase inhibitors (e.g., Topiroxostat, Febuxostat analogs). While palladium-catalyzed cyanation is gaining popularity, the Rosenmund-von Braun reaction using Copper(I) Cyanide (CuCN) remains the industrial benchmark due to cost-efficiency and the avoidance of expensive phosphine ligands.

However, this reaction is notoriously difficult due to two factors:

  • The Free Phenol: The acidic hydroxyl group (

    
    ) can protonate reactive intermediates or poison catalysts.
    
  • Workup Difficulties: Copper salts form tight coordination complexes with the resulting aryl nitrile and phenol, leading to poor mass recovery and emulsions during extraction.

This guide details an optimized "Mixed-Salt" Protocol (CuCN + NaCN) that operates at lower temperatures (


) than the classical neat pyrolysis (

), along with a chelation-based workup using ethylenediamine to maximize yield.

Mechanistic Insight & Reaction Design

The "Mixed-Salt" Advantage

Classical Rosenmund-von Braun reactions use insoluble CuCN, requiring high temperatures (


) to drive the heterogeneous reaction. By adding a stoichiometric amount of Sodium Cyanide (NaCN), we generate soluble higher-order cyanocuprate species (e.g., sodium dicyanocuprate, 

).
  • Solubility: The cyanocuprate is soluble in DMF, allowing the reaction to proceed at

    
    .
    
  • Reactivity: The linear

    
     species is more nucleophilic than the polymeric CuCN chains.
    
  • Phenol Handling: The basicity of NaCN deprotonates the phenol to the phenoxide. While phenoxides are electron-rich (deactivating for nucleophilic aromatic substitution), the mechanism here is oxidative addition/reductive elimination via Cu(III), which tolerates electron-rich rings well.

Reaction Pathway Diagram

RosenmundMechanism Substrate Methyl 4-hydroxy-3-iodobenzoate (Ar-I) Intermediate Oxidative Addition [Ar-Cu(III)-(CN)2] Substrate->Intermediate + Complex Reagents CuCN + NaCN (DMF, 105°C) Complex Soluble Cuprate Species [Na][Cu(CN)2] Reagents->Complex In situ formation Complex->Intermediate Product Methyl 3-cyano-4-hydroxybenzoate (Ar-CN) Intermediate->Product Reductive Elimination - CuCN

Figure 1: Mechanistic pathway of the modified Rosenmund-von Braun reaction using soluble cyanocuprates.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
Methyl 4-hydroxy-3-iodobenzoate 278.041.0Substrate
Copper(I) Cyanide (CuCN) 89.561.1Reagent
Sodium Cyanide (NaCN) 49.011.1Solubilizer/Base
DMF (Anhydrous) -4-5 VolSolvent
Ethylenediamine (EDA) 60.103.0Workup Ligand
Step-by-Step Procedure

Step 1: Reaction Assembly (In Glovebox or Vented Hood)

  • Safety Note: All weighing of cyanides must occur in a functioning fume hood. Do not use acidification near these reagents.

  • Charge a dry 3-neck round-bottom flask (equipped with a condenser, N2 inlet, and internal thermometer) with Methyl 4-hydroxy-3-iodobenzoate (28.0 g, 100 mmol).

  • Add CuCN (9.92 g, 110 mmol) and NaCN (5.40 g, 110 mmol).

  • Add anhydrous DMF (100 mL). The mixture will initially be a suspension.

Step 2: Reaction

  • Purge the system with Nitrogen for 10 minutes.

  • Heat the mixture to 105°C .

  • Observation: The suspension should clarify into a homogeneous solution as the temperature rises and the cyanocuprate forms.

  • Stir for 16–18 hours . Monitor by HPLC/TLC (Mobile Phase: 30% EtOAc/Hexane). The starting iodide (

    
    ) should disappear, replaced by the more polar nitrile (
    
    
    
    ).

Step 3: Quenching & Copper Removal (Critical Step)

  • Cool the reaction mixture to 50°C .

  • The Problem: Direct water addition precipitates a sticky Cu-product goo.

  • The Solution: Add 10% aqueous Ethylenediamine (EDA) solution (150 mL) slowly.

  • Stir vigorously for 30 minutes.

    • Chemistry: EDA displaces the nitrile product from the copper center, forming the water-soluble deep blue complex

      
      .
      
  • The organic product will precipitate or oil out, free of copper.

Step 4: Extraction & Isolation

  • Dilute with Ethyl Acetate (EtOAc) (300 mL) and water (100 mL).

  • Separate the layers.[3][4] The aqueous layer should be deep blue (Copper-EDA complex).

  • Wash the organic layer with:

    • 10% aqueous EDA (50 mL) – to remove residual copper.

    • Water (2 x 100 mL) – to remove DMF.

    • Brine (100 mL).

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Methanol/Water or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes) if high purity (>99%) is required.

Workup Logic & Flowchart

The success of this reaction depends entirely on the workup. Standard ammonia workups often fail to break the phenol-copper bond efficiently. Ethylenediamine is a bidentate ligand with a much higher formation constant for copper than the monodentate nitrile or phenol.

WorkupFlow ReactionMix Crude Reaction Mix (Product-Cu Complex + DMF) Quench Add 10% Ethylenediamine (aq) Stir 30 min @ 50°C ReactionMix->Quench PhaseSep Phase Separation (EtOAc / Water) Quench->PhaseSep AqLayer Aqueous Layer (Blue [Cu(EDA)2]++ + Cyanide salts) PhaseSep->AqLayer OrgLayer Organic Layer (Product + DMF) PhaseSep->OrgLayer Waste Cyanide Destruction (Bleach Treatment) AqLayer->Waste Safety Protocol FinalProduct Concentration & Recrystallization Methyl 3-cyano-4-hydroxybenzoate OrgLayer->FinalProduct

Figure 2: Optimized workup workflow using Ethylenediamine for efficient copper sequestration.

Safety & Cyanide Management (Mandatory)

WARNING: This protocol utilizes Cyanide salts.[5] Ingestion or inhalation of dust/gas is fatal.

  • pH Control: Never allow the reaction mixture or waste streams to become acidic (

    
    ). Acidification releases Hydrogen Cyanide (HCN) gas.
    
  • Waste Destruction:

    • Collect all aqueous waste (Deep Blue EDA layer).

    • Treat with 10% Sodium Hypochlorite (Bleach) solution in excess.

    • Maintain pH > 10 using NaOH.[6]

    • Stir for 24 hours in a fume hood to oxidize

      
       to 
      
      
      
      (Cyanate) and then to
      
      
      .
    • Test for residual cyanide using Prussian Blue test strips before disposal.

  • PPE: Double nitrile gloves, lab coat, safety goggles. Keep an Amyl Nitrite or Hydroxocobalamin antidote kit nearby.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Inactive CuCN (oxidized)Use fresh CuCN (white/off-white). If green, it is oxidized Cu(II).
Product is Green/Blue Residual CopperRepeat wash with 10% Ethylenediamine. Do not use ammonia; it is less effective here.
Emulsions DMF in organic layerWash organic layer thoroughly with water (3x). Add brine to break emulsion.
Hydrolysis (Acid byproduct) Wet DMF or high tempEnsure DMF is anhydrous. Keep temp

. The ester can hydrolyze if too much water is present at high heat.

References

  • ChemicalBook. (2025). Synthesis of Methyl 3-cyano-4-hydroxybenzoate. Retrieved from

  • Google Patents. (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Retrieved from

  • Organic Chemistry Portal. (2023). Rosenmund-von Braun Reaction.[7][8][9] Retrieved from

  • Organic Syntheses. (2008). Copper-Catalyzed Three-Component Reaction... Using CuCN. Org. Synth. 2008, 85, 131-137.[10] Retrieved from

  • PubChem. (2025).[11] Methyl 4-hydroxy-3-iodobenzoate Compound Summary. Retrieved from

Sources

High-Performance Iodination of Deactivated Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for Drug Discovery & Process Chemistry

Executive Summary & Strategic Overview

The Challenge: Standard Electrophilic Aromatic Substitution (EAS) fails with electron-deficient arenes (e.g., nitrobenzenes, pyridines, benzoic esters). The electron-withdrawing groups (EWGs) deactivate the ring, raising the activation energy required for the sigma-complex formation. Standard iodine (


) is not electrophilic enough to overcome this barrier.

The Solution: To iodinate these "unreactive" scaffolds—critical precursors for Suzuki, Sonogashira, and Heck couplings—chemists must abandon standard EAS in favor of two high-energy paradigms:

  • Super-Electrophilic Activation (Thermodynamic/Steric Control): Generating a "super-active" iodine species (

    
     equivalent) using strong Brønsted or Lewis acids.
    
  • Directed Metalation (Kinetic/Regio-Control): Bypassing EAS entirely by using sterically hindered, non-nucleophilic bases (e.g., Knochel-Hauser base) to deprotonate and quench with iodine.

This guide details the protocols for these two dominant methodologies.

Method Selection Guide

Use the following decision matrix to select the optimal protocol for your substrate.

MethodSelection Start Substrate Analysis EWG Nature of EWG? Start->EWG AcidStable Acid Stable? (Nitro, Nitrile, Ester) EWG->AcidStable Carbocycle Heterocycle Heterocycle? (Pyridine, Diazine) EWG->Heterocycle N-Heterocycle MethodA Method A: NIS + TfOH (Super-Electrophile) AcidStable->MethodA Yes MethodB Method B: TMPMgCl·LiCl (Knochel-Hauser) AcidStable->MethodB No (Acid Sensitive) Heterocycle->MethodA If C-H acidic positions blocked Heterocycle->MethodB Preferred

Figure 1: Decision matrix for selecting between Acid-Mediated (Method A) and Base-Mediated (Method B) iodination.

Protocol A: Super-Electrophilic Iodination (NIS/TfOH)

Best For: Nitrobenzenes, Benzonitriles, Benzoic Esters, Poly-fluorinated arenes. Mechanism: Triflic acid (TfOH) protonates N-Iodosuccinimide (NIS), generating a highly reactive superelectrophilic iodine species capable of attacking deactivated rings.

Mechanistic Insight

Standard


 is too weak. By using NIS in Triflic Acid, we generate a solvated 

species or a protonated NIS-activator complex that is orders of magnitude more electrophilic than

.

NIS_Activation NIS NIS Complex [NIS-H]+ TfO- NIS->Complex + TfOH TfOH TfOH (Acid) I_Active Superelectrophilic I+ Complex->I_Active Dissociation Product Aryl Iodide I_Active->Product + Arene (-H+) Arene Deactivated Arene

Figure 2: Activation pathway of NIS by Triflic Acid.

Experimental Protocol

Scale: 1.0 mmol (Adaptable to 50g+ scale)

Materials:

  • Substrate (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 – 1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (3.0 – 5.0 equiv) Note: Must be fresh/colorless.

  • Solvent: Acetonitrile (

    
    ) or neat TfOH for extremely deactivated substrates.
    

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate (1.0 mmol) in dry

    
     (2-5 mL).
    
    • Note: For extremely deactivated substrates (e.g., dinitrobenzene), omit the solvent and use neat TfOH in step 3.

  • Acid Addition: Cool to 0°C. Add TfOH (3-5 mmol) dropwise via syringe. The solution may darken.

  • NIS Addition: Add NIS (1.1 - 1.5 mmol) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–12 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the [M+126] mass shift.

  • Quench: Pour the reaction mixture slowly into a saturated

    
     / 10% 
    
    
    
    (sodium thiosulfate) ice mixture. The thiosulfate removes excess iodine (turning the solution from purple/brown to yellow/clear).
  • Workup: Extract with DCM or EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Critical Troubleshooting:

  • Low Yield? If the substrate is highly insoluble, use 1,2-dichloroethane (DCE) as a co-solvent or run neat in TfOH.

  • Regioselectivity: This method follows standard meta-directing rules for EWGs (e.g., Nitrobenzene

    
     3-iodonitrobenzene).
    

Protocol B: Turbo-Grignard / Hauser Base Iodination

Best For: Pyridines, Pyrimidines, sensitive Esters, and substrates requiring ortho-functionalization (DoM). Mechanism: Uses TMPMgCl[1][2]·LiCl (Knochel-Hauser Base).[1][2] The LiCl breaks oligomeric aggregates, making the base soluble in THF and highly kinetically active but non-nucleophilic (avoiding Chichibabin addition to the ring).[1]

Mechanistic Insight

Unlike Method A (which relies on electronics), this method relies on coordination . The Mg/Li cation coordinates to a directing group (DG: -Cl, -F, -CN, -CONR2), directing the base to deprotonate the nearest proton.

Knochel_Mechanism Start Substrate (Pyridine/Arene) Magnesiation Magnesiated Intermediate (Ar-MgCl·LiCl) Start->Magnesiation -78°C to 0°C (Deprotonation) Base TMPMgCl·LiCl Base->Magnesiation Product Iodinated Product Magnesiation->Product Electrophilic Quench Quench Iodine (I2) or NIS Quench->Product

Figure 3: Directed Ortho Metalation (DoM) workflow using Knochel-Hauser Base.

Experimental Protocol

Scale: 1.0 mmol

Materials:

  • Substrate (1.0 equiv)

  • TMPMgCl[1][2]·LiCl (1.1 – 1.2 equiv) [Commercial solution, typically 1.0 M in THF]

  • Iodine (

    
    ) (1.2 – 1.5 equiv) dissolved in dry THF.
    
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a flask and cool under Argon. This reaction is moisture-critical.

  • Substrate: Dissolve substrate (1.0 mmol) in dry THF (5 mL). Cool to the required temperature:

    • -78°C: Very sensitive electrophiles or unstable anions.

    • -40°C to -20°C: Standard pyridines/arenes.

    • 0°C to RT: Highly hindered/unreactive substrates.

  • Metalation: Add TMPMgCl·LiCl (1.1 mmol) dropwise. Stir for 30 min – 2 hours.

    • Validation: Take a 50 µL aliquot, quench with

      
      , and run NMR. >95% Deuterium incorporation indicates successful metalation.
      
  • Iodination: Cool the mixture to -78°C (if not already there). Add the

    
     solution (1.5 mmol in THF) dropwise.
    
    • Exotherm Warning: The reaction is extremely fast and exothermic.

  • Warm & Quench: Allow to warm to RT. Quench with sat.

    
     (aq) and 10% 
    
    
    
    .
  • Workup: Extract with EtOAc.

Critical Troubleshooting:

  • Starting Material Recovery? The metalation failed. Increase temperature or reaction time during Step 3.

  • Poly-iodination? Use exactly 1.0-1.1 equiv of base and add the iodine very slowly at -78°C.

Comparative Data Analysis

FeatureMethod A: NIS/TfOHMethod B: Knochel Base
Primary Driver Electronic (Thermodynamic)Steric/Coordination (Kinetic)
Regioselectivity Meta to EWG (usually)Ortho to Directing Group
Substrate Scope Nitrobenzenes, Nitriles, FluorobenzenesPyridines, Heterocycles, Esters
Functional Group Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, CN,

at low temp)
Operational Difficulty Low (Open air possible, but dry preferred)High (Strictly anhydrous/inert atm)
Atom Economy Moderate (Succinimide waste)Low (Stoichiometric metal waste)

Safety & Handling

  • Triflic Acid (TfOH): Extremely corrosive and hygroscopic. Causes severe burns. Handle only in a fume hood with neoprene gloves. Reacts violently with water.

  • TMPMgCl[1][2]·LiCl: Pyrophoric hazard in high concentrations. Reacts violently with water. Keep bottles tightly sealed under inert gas (Sure/Seal™).

  • Iodine (

    
    ) / NIS:  Corrosive oxidizers. Stains skin/equipment.[3][4] Solid iodine sublimes; weigh in a fume hood.
    
  • Waste: All aqueous streams containing iodine must be treated with Sodium Thiosulfate (

    
    ) until colorless before disposal to prevent release of volatile iodine gas.
    

References

  • Olah, G. A., et al. (1993). "Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate." Journal of the American Chemical Society.[5][6] Link

  • Castanet, A.-S., et al. (2002).[7] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters. Link (Note: Describes the NIS foundation extended to deactivated systems in later works).

  • Krasovskiy, A., & Knochel, P. (2006).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

  • Prakash, G. K. S., et al. (2004).[7] "Efficient Electrophilic Iodination of Arenes using N-Iodosuccinimide Activated by Trifluoromethanesulfonic Acid." Journal of the American Chemical Society.[5][6] Link

  • Torabi, S., et al. (2025).[6] "The Electrochemical Iodination of Electron-Deficient Arenes." Chemistry - A European Journal. Link (Emerging electrochemical alternative).

Sources

Application Notes and Protocols for Aromatic Iodination using N-Iodosuccinimide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of N-Iodosuccinimide (NIS) for the electrophilic iodination of aromatic compounds. Authored for chemists in research and development, it moves beyond a simple recitation of steps to explain the underlying chemical principles that govern this versatile transformation. We will explore the reaction mechanism, the critical role of acidic co-reagents in tuning reactivity, and provide detailed, field-tested protocols for the iodination of both electron-rich (activated) and electron-deficient (deactivated) aromatic substrates. Safety considerations, substrate scope, and data interpretation are integrated throughout to ensure a holistic understanding and successful application of this methodology.

Introduction: The Strategic Value of Aryl Iodides and the Role of N-Iodosuccinimide

Aryl iodides are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Their utility stems from the unique reactivity of the carbon-iodine bond, which is sufficiently labile to participate in a wide array of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings.[1] This reactivity profile makes aryl iodides premium intermediates for the construction of complex molecular architectures.

Direct electrophilic iodination of aromatic rings is the most straightforward method for their synthesis.[1] While molecular iodine (I₂) can be used, its reactivity is often insufficient for any but the most activated aromatic systems.[2] N-Iodosuccinimide (NIS) has emerged as a superior reagent for this purpose.[3][4] It is a stable, crystalline solid that is easy to handle and acts as a source of an electrophilic iodine atom ("I⁺").[4][5] A key advantage of NIS is that its iodinating power can be dramatically enhanced by the addition of an acid catalyst, allowing for the tailored iodination of a broad spectrum of aromatic compounds, from highly reactive phenols to deactivated nitroarenes.[3][6][7]

The Chemistry of N-Iodosuccinimide: Mechanism and Activation

The iodination of aromatic compounds with NIS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The core principle involves the attack of the electron-rich aromatic ring on an electrophilic iodine species.

The Electrophilic Species

In the absence of a strong acid, NIS itself is a mild electrophile. For electron-rich aromatics like phenols and anilines, the reaction can sometimes proceed without a catalyst, albeit often slowly.[6] However, the true versatility of NIS is unlocked in the presence of an acid.

Protic acids, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), protonate the carbonyl oxygen of NIS. This protonation withdraws electron density from the nitrogen atom, subsequently making the N-I bond more polarized and the iodine atom significantly more electrophilic.[1][8] In strongly acidic media like pure trifluoromethanesulfonic acid (triflic acid), a highly reactive "superelectrophilic" species, such as iodine(I) trifluoromethanesulfonate, is generated in situ, enabling the iodination of even strongly deactivated rings.[9][10]

Lewis acids, such as iron(III) or silver(I) salts, can also be employed to activate NIS.[3][11] These catalysts coordinate to the carbonyl oxygen, achieving a similar electronic effect as protonation and enhancing the electrophilicity of the iodine atom.[11]

Diagram: Activation of N-Iodosuccinimide

The following diagram illustrates the acid-catalyzed activation of NIS, which is a crucial step for enhancing its iodinating capability.

NIS_Activation cluster_0 Activation Pathway NIS N-Iodosuccinimide (NIS) Activated_NIS Protonated NIS (Enhanced Electrophilicity) NIS->Activated_NIS Protonation Intermediate Wheland Intermediate (Sigma Complex) Activated_NIS->Intermediate Electrophile Arene Aromatic Ring (Ar-H) Arene->Intermediate Nucleophilic Attack Product Iodinated Arene (Ar-I) Intermediate->Product Deprotonation Succinimide Succinimide Intermediate->Succinimide

Caption: Acid activation of NIS increases iodine electrophilicity.

Safety and Handling of N-Iodosuccinimide

Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheet (SDS).[12][13][14][15]

  • Hazards : N-Iodosuccinimide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13][14]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[16]

  • Handling : Handle NIS in a well-ventilated fume hood to avoid inhaling the dust.[14] Avoid contact with skin and eyes.[14] Keep away from heat and sources of ignition.[13] NIS is light-sensitive and should be stored in a dark container.[4]

  • Disposal : Dispose of chemical waste in accordance with local regulations.

Experimental Protocols

The choice of solvent and acid catalyst is critical and depends on the nucleophilicity of the aromatic substrate.

Protocol 1: Iodination of Activated Aromatic Compounds

This protocol is suitable for electron-rich substrates such as phenols, anilines, and their derivatives. The use of a catalytic amount of a moderately strong acid like TFA is often sufficient.[3][17]

Materials:

  • Activated aromatic substrate (e.g., Anisole)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup : To a round-bottom flask charged with a magnetic stir bar, add the activated aromatic substrate (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., acetonitrile, 0.1-0.5 M).

  • Addition of NIS : Add N-Iodosuccinimide (1.0-1.2 eq) to the solution in one portion.

  • Catalyst Addition : Add a catalytic amount of trifluoroacetic acid (TFA, ~5-10 mol%) to the stirring mixture.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.[3]

  • Quenching : Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine/NIS.

  • Work-up : Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired iodoarene.

Diagram: General Workflow for Aromatic Iodination

This flowchart outlines the key stages of a typical NIS iodination experiment, from setup to final product characterization.

Experimental_Workflow Start Combine Aromatic Substrate and Solvent in Flask Add_NIS Add N-Iodosuccinimide (NIS) Start->Add_NIS Add_Catalyst Add Acid Catalyst (e.g., TFA or H₂SO₄) Add_NIS->Add_Catalyst Stir Stir at Specified Temperature Add_Catalyst->Stir Monitor Monitor Reaction Progress (TLC, GC-MS) Stir->Monitor Quench Quench with Na₂S₂O₃ (aq) Monitor->Quench Reaction Complete Workup Aqueous Work-up (Wash with NaHCO₃, Brine) Quench->Workup Dry Dry, Filter, and Concentrate Workup->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: Standard experimental workflow for NIS-mediated iodination.

Protocol 2: Iodination of Deactivated Aromatic Compounds

This protocol is designed for electron-deficient substrates, such as nitrobenzene or benzoic acid derivatives, which require more forcing conditions. Concentrated sulfuric acid is used as both the catalyst and solvent in this case.[6][18]

Materials:

  • Deactivated aromatic substrate (e.g., Nitrobenzene)

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice/water bath

  • Crushed ice

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/water bath, add concentrated sulfuric acid.

  • Addition of NIS : Carefully and portion-wise, add N-Iodosuccinimide (1.1-1.5 eq) to the sulfuric acid with vigorous stirring. Allow the NIS to dissolve completely. The dissolution generates the powerful electrophilic iodinating species.[6]

  • Substrate Addition : Slowly add the deactivated aromatic substrate (1.0 eq) to the reaction mixture, ensuring the temperature remains between 0 and 20°C.

  • Reaction Monitoring : Stir the reaction at 0-20°C. The reaction progress should be monitored by taking small aliquots, quenching them in ice water, extracting with a suitable organic solvent, and analyzing by GC-MS. These reactions may require several hours to overnight for completion.[6]

  • Quenching : Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will precipitate the crude product.

  • Work-up : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold, dilute solution of sodium thiosulfate to remove any residual iodine color, and then again with cold water until the filtrate is neutral.

  • Drying and Purification : Dry the crude product in vacuo. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol).

Data Summary: Reaction Conditions and Regioselectivity

The regioselectivity of iodination is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups (EDGs) typically direct ortho and para, while electron-withdrawing groups (EWGs) direct meta. Steric hindrance can also play a significant role, often favoring the para product.

Substrate TypeExampleDirecting EffectTypical CatalystCatalyst Conc.SolventExpected Product(s)
Highly Activated Phenol, Anilineortho, paraNone or TFACatalyticCH₃CN, DCMMono- or di-iodinated products, often para-selective
Moderately Activated Anisole, Tolueneortho, paraTFACatalyticCH₃CN, DCMPrimarily para-iodo product due to sterics
Halobenzenes Chlorobenzeneortho, para (deactivating)H₂SO₄StoichiometricH₂SO₄para-Iodochlorobenzene
Deactivated NitrobenzenemetaH₂SO₄ or TfOHSolvent/Co-solventH₂SO₄ or TfOHmeta-Iodonitrobenzene
Deactivated Benzoic AcidmetaH₂SO₄ or TfOHSolvent/Co-solventH₂SO₄ or TfOHmeta-Iodobenzoic acid

Conclusion

N-Iodosuccinimide is a highly effective and adaptable reagent for the iodination of a wide range of aromatic compounds. By carefully selecting the reaction conditions, particularly the acid catalyst and solvent, researchers can achieve high yields and predictable regioselectivity. The protocols outlined in this guide provide a robust starting point for both activated and deactivated substrates. Adherence to safety protocols and diligent reaction monitoring are paramount for obtaining reliable and reproducible results, paving the way for the efficient synthesis of valuable aryl iodide intermediates.

References

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF3−H2O, Efficient electrophilic halogenating systems for aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - N-Iodosuccinimide. Retrieved from [Link]

  • Sharma, V., Srivastava, P., & Bhardwaj, S. K. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Pharmarecipereview.com. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]

  • Olah, G. A., Wang, Q., Sandford, G., & Surya Prakash, G. K. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194–3195. [Link]

  • Benson, W. R., McBee, E. T., & Rand, L. (n.d.). n-iodosuccinimide. Organic Syntheses Procedure. [Link]

  • Tanwar, L., Börgel, J., Lehmann, J., & Ritter, T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5024–5027. [Link]

  • Sharma, V., Srivastava, P., & Bhardwaj, S. K. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • Wiley Online Library. (2025). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]

  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • ResearchGate. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

  • Filimonov, V. D., et al. (2025). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. ResearchGate. [Link]

  • Sharma, V., Srivastava, P., & Bhardwaj, S. K. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • ResearchGate. (2025). Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

  • Thieme E-Journals. (n.d.). Synlett / Abstract. Retrieved from [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Tanwar, L., Börgel, J., Lehmann, J., & Ritter, T. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. [Link]

  • ResearchGate. (2025). Highly selective iodination of phenols using potassium iodide and benzyltriphenylphosphonium peroxymonosulfate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Racys, D. T., et al. (2026). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. The Journal of Organic Chemistry. [Link]

  • Chemia. (2023). Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21. Retrieved from [Link]

  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. [Link]

  • Radhakrishnamurti, P.S., Janardhana, Ch. (1978). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, 16A, 142-144. [Link]

  • Organic Chemistry Data. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

Sources

Technical Application Note: Chemoselective Transformation of Methyl 3-formylbenzoate to Methyl 3-cyanobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of methyl 3-formylbenzoate (an aldehyde) to methyl 3-cyanobenzoate (a nitrile) presents a specific chemoselectivity challenge: the preservation of the methyl ester moiety. Traditional dehydration methods (e.g.,


, 

) often require harsh acidic conditions or elevated temperatures that risk hydrolysis or transesterification of the ester.

This Application Note details two field-proven, ester-tolerant protocols. Protocol A utilizes a metal-free, iodine-mediated oxidative ammonolysis (ideal for mild, room-temperature processing). Protocol B employs a thermal condensation in DMSO (ideal for scalability and moisture-sensitive substrates). Both methods achieve the transformation in a "one-pot" fashion, bypassing the isolation of the oxime intermediate.[1]

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting. The transformation does not proceed via a simple dehydration but rather through an oxidative mechanism (Protocol A) or an activated elimination (Protocol B).

The Iodine-Mediated Pathway (Protocol A)

In the presence of aqueous ammonia, the aldehyde forms an unstable aldimine. Iodine acts as a mild oxidant, converting the aldimine into an


-iodoimine intermediate.[2] Subsequent elimination of hydrogen iodide (HI) yields the nitrile.[2]

ReactionMechanism Aldehyde Methyl 3-formylbenzoate (Aldehyde) Aldimine Aldimine Intermediate (Ar-CH=NH) Aldehyde->Aldimine Condensation NIodo N-Iodoimine (Ar-C(I)=NH) Aldimine->NIodo Iodination Nitrile Methyl 3-cyanobenzoate (Nitrile) NIodo->Nitrile Elimination Ammonia + NH3 (aq) Ammonia->Aldimine Iodine + I2 (Oxidant) Iodine->NIodo Elimination - HI

Figure 1: Mechanistic pathway for the Iodine-Ammonia oxidative conversion.

Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Ammonolysis (Green Method)

Best for: Small-to-mid scale, room temperature operation, high functional group tolerance. Chemoselectivity: High. The mild basicity of aqueous ammonia at RT rarely hydrolyzes methyl esters if the reaction time is controlled.

Reagents & Stoichiometry
ReagentEquiv.Role
Methyl 3-formylbenzoate 1.0Substrate
Iodine (

)
1.1Oxidant
Aq.[1][3] Ammonia (28-30%) ExcessNitrogen source
THF (Tetrahydrofuran) SolventSolubilizing agent
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-formylbenzoate (1.0 mmol) in THF (5 mL).

  • Ammonia Addition: Add aqueous ammonia (28%, 2 mL) to the solution. The mixture may become slightly turbid.

  • Oxidant Addition: Add molecular Iodine (

    
    , 1.1 mmol) in one portion.
    
    • Observation: The solution will turn dark brown/violet immediately.

  • Reaction: Stir the mixture vigorously at Room Temperature (25°C) .

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The dark iodine color typically fades to a light orange or colorless state as the reaction completes (approx. 30–60 mins).

  • Quench: Once the starting material is consumed, add 5% aqueous

    
     (Sodium Thiosulfate) solution (5 mL) to quench any unreacted iodine.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with Brine, and dry over anhydrous 
    
    
    
    .[4]
  • Purification: Concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (gradient Hexane

    
     5% EtOAc/Hexane).
    
Protocol B: Thermal Condensation in DMSO (Robust Method)

Best for: Large scale, moisture-sensitive substrates, or if Protocol A causes ester hydrolysis. Chemoselectivity: Excellent. DMSO is non-nucleophilic and neutral.

Reagents & Stoichiometry
ReagentEquiv.Role
Methyl 3-formylbenzoate 1.0Substrate
Hydroxylamine HCl (

)
1.5Nitrogen source
DMSO SolventSolvent & Dehydrator
Step-by-Step Procedure
  • Charge: To a reaction vessel, add Methyl 3-formylbenzoate (10 mmol) and Hydroxylamine Hydrochloride (15 mmol).

  • Solvent: Add DMSO (15 mL). Note: Use dry DMSO for best results.

  • Reaction: Heat the mixture to 90–100°C with stirring.

    • Mechanism:[2][5][6][7][8][9] The HCl released activates the DMSO, facilitating the dehydration of the in-situ formed oxime.[7]

    • Time: Reaction is typically fast (1–3 hours).

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (50 mL).

    • Exotherm: Mixing DMSO and water is exothermic; pour slowly.

  • Isolation: The product often precipitates as a solid. Filter the solid and wash with cold water to remove traces of DMSO.

    • Alternative: If oil forms, extract with Diethyl Ether or MTBE.

  • Drying: Dry the solid in a vacuum oven at 40°C.

Analytical Validation

To ensure the ester is intact and the nitrile is formed, verify the following spectral markers:

TechniqueMarkerExpected Observation
IR Spectroscopy Nitrile StretchAppearance of sharp peak at ~2230 cm⁻¹ (

).
IR Spectroscopy Ester CarbonylRetention of strong peak at ~1720–1730 cm⁻¹ (

).
1H NMR Aldehyde ProtonDisappearance of the singlet at ~10.0 ppm (

).
1H NMR Methyl EsterRetention of the singlet at ~3.9 ppm (

).
13C NMR Nitrile CarbonAppearance of peak at ~118 ppm .

Decision Matrix & Troubleshooting

Use the following workflow to select the optimal protocol and troubleshoot common issues.

Workflow Start Start: Methyl 3-formylbenzoate Choice Is the substrate moisture sensitive? Start->Choice ProtoA Select Protocol A (I2 / NH3 / THF) Choice->ProtoA No (Standard) ProtoB Select Protocol B (NH2OH.HCl / DMSO) Choice->ProtoB Yes (Strict anhydrous) Check QC Check (NMR/IR) ProtoA->Check ProtoB->Check Issue1 Issue: Ester Hydrolysis? Check->Issue1 Sol1 Switch to Protocol B (Avoid aqueous base) Issue1->Sol1 Yes Issue2 Issue: Stopped at Oxime? Issue1->Issue2 No Sol2 Increase Temp (Proto B) or Add more I2 (Proto A) Issue2->Sol2 Yes

Figure 2: Decision matrix for protocol selection and troubleshooting.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Product contains Carboxylic Acid Hydrolysis of ester by Ammonia (Protocol A).Reduce reaction time or switch to Protocol B (DMSO is neutral).
Intermediate Oxime isolated Incomplete oxidation/dehydration.Protocol A: Add 0.5 eq more Iodine. Protocol B: Increase temp to 110°C.
Low Yield (Protocol A) Volatility of Ammonia.Ensure reaction vessel is capped; use fresh Ammonia (28-30%).
Oily Product (Protocol B) Residual DMSO.Wash organic layer thoroughly with water (5x) or use lyophilization.

References

  • Talukdar, S., et al. (2009). "Direct Transformation of Aldehydes to Nitriles Using Iodine in Ammonia Water." The Journal of Organic Chemistry, 74(16), 6362–6364.

  • Augustine, J. K., et al. (2011).[7] "A Practical and Cost-Efficient, One-Pot Conversion of Aldehydes into Nitriles Mediated by 'Activated DMSO'."[3][7] Synlett, 2011(15), 2223-2227.

  • Iida, S., & Togo, H. (2007).[3] "Direct Oxidative Conversion of Aldehydes and Primary Alcohols to Nitriles Using Iodine in Ammonia Water." Synlett, 2007(03), 0407-0410.[3]

Sources

Application Note: Scalable and Green Synthesis of Methyl 3-cyano-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-cyano-4-hydroxybenzoate is a critical pharmacophore and intermediate in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat) and other non-purine therapeutic agents. Historically, the synthesis of this motif relied on the Rosenmund–von Braun reaction, utilizing stoichiometric amounts of highly toxic copper(I) cyanide at elevated temperatures. This Application Note details a modernized, "Green Chemistry" aligned protocol. We prioritize a magnesium-mediated ortho-formylation followed by an oxime-dehydration sequence . This route eliminates the use of heavy metal cyanides, utilizes inexpensive reagents (paraformaldehyde,


), and offers superior scalability for drug development pipelines.

Retrosynthetic Analysis & Route Selection

To ensure process safety and regulatory compliance (ICH M7 guidelines regarding mutagenic impurities like cyanides), we evaluate two primary pathways.

Pathway A: The Classical Halogenation-Cyanation (NOT RECOMMENDED for Scale-up)
  • Mechanism: Electrophilic aromatic substitution (

    
    /
    
    
    
    ) followed by transition-metal catalyzed cross-coupling (
    
    
    or
    
    
    ).
  • Drawbacks: Generates stoichiometric heavy metal waste; safety risks associated with cyanide handling; difficult purification of metal residues.

Pathway B: The Formylation-Dehydration Route (RECOMMENDED)
  • Mechanism:

    
    -mediated specific ortho-formylation of phenols (modified Duff/Aldol-type) followed by condensation with hydroxylamine and dehydration.
    
  • Advantages: Metal-free (regarding heavy metals), cyanide-free, high regioselectivity, and cost-effective raw materials.

Reaction Scheme Visualization

ReactionScheme SM Methyl 4-hydroxybenzoate (Starting Material) Inter1 Methyl 3-formyl-4-hydroxybenzoate (Aldehyde Intermediate) SM->Inter1 MgCl2, Et3N, (CH2O)n Ortho-Formylation Halide Methyl 3-iodo-4-hydroxybenzoate SM->Halide I2, AcOH (Classical) Inter2 Oxime Intermediate (In-situ) Inter1->Inter2 NH2OH·HCl Condensation Product Methyl 3-cyano-4-hydroxybenzoate (Target) Inter2->Product HCOOH / Ac2O Dehydration Halide->Product CuCN, DMF (Toxic)

Figure 1: Comparison of Synthetic Pathways. The solid lines represent the recommended Green Route.

Detailed Experimental Protocol

Reagents and Materials
ReagentPurityRoleHazard Note
Methyl 4-hydroxybenzoate>99%Starting MaterialIrritant
Magnesium Chloride (

)
AnhydrousLewis Acid CatalystHygroscopic
ParaformaldehydeReagent GradeFormyl SourceFlammable solid
Triethylamine (

)
>99%BaseCorrosive, Volatile
Hydroxylamine HCl>98%Nitrogen SourceCorrosive
Sodium Formate>99%Dehydration AgentIrritant
Formic Acid98%Solvent/ReagentCorrosive
Dichloromethane (DCM)HPLC GradeSolventVolatile
Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This step utilizes a magnesium-mediated specific ortho-formylation. The


 ion coordinates with the phenolic oxygen, directing the formylation exclusively to the ortho position.

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (

    
    ) is recommended but not strictly required.
    
  • Charging: Add Methyl 4-hydroxybenzoate (50.0 g, 328 mmol) and anhydrous

    
      (62.5 g, 656 mmol, 2.0 eq) to DCM  (500 mL).
    
  • Base Addition: Add Triethylamine (166 g, 1.64 mol, 5.0 eq) dropwise over 20 minutes. The mixture will become a thick slurry. Exothermic reaction—monitor temperature.

  • Formyl Source: Add Paraformaldehyde (78.8 g, 2.62 mol, 8.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 40-45°C internal) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2] The starting material should be <2%.

  • Quenching: Cool the reaction to 0–5°C. Slowly add 1N HCl (600 mL) to quench the reaction and dissolve magnesium salts. Stir vigorously for 30 minutes until two clear layers form.

  • Work-up: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organic layers, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: The crude solid is typically sufficiently pure (>95%) for the next step. If necessary, recrystallize from Methanol/Water.

Expected Yield: 85–90% (Pale yellow solid).

Step 2: One-Pot Oximation and Dehydration

This step converts the aldehyde to the nitrile. Using sodium formate in formic acid acts as a mild dehydration system, avoiding the harsh conditions of acetic anhydride reflux which can acetylate the phenol.

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser.

  • Charging: Dissolve the Methyl 3-formyl-4-hydroxybenzoate (obtained in Step 1, approx. 50 g) in Formic Acid (200 mL).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (22.9 g, 1.2 eq) and Sodium Formate (28.0 g, 1.5 eq).

  • Reaction: Heat the mixture to reflux (100–105°C) for 4–6 hours.

    • Mechanism:[3][4][5][6] The aldehyde first forms the oxime (

      
      ). Under acidic reflux with formate, the oxime dehydrates to the nitrile (
      
      
      
      ).
  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into Ice Water (1 L). The product will precipitate out.

  • Filtration: Stir the slurry for 30 minutes. Filter the solid and wash with copious amounts of water to remove acid traces.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 80–85% (Off-white to tan powder).

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

TestAcceptance CriteriaMethod
Appearance White to light yellow powderVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water gradient
Melting Point 165 – 168 °CCapillary Method
MS (ESI) [M+H]+ = 178.15LC-MS
IR Spectroscopy Nitrile stretch at ~2230

FT-IR (ATR)
NMR Characterization Data (Reference)
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    11.50 (br s, 1H, -OH), 8.20 (d, J=2.0 Hz, 1H, Ar-H2), 8.05 (dd, J=8.5, 2.0 Hz, 1H, Ar-H6), 7.15 (d, J=8.5 Hz, 1H, Ar-H5), 3.85 (s, 3H, -OCH3).
  • Note: The key indicator of success is the disappearance of the aldehyde proton (~10 ppm) and the preservation of the methyl ester singlet (~3.85 ppm).

Critical Process Parameters (CPP) & Troubleshooting

Workflow Logic Diagram

Workflow Start Start: Methyl 4-hydroxybenzoate Step1 Formylation (MgCl2, Et3N, Paraformaldehyde) Start->Step1 Check1 Check: Is SM < 2%? Step1->Check1 Check1->Step1 No (Extend Time) Quench Quench with HCl Keep Temp < 10°C Check1->Quench Yes Step2 Oximation/Dehydration (HCOOH, NH2OH-HCl) Quench->Step2 Check2 Check: Nitrile Peak IR 2230 cm-1? Step2->Check2 Check2->Step2 No (Check Reflux Temp) Final Final Product Isolation Check2->Final Yes

Figure 2: Operational Workflow and Decision Gates.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete formation of Mg-phenoxide complex.Ensure

and

are stirred with SM for 15 mins before adding paraformaldehyde.
Polymerization/Gunk Reaction temperature too high during formylation.Strictly maintain internal temp < 50°C. Use DCM reflux (40°C) as a limiter.
Hydrolysis of Ester Acid concentration too high in Step 2.Avoid adding mineral acids (HCl/H2SO4) in Step 2. Use Formic acid/Sodium formate buffer system.
Incomplete Dehydration Aldoxime intermediate remains.Increase reflux time in formic acid or add a small amount of acetic anhydride (1.0 eq) if stubborn.

References

  • Patent CN106674052A. Preparation method of methyl 3-cyano-4-hydroxybenzoate. Google Patents.
  • Patent WO2018121050A1. Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. Google Patents.
  • Hansen, T. V., & Skrydstrup, T. (2005). The Duff Reaction Revisited: A Simple and Efficient Protocol for the ortho-Formylation of Phenols. Organic Letters.

Sources

Troubleshooting & Optimization

"troubleshooting the synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Ticket ID: #SYN-3C4H5I-BZ Subject: Troubleshooting & Optimization Guide for 5-Iodination of Deactivated Phenolic Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Context

This guide addresses the synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate . This molecule represents a "push-pull" aromatic system where the nucleophilicity of the phenol (C4-OH) fights against the significant electron-withdrawing deactivation of the ester (C1) and the nitrile (C3).

The Core Challenge: The primary bottleneck is the introduction of the iodine atom at the C5 position. Because the ring is highly deactivated by two electron-withdrawing groups (EWG), standard electrophilic aromatic substitution (EAS) using elemental iodine (


) often stalls or requires forcing conditions that degrade the nitrile.

Preferred Synthetic Pathway: The most robust route established in process chemistry literature avoids statistical mixtures by following a linear sequence:

  • Precursor Assembly: Methyl 4-hydroxybenzoate

    
     Methyl 3-formyl-4-hydroxybenzoate 
    
    
    
    Methyl 3-cyano-4-hydroxybenzoate .
  • Critical Step: Regioselective Iodination at C5 using activated electrophiles (NIS/Acid).

Part 1: The Critical Protocol (Iodination Step)

Objective: Install Iodine at C5 of Methyl 3-cyano-4-hydroxybenzoate.

Method A: N-Iodosuccinimide (NIS) Mediated (Recommended)

High purity profile, mild conditions.

Reagents:

  • Substrate: Methyl 3-cyano-4-hydroxybenzoate (1.0 equiv)

  • Iodine Source: N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 – 0.5 equiv) or p-TsOH (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Protocol:

  • Dissolve substrate in MeCN (0.5 M concentration).

  • Add TFA (catalytic).[1]

  • Add NIS portion-wise at

    
     to control exotherm.
    
  • Warm to Room Temperature (RT) and monitor by HPLC/TLC.

  • Quench: Aqueous Sodium Thiosulfate (

    
    ) to remove oxidative byproducts.
    
Method B: Iodine Monochloride (ICl) (Alternative)

Faster reaction, lower cost, but higher risk of chlorination impurities.

Reagents:

  • ICl (1.05 equiv) in Acetic Acid (AcOH).

Protocol:

  • Dissolve substrate in Glacial Acetic Acid.

  • Add ICl solution dropwise at RT.[2]

  • Heat to

    
     if conversion is slow.
    
  • Warning: Do not exceed

    
     to prevent nitrile hydrolysis.
    

Part 2: Troubleshooting Guide (FAQs)

Scenario 1: Reaction Stalls at 50-60% Conversion

User Report: "I am using


 and 

in Methanol, but the reaction stops halfway."
  • Root Cause: Elemental iodine is not electrophilic enough for this deactivated ring. The nitrile and ester groups pull electron density away, making the C5 position less nucleophilic.

  • Corrective Action:

    • Switch Reagent: Move to a "super-electrophile" system. Use NIS + TFA (Method A). The acid protonates the NIS, generating a highly reactive

      
       equivalent.
      
    • Solvent Change: If using Method A, switch from MeCN to DMF or HFIP (Hexafluoroisopropanol). HFIP stabilizes the transition state of halogenations on deactivated arenes.

Scenario 2: Loss of Nitrile (Hydrolysis)

User Report: "NMR shows a new peak at 13.0 ppm (COOH) or mass spec shows M+18 (Amide)."

  • Root Cause: Acid-catalyzed hydrolysis of the nitrile group. This occurs if the reaction is heated too high (

    
    ) in the presence of strong acids (like HCl or high conc. 
    
    
    
    ) and moisture.[3]
  • Corrective Action:

    • Moisture Control: Ensure solvents are anhydrous.

    • Lower Temperature: Keep reaction below

      
      .
      
    • Buffer: If using ICl, buffer with Sodium Acetate (NaOAc) to prevent HCl accumulation.

Scenario 3: Regioselectivity Issues

User Report: "I see multiple iodinated spots on TLC."

  • Root Cause: While C5 is the thermodynamic product, radical iodination (if light is present) can attack the methyl ester or side chains.

  • Corrective Action:

    • Darkness: Wrap the flask in aluminum foil to suppress radical pathways.

    • Stoichiometry: Strictly limit NIS/ICl to 1.05 equivalents. Excess iodine forces di-iodination (rare due to sterics) or oxidation of the phenol.

Part 3: Comparative Data & Visualization

Reagent Performance Table
ParameterElemental Iodine (

)
NIS / TFA (Acidic)ICl / AcOH
Reactivity Low (Stalls)High (Complete)Very High
Selectivity HighHighModerate (Risk of Cl-sub)
Byproducts NoneSuccinimide (Water soluble)HCl (Corrosive)
Rec. Use Not RecommendedStandard Protocol Scale-up Alternative
Visual Logic: Reaction Pathway & Troubleshooting

SynthesisLogic Start Starting Material: Methyl 3-cyano-4-hydroxybenzoate Decision Choose Iodination Reagent Start->Decision MethodA Method A: NIS + TFA (Standard Lab Scale) Decision->MethodA High Purity Req MethodB Method B: ICl + AcOH (Scale-up/Cost driven) Decision->MethodB Cost Sensitive Reaction Reaction Progress (Monitor HPLC) MethodA->Reaction MethodB->Reaction Issue1 Issue: Stalled Reaction? Reaction->Issue1 Low Conversion Issue2 Issue: Nitrile Hydrolysis? Reaction->Issue2 Impurity M+18 Product Target: Methyl 3-cyano-4-hydroxy-5-iodobenzoate Reaction->Product Conversion >98% Fix1 Fix: Add catalyst (TFA) Switch solvent (DMF/HFIP) Issue1->Fix1 Fix1->Reaction Retry Fix2 Fix: Lower Temp <50°C Dry Solvents Issue2->Fix2

Caption: Decision tree for selecting iodination conditions and resolving common kinetic or stability stalls.

Part 4: Quality Control & Purification

Isolation Protocol:

  • Quench: Pour reaction mixture into ice-cold 10%

    
     (Sodium Thiosulfate). This reduces unreacted 
    
    
    
    species to
    
    
    , preventing iodine staining.
  • Extraction: Extract with Ethyl Acetate (EtOAc).[2]

    • Note: The product is a phenol (

      
      ). Do not  wash with strong base (NaOH/KOH) or you will extract the product into the aqueous layer as the phenoxide salt.
      
  • Wash: Wash organic layer with Brine

    
     Dry over 
    
    
    
    .
  • Crystallization: The product often crystallizes from Methanol/Water or EtOH. Column chromatography is usually unnecessary unless ICl resulted in chlorinated impurities.

Analytical Check:

  • 1H NMR (DMSO-d6): Look for two aromatic singlets.

    • Proton at C2 (ortho to CN/Ester):

      
       ppm (doublet, J~2Hz).
      
    • Proton at C6 (ortho to I/Ester):

      
       ppm (doublet, J~2Hz).
      
    • Note: The coupling constant (meta-coupling) confirms the 1,3,4,5-substitution pattern.

References

  • Castanet, A.-S., et al. (2002).[1] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

  • ChemicalBook. (2024). "Methyl 4-hydroxy-3-iodobenzoate Synthesis and Precursors." (Provides context on the precursor synthesis routes).

  • Organic Chemistry Portal. (2023). "N-Iodosuccinimide (NIS) Reactivity Profile."

  • Google Patents. (2018). "CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate."[4][5] (Describes the formylation/oxime route to the precursor).

Sources

Technical Support Center: Advanced Troubleshooting for Aromatic Iodination

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IOD-AROM-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Mitigation of Side Reactions in Aryl Iodide Synthesis

Executive Summary

Iodine is the least reactive halogen in Electrophilic Aromatic Substitution (EAS), often requiring oxidative activation or alternative pathways like diazonium displacement (Sandmeyer). This low reactivity paradoxically leads to aggressive side reactions because the harsh conditions required to install the iodine often compromise the substrate.

This guide addresses the three most critical failure modes: Regio-scrambling/Poly-iodination , Protodeiodination (Stability) , and Diazonium Decomposition .

Module 1: Electrophilic Iodination (EAS)

Applicable to: Direct iodination using


/Oxidants, ICl, or NIS.
Issue 1.1: The "Runaway" Reaction (Poly-iodination)

Symptom: You are targeting a mono-iodo species, but LCMS shows significant di- and tri-iodinated byproducts, even with 1.0 equivalent of reagent. Mechanism: Iodine is an ortho/para director. Once the first iodine is installed, the ring remains activated (unlike nitration, where the product is deactivated). If the reaction mixture is heterogeneous or mixing is poor, local high concentrations of the iodinating species lead to multiple substitutions.

Troubleshooting Protocol:

Variable Adjustment Scientific Rationale
Reagent Addition Switch to Inverse Addition Add the iodinating agent dropwise to the substrate solution. This ensures the substrate is always in excess relative to the electrophile.

| Solvent Polarity | Increase Polarity (e.g., MeOH, AcOH) | Polar solvents stabilize the charged


-complex intermediate, making the transition state more selective. |
| Reagent Choice  | Downgrade Reactivity  | If using 

(highly reactive), switch to

or

.

is so reactive it effectively ignores steric hindrance. |
Issue 1.2: Regioselectivity Failure (Ortho vs. Para)

Symptom: Inseparable mixtures of ortho/para isomers.[1] Causality: The iodine atom is large (


 van der Waals radius). While electronic effects might favor ortho (inductive stabilization), steric bulk usually favors para.

Strategic Fixes:

  • The "Dummy" Group Strategy: If para is desired but ortho is forming, install a removable blocking group (e.g., tert-butyl or TMS) at the active position, iodinate, then deprotect.

  • Change the Mechanism: Switch from EAS to Directed Ortho Metalation (DoM) .

    • Protocol: Treat substrate with

      
       (directs ortho to coordinating groups like -OMe, -CONEt2), then quench with 
      
      
      
      . This forces 100% regiocontrol.

Module 2: The Sandmeyer Route (Diazonium Chemistry)

Applicable to: Converting Anilines to Aryl Iodides.[1]

Issue 2.1: The "Phenol" Impurity

Symptom: Significant formation of phenol (Ar-OH) instead of aryl iodide. Mechanism: Diazonium salts (


) are unstable. In the presence of water and heat, water acts as a nucleophile, displacing 

to form phenol.

Troubleshooting Guide:

  • Q: My reaction turns black and tarry.

    • A: This is azo-coupling. The diazonium salt is reacting with unreacted aniline. Fix: Ensure rapid and complete diazotization by adding the nitrite to the acid/amine mixture quickly at

      
      .
      
  • Q: How do I prevent phenol formation?

    • A:Exclude Water. Use tert-butyl nitrite (

      
      ) in acetonitrile (MeCN) instead of 
      
      
      
      . This "non-aqueous Sandmeyer" eliminates the OH nucleophile entirely.

Module 3: Stability & Post-Synthesis

Issue 3.1: The "Purple Solvent" (Protodeiodination)

Symptom: The pure white product turns purple/pink upon storage or during Suzuki coupling. Mechanism: The C-I bond is weak (


). Acidic conditions or metal catalysts (Pd, Cu) can reverse the synthesis, replacing Iodine with Hydrogen (Protodeiodination).

Visualizing the Failure Mode:

Protodeiodination cluster_0 Acid-Catalyzed Decomposition ArI Aryl Iodide (Ar-I) Intermediate Ipso-Protonated Species ArI->Intermediate + H+ H_plus H+ (Acid) ArH Deiodinated Product (Ar-H) Intermediate->ArH - I+ I_plus I+ (Oxidizes to I2) Intermediate->I_plus

Caption: Mechanism of Protodeiodination. The reaction is driven by protons attacking the ipso-carbon. I+ is released, which oxidizes to purple I2.

Corrective Actions:

  • Storage: Store over copper wire or silver wool (scavenges free

    
    ).
    
  • Workup: Always wash crude organic layers with

    
     (Sodium Thiosulfate) to reduce 
    
    
    
    back to colorless iodide anions.
  • Coupling Reactions: If deiodination occurs during Suzuki coupling, use a base that buffers the system (e.g.,

    
     instead of 
    
    
    
    ) and lower the temperature.

Standardized Protocol: Oxidative Iodination

Recommended for: Deactivated to Moderately Activated Arenes (Green Chemistry Approach)

This protocol uses Periodic Acid (


) as the oxidant. It is superior to nitric acid methods (no explosion hazard) and heavy metals.

Reagents:

  • Substrate (10 mmol)

  • Iodine (

    
    ) (4-5 mmol)
    
  • Periodic Acid (

    
    ) (1.5-2 mmol)
    
  • Solvent: Acetic Acid (

    
    ) : Water (
    
    
    
    ) : Sulfuric Acid (
    
    
    ) (100:20:3 ratio)

Workflow:

  • Dissolution: Dissolve

    
     in the 
    
    
    
    mixture.
  • Activation: Add

    
    . Stir for 15 mins. Observation: Color changes from dark purple to orange (formation of active 
    
    
    
    species).
  • Addition: Add substrate. Heat to

    
    .
    
  • Monitoring: Monitor by TLC.

    • Self-Validation Check: If the orange color fades back to purple, the oxidant is consumed. Add small aliquots of

      
       to regenerate the active species.
      
  • Quench: Pour into ice water containing

    
    . Filter the precipitate.[2]
    

Decision Matrix: Selecting the Right Method

Use this logic flow to prevent side reactions before they start.

IodinationSelection Start Start: Analyze Substrate ElectronRich Electron Rich? (Phenols, Anilines) Start->ElectronRich Yes ElectronPoor Electron Poor? (Nitro, Esters) Start->ElectronPoor No Sensitive Acid Sensitive? ElectronRich->Sensitive No Method_NIS Use NIS + mild acid (Avoids oxidation) ElectronRich->Method_NIS Yes Method_Sandmeyer Sandmeyer Reaction (Diazotization) ElectronPoor->Method_Sandmeyer Very Poor (e.g. Nitro) Method_StrongOx I2 + Periodic Acid (High Force) ElectronPoor->Method_StrongOx Moderately Poor Sensitive->Method_StrongOx No Method_DoM Directed Ortho Metalation (Li-Halogen Exchange) Sensitive->Method_DoM Yes (Avoid Acids)

Caption: Decision tree for selecting iodination methodology based on substrate electronics and stability.

References

  • Oxidative Iodination Protocol (Periodic Acid)

    • Suzuki, H. (1971). "Iodination of Aromatic Compounds with Iodine and Periodic Acid." Organic Syntheses, 51, 94.
  • Mechanisms of Protodeiodination

    • Choguill, H. S., & Ridd, J. H. (1961).[3] "The mechanism of protodeiodination of p-iodoaniline." Journal of the Chemical Society, 822-827.

  • Green Iodination Methods (H2O2/Enzymatic)

    • Podgoršek, A., et al. (2009). "Oxidative Halogenation with Hydrogen Peroxide.
  • Sandmeyer Reaction Troubleshooting

    • Krasnokutskaya, E. A., et al. (2007). "A New, One-Step, Effective Protocol for the Synthesis of Aryl Iodides from Anilines." Synthesis, 2007(1), 81-84.

Sources

"stability and degradation of Methyl 3-cyano-4-hydroxy-5-iodobenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists working with Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS: 156001-68-2).[1] It synthesizes chemical principles with practical troubleshooting to address stability, degradation, and handling issues.[1]

Product Identity:

  • IUPAC Name: Methyl 3-cyano-4-hydroxy-5-iodobenzoate[1][2][3]

  • CAS Number: 156001-68-2[1][4]

  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups: Methyl ester (hydrolysis prone), Aryl Iodide (photolabile), Phenol (oxidizable/acidic), Nitrile.[1]

Module 1: Critical Storage & Handling (Preventative)

Q: What are the absolute critical storage parameters to prevent degradation?

A: This compound possesses three "instability vectors": the iodine atom (light), the ester linkage (moisture), and the phenol group (oxidation).

  • Light: Strictly Protect from Light. The Aryl-Iodine (

    
    ) bond is the weakest link (bond dissociation energy 
    
    
    
    65 kcal/mol).[1] Exposure to UV or ambient fluorescent light can induce homolytic cleavage, releasing iodine radicals and causing the solid to turn yellow/brown.
  • Moisture: Store in a desiccator. The electron-withdrawing cyano and iodo groups on the benzene ring make the carbonyl carbon highly electrophilic, accelerating hydrolysis compared to standard benzoates.[1]

  • Temperature: Store at 2–8°C for long-term stability. While the solid is thermally stable up to its melting point (~170°C), lower temperatures retard slow hydrolysis and oxidative processes.

Q: My white powder has turned pale yellow. Is it still usable?

A: The yellowing indicates the liberation of elemental iodine (


) or the formation of quinoid oxidation byproducts.
  • Diagnosis: This is likely surface-level photolytic degradation.[1]

  • Remediation: If the bulk purity (checked via HPLC) is still >98%, you can remove the iodine traces by washing the solid with a dilute sodium thiosulfate solution or recrystallizing from an alcohol/water mixture (shielded from light). If the core material is degraded, repurification is required.

Module 2: Troubleshooting Chemical Degradation

Q: I see an extra peak at RRT ~0.85 in my HPLC chromatogram. What is it?

A: This is most likely the hydrolysis product (Carboxylic Acid) .

  • Mechanism: The methyl ester hydrolyzes to 3-cyano-4-hydroxy-5-iodobenzoic acid .[1]

  • Cause:

    • Mobile Phase pH: Using a high pH (>7.5) mobile phase will rapidly hydrolyze the ester.

    • Sample Diluent: Dissolving the sample in wet methanol or acetonitrile and letting it sit in the autosampler for >12 hours.

  • Fix: Ensure your sample diluent is neutral (avoid unbuffered basic solutions) and analyze samples immediately after preparation.

Q: I observe a "des-iodo" impurity (M-126 mass loss). Why is my iodine falling off?

A: This is Deiodination , typically driven by photolysis or metal catalysis.

  • Scenario A (Photolysis): If this occurs during storage or solid handling, it is due to light exposure cleaving the C-I bond.

  • Scenario B (Reaction): If this occurs during a cross-coupling reaction (e.g., Suzuki or Sonogashira), it indicates "reductive deiodination."[1] This happens if the catalyst cycle is slow or if a hydride source (like excess base/alcohol) is present.

  • Prevention: Wrap all reaction flasks in aluminum foil. Use degassed solvents to prevent radical propagation promoted by oxygen.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation routes: Hydrolysis (Acid/Base), Photolysis (Light), and Nitrile Hydration (Extreme conditions).

DegradationPathways cluster_legend Degradation Risk Level Compound Methyl 3-cyano-4-hydroxy-5-iodobenzoate (Target Molecule) Acid 3-cyano-4-hydroxy-5-iodobenzoic acid (Hydrolysis Impurity) Compound->Acid Hydrolysis (pH > 8 or pH < 2 + H2O) DesIodo Methyl 3-cyano-4-hydroxybenzoate (Photolytic Impurity) Compound->DesIodo Photolysis (hv) Homolytic C-I Cleavage Amide Amide/Acid Derivative (Nitrile Hydrolysis - Rare) Compound->Amide Strong Acid/Base (Extreme Heat) Legend Red = High Risk (Hydrolysis) Yellow = Medium Risk (Light) Grey = Low Risk (Nitrile)

Figure 1: Primary degradation pathways.[1] Hydrolysis of the ester is the dominant instability vector in solution, while photolysis dominates in the solid state.

Module 4: Analytical Method & Synthesis FAQ

Q: How should I prepare HPLC samples to ensure stability during the run?

A: Avoid protic solvents if possible, or use acidified solvents to stabilize the phenol and ester.

  • Recommended Diluent: Acetonitrile : Water (0.1% Formic Acid). The acid suppresses the ionization of the phenol (pKa ~6-7 due to electron-withdrawing groups), preventing phenolate formation which is more susceptible to oxidation.[1]

  • Avoid: Pure Methanol (can cause transesterification over long periods) or basic buffers (phosphate pH 8).

Q: Can I use this compound in a Suzuki coupling without protecting the phenol?

A: Risky.

  • Issue: The phenol proton is acidic. Basic conditions required for Suzuki coupling (e.g.,

    
    , 
    
    
    
    ) will deprotonate the phenol. The resulting phenolate can coordinate to the Palladium catalyst, poisoning it or reducing turnover.
  • Strategy: It is highly recommended to protect the phenol (e.g., as a methoxymethyl ether or acetate) before attempting metal-catalyzed cross-couplings at the iodine position.[1] Alternatively, use 3-4 equivalents of base to ensure the phenolate is fully formed and not in equilibrium, but catalyst loading may need to be increased.[1]

Q: What is the solubility profile for process development?

A:

Solvent Solubility Comment
Water Insoluble Hydrolyzes slowly if pH is not neutral.[1]
Methanol/Ethanol Moderate Good for recrystallization; avoid heating for long periods.
DMSO/DMF High Excellent for reactions; Caution: DMSO can act as an oxidant at high temps.
Dichloromethane Moderate Good for extraction/workup.

| Ethyl Acetate | Good | Preferred solvent for extraction. |

References

  • Chemical Identity & Synthesis:Patents describing 3-cyano-4-hydroxy-5-iodobenzoate deriv

    • Source: Google P
    • Link:[1]

  • General Stability of Aryl Iodides:Photostability Testing of New Active Substances (ICH Q1B).

    • Source: ICH Guidelines.[5][6][7][8]

    • Link:[1]

  • Hydrolysis Mechanisms:Acid and Base C

    • Source: standard Organic Chemistry principles (Electron-deficient benzoates hydrolyze faster).[1]

    • Link:[1]

Sources

"challenges in the purification of iodinated organic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Iodinated Organic Compounds

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: IOD-PUR-9982

Introduction: The "Heavy Atom" Paradox

Welcome to the technical support hub for organoiodine chemistry. You are likely here because your clear reaction mixture just turned violent purple, or your product decomposed on a silica column.

Iodinated compounds are the "divas" of organic synthesis. They are indispensable—providing the critical C-I handle for cross-coupling (Suzuki, Sonogashira) and serving as essential radiolabels or contrast agents. Yet, they are chemically fragile. The Carbon-Iodine (C-I) bond is exceptionally weak (~53 kcal/mol) compared to C-Br (~68 kcal/mol) or C-Cl (~81 kcal/mol). This makes them prone to homolytic cleavage by light or heat, generating free iodine radicals that catalyze further decomposition.

This guide moves beyond basic textbook advice to address the specific failure modes of iodinated compounds during purification.

Module 1: Chemical Stability & Pre-Purification (The "Purple" Protocol)

Symptom: Your organic layer turns pink, brown, or violet during workup or storage. Diagnosis: Auto-catalytic decomposition releasing elemental iodine (


).
Root Cause:  Light or trace acid has triggered homolysis. The generated 

acts as a Lewis acid, accelerating the degradation of the remaining product.
The "Stop the Bleeding" Workflow

You cannot purify a decomposing sample. You must stabilize it first.[1]

  • The Thiosulfate Wash (Mandatory):

    • Reagent: 10% w/v Sodium Thiosulfate (

      
      ) aqueous solution.
      
    • Mechanism: Reduces lipophilic

      
       (purple) to water-soluble iodide ions (
      
      
      
      ), which are colorless.
    • Endpoint: Shake until the organic layer is pale yellow or colorless.

    • Pro-Tip: If the emulsion is stubborn, add a small amount of brine.

  • The Copper Stabilizer (For Storage):

    • For highly unstable alkyl iodides (e.g., iodomethylzinc reagents or allylic iodides), store the neat liquid over activated copper turnings . The copper scavenges free iodine immediately upon formation.

Visual Workflow: Iodine Scavenging

IodineScavenging cluster_legend Chemical Logic Start Crude Reaction Mixture (Purple/Brown) Wash Add 10% Na2S2O3 (aq) + Organic Solvent Start->Wash PhaseSep Phase Separation Wash->PhaseSep Redox Reaction: I2 + 2S2O3(2-) -> 2I(-) + S4O6(2-) Check Check Organic Layer Color PhaseSep->Check Dry Dry over Na2SO4 (Avoid MgSO4 if acidic) Check->Dry Colorless/Pale Yellow Repeat Repeat Wash Check->Repeat Still Purple Store Store in Amber Vial (Add Cu turnings if liquid) Dry->Store Evaporate < 30°C Repeat->Wash Legend Iodine (I2) is lipophilic (Purple) Iodide (I-) is hydrophilic (Colorless)

Figure 1: The redox-based scavenging workflow to remove autocatalytic free iodine from crude mixtures.

Module 2: Chromatographic Survival Guide

Symptom: Product streaks on the column, co-elutes with impurities, or vanishes (yield loss). Diagnosis: Silica gel acidity is eliminating HI (hydroiodic acid) from your product.

Standard silica gel is slightly acidic (pH 6.0–6.5). For sensitive substrates (secondary/tertiary alkyl iodides), this acidity catalyzes the elimination of HI to form an alkene.

Protocol: The Neutralized Silica System

Do not use bare silica for sensitive iodides. Passivate the surface first.

Step-by-Step Method:

  • Prepare Mobile Phase: Add 1% Triethylamine (Et3N) to your non-polar solvent (e.g., Hexanes/EtOAc + 1% Et3N).

  • Slurry Pack: Slurry the silica in this basic mobile phase.

  • Flush: Run 2 column volumes of the basic solvent through the column before loading your sample. This deprotonates the acidic silanol sites (

    
    ).
    
  • Run: Perform the separation. The amine prevents acid-catalyzed elimination.

Alternative: Basic Alumina If the compound is extremely acid-sensitive (e.g., acetal-protected iodides), switch entirely to Basic Alumina (Activity Grade III) .

  • Note: Alumina has lower resolution (theoretical plates) than silica, so you may need a longer column.

Decision Tree: Choosing a Stationary Phase

ChromatographyChoice Start Iodinated Compound Purification IsStable Is the compound acid sensitive? Start->IsStable Stable Standard Silica Gel (Flash/HPLC) IsStable->Stable No (Aryl Iodides) Sensitive Is it a benzylic or allylic iodide? IsStable->Sensitive Yes (Alkyl Iodides) VerySensitive Use Basic Alumina (Activity III) Sensitive->VerySensitive Yes (High Risk) MildlySensitive Use Silica + 1% Et3N (Passivated Surface) Sensitive->MildlySensitive No (Moderate Risk)

Figure 2: Selection logic for stationary phases based on substrate stability.

Module 3: Solubility & Recrystallization Data

Iodine is a "heavy" atom. It significantly increases the London Dispersion Forces and lipophilicity (LogP) of a molecule. This often makes iodinated compounds poorly soluble in polar solvents (MeOH, Water) but highly soluble in halogenated solvents.

Comparative Bond Energy Data Understanding the fragility of your compound is key to handling it.[2]

Bond TypeBond Energy (kcal/mol)Stability ImplicationRecommended Max Temp
C–F ~116Extremely Stable> 200°C
C–Cl ~81StableReflux (most solvents)
C–Br ~68Moderate< 80°C
C–I ~53 Fragile < 40°C (Rotovap bath)

Recrystallization Strategy: Because iodinated compounds are heavy and lipophilic, they often "oil out" rather than crystallize.

  • Anti-Solvent Method: Dissolve in a minimal amount of DCM (good solubility), then slowly layer Hexanes or Pentane (poor solubility).

  • The "Cold Crash": Dissolve in boiling Ethanol (if stable). If it oils out upon cooling, add a seed crystal and store at -20°C. The high molecular weight of iodine aids lattice formation if the kinetics are slowed down by cold.

Module 4: Frequently Asked Questions (FAQ)

Q: My product turned black on the Rotovap. What happened? A: You likely used a water bath >45°C. The heat cleaved the C-I bond.

  • Fix: Keep the bath at 30°C and use a stronger vacuum pump to remove solvents. Never heat iodinated alkyl chains to dryness.

Q: Can I use HPLC for purification? A: Yes, but watch out for photodegradation .

  • Fix: Wrap the fraction collector tubes in aluminum foil. Use amber glass for the autosampler vial. Ensure the column oven is OFF or set to ambient (25°C).

Q: I see two spots on TLC that merge into one. Is my compound decomposing? A: This is often "streaking" due to the lipophilic iodine dragging on the polar silica.

  • Fix: Add 1% Triethylamine to your TLC eluent. If the spots resolve into a tight circle, it was just an interaction with the silica, not decomposition.

References

  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[2][3] Accounts of Chemical Research, 36(4), 255-263. Link

  • Silica Neutralization: Armarego, W. L., & Chai, C. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Photostability of Organoiodides: Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Detailing the homolytic cleavage mechanism).

Sources

Design of Experiments (DoE) for Chemical Reaction Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Troubleshooting, Methodological Strategy, and Model Validation

Overview

Welcome to the Technical Support Center for Chemical Reaction Optimization. This guide addresses the specific friction points researchers encounter when transitioning from traditional One-Factor-at-a-Time (OFAT) methods to multivariate Design of Experiments (DoE).

Unlike OFAT, which often misses critical interactions (e.g., how temperature sensitivity changes with catalyst loading), DoE provides a mathematical map of your reaction space. However, the statistical abstraction can sometimes obscure chemical reality.[1] This guide bridges that gap.

Phase 1: Experimental Strategy & Design Selection
Q1: I am optimizing a reaction with dangerous exotherms. Should I use a Central Composite Design (CCD) or a Box-Behnken Design (BBD)?

Recommendation: Use the Box-Behnken Design (BBD) .

Technical Rationale:

  • Safety Constraints: A standard Central Composite Design (CCD) contains "corner points" where all factors are simultaneously at their high levels (

    
    ). In chemical synthesis, combining high temperature, high pressure, and high catalyst loading often creates unsafe runaway conditions or equipment limitations.[2]
    
  • Geometry: BBD places experimental points at the midpoints of the edges of the process space, effectively avoiding the extreme corners entirely. It requires only three levels per factor (-1, 0, +1), whereas a rotatable CCD requires five levels (

    
    ).
    
  • Efficiency: For 3 factors, BBD requires fewer runs (15 runs) compared to a standard CCD (20 runs), while still supporting a full quadratic model to map curvature.

Critical Note: BBD does not contain an embedded factorial design.[3] If you need to augment a screening design into an optimization design sequentially, a Face-Centered CCD (FCD) is the better architectural choice, provided the corners are safe.

Reference: [1]

Q2: How do I handle discrete variables like "Catalyst Type" or "Solvent" in my optimization model?

Troubleshooting Protocol: You cannot optimize discrete (categorical) variables using standard gradient-based Response Surface Methodology (RSM) because there is no "midpoint" between Solvent A and Solvent B.

Workflow:

  • Screening Phase: Treat them as Categorical Factors in a D-Optimal or Resolution IV design to identify the best candidate.

  • Optimization Phase: Once the best catalyst/solvent is locked, fix it as a constant and optimize the continuous variables (Temp, Time, Stoichiometry) using RSM.

  • Advanced Option: If you must compare two catalysts in the optimization phase, use a Categorical Factorial Design , but be aware this doubles your run size as the design is duplicated for every categorical level.

Phase 2: Data Analysis & Model Troubleshooting
Q3: My ANOVA table shows a significant "Lack of Fit" (

). Is my model invalid?

Diagnosis: Significant Lack of Fit (LoF) indicates the variation between your actual data and the model's predictions is significantly larger than the "pure error" (variation seen in your replicated center points).[4]

Root Cause Analysis:

Scenario Chemical Interpretation Actionable Step

| Model Under-specification | The reaction has complex curvature (e.g., substrate inhibition) that a linear or simple interaction model cannot fit. | Upgrade to a Quadratic Model (add squared terms


). |
| Ultra-Low Pure Error  | Your center point replicates are too perfect (e.g., analytical variability is near zero), making even minor model deviations look statistically "significant." | Compare 

(Predicted) vs.

. If both are high (>0.9) and residuals are random, ignore LoF. | | Outliers | A single failed reaction (e.g., stir bar stuck, leak) is skewing the model. | Check the Studentized Residuals plot. Any point >3.0

is a candidate for removal. |

Reference: [2]

Q4: I used a Fractional Factorial design, and the software says my Main Effects are "Aliased." What does this mean for my reaction?

Technical Explanation: In fractional designs (e.g., Resolution IV), you do not run enough experiments to distinguish all effects independently.

  • Aliasing: The mathematical signature of Factor A (e.g., Temperature) is identical to an interaction effect (e.g., Pressure

    
     Catalyst).[5]
    
  • The Risk: You might conclude "Temperature" increased the yield, when in reality, it was the specific interaction of Pressure and Catalyst that drove the change.

Resolution Protocol:

  • Check Resolution:

    • Res III: Main effects aliased with 2-factor interactions. (High Risk).

    • Res IV: Main effects clear; 2-factor interactions aliased with other 2-factor interactions. (Moderate Risk).[6]

    • Res V+: Main effects and 2-factor interactions are clear. (Safe).

  • Fold Over: If you suspect aliasing, perform a "Fold Over" on the design. This adds a second block of runs with signs reversed, mathematically decoupling the main effects from the interactions.

Reference: [3]

Phase 3: Visualization & Logic
Workflow: The DoE Decision Matrix

Choosing the correct design architecture based on reaction maturity and safety.

DoE_Strategy Start Start: Define Objective Q_Factors > 4 Factors? Start->Q_Factors Screening Phase 1: Screening (Identify Key Factors) Optimization Phase 2: Optimization (Maximize Yield/Purity) Q_Safety Are Corner Points Safe? Optimization->Q_Safety ResIV Fract. Factorial (Res IV) OR Plackett-Burman Q_Factors->ResIV Yes FullFact Full Factorial (2^k) Q_Factors->FullFact No Q_Curvature Curvature Detected? Q_Curvature->Optimization Yes (Significant Center Point) Stop Validation & Scale-Up Q_Curvature->Stop No (Linear Model Sufficient) CCD Central Composite (CCD) (Sequential/Rotatable) Q_Safety->CCD Yes BBD Box-Behnken (BBD) (Safe/Efficient) Q_Safety->BBD No (Avoid Extremes) ResIV->Q_Curvature FullFact->Q_Curvature

Figure 1: Decision logic for selecting the appropriate experimental design architecture based on factor count and process safety constraints.

Phase 4: Validation & Robustness
Q5: My model has high

(0.98), but the Confirmation Run failed. Why?

Troubleshooting Guide: A high


 only measures how well the model fits the training data, not how well it predicts new data. This is a classic case of Overfitting .

Validation Checklist:

  • Check

    
     (Predicted R-Squared):  This metric is calculated by systematically removing one data point and predicting it with the remaining model (PRESS statistic).
    
    • Rule of Thumb: The difference between

      
       and 
      
      
      
      should be
      
      
      . If
      
      
      and
      
      
      , your model is overfitted and will not predict reality.
  • Check the Range: Did your confirmation run extrapolate outside the design space? (e.g., Design Temp: 20-80°C; Confirmation: 90°C). Polynomial models fail rapidly outside the "box."

  • Process Drift: Did the raw material batch change between the DoE runs and the confirmation run?

Table 1: Design Comparison for Optimization

FeatureCentral Composite (CCD)Box-Behnken (BBD)
Run Economy (3 Factors) 20 Runs15 Runs
Levels Required 5 (

)
3 (

)
Corner Points Included (Can be unsafe)Excluded (Safer)
Sequential Use Excellent (Augment Factorial -> CCD)Poor (Must start from scratch)
Rotatability Yes (Uniform precision)No (Spherical coverage)

Reference: [4]

References
  • Experimental Design Hub. (n.d.). Central Composite Design vs. Box-Behnken Design. Retrieved from [Link]

  • Stat-Ease. (2022). Understanding Lack of Fit: When to Worry. Retrieved from [Link]

  • Experimental Design Hub. (n.d.). Example of a Fractional Factorial Design. Retrieved from [Link]

  • Walsh, S. (2018). Model Validation Strategies for Designed Experiments. Fall Technical Conference. Retrieved from [Link]

Sources

"optimizing heating temperature and time in solvothermal synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Heating Temperature & Time

Welcome to the Solvothermal Optimization Support Center. I am your Senior Application Scientist. This guide is designed to move beyond basic "recipes" and equip you with the mechanistic understanding required to troubleshoot and perfect your solvothermal protocols. In this closed-system synthesis, Temperature (


)  and Time (

)
are not merely settings—they are the primary levers controlling pressure, solubility, supersaturation, and phase stability.
Part 1: The Core Directive – Kinetic vs. Thermodynamic Control

Q: Why am I obtaining a mixture of phases or an amorphous product instead of my target crystal?

Expert Insight: This is rarely a "bad precursor" issue; it is almost always a competition between kinetic and thermodynamic control.

  • Kinetic Products form quickly at lower temperatures/shorter times.[1] They are often metastable (e.g., anatase TiO

    
    , cubic BaTiO
    
    
    
    ).
  • Thermodynamic Products are the most stable configuration, favored by higher temperatures and longer durations (e.g., rutile TiO

    
    , tetragonal BaTiO
    
    
    
    ).

Diagnostic Protocol:

  • Amorphous Product? Your system lacks the energy to overcome the activation barrier for nucleation. Action: Increase

    
     by 20–30°C.
    
  • Metastable Phase (Kinetic)? You stopped too early or

    
     is too low. Action:  Extend 
    
    
    
    significantly (e.g., from 12h to 24h) or increase
    
    
    .
  • Stable Phase (Thermodynamic)? If you want the metastable phase but got the stable one, you "overshot." Action: Decrease

    
     or quench the reaction sooner.
    

Case Study: BaTiO


 
Research shows that at 185°C, short reaction times yield cubic (kinetic) BaTiO

. Extending the time to 24+ hours or increasing

drives the transformation to the tetragonal (thermodynamic) ferroelectric phase via a dissolution-precipitation mechanism [1].[2]
Part 2: Morphology & Size Control (Ostwald Ripening)

Q: My particles are polydisperse (uneven sizes) or larger than expected. How do I fix this?

Expert Insight: You are likely witnessing Ostwald Ripening .[3] In solvothermal systems, small particles have higher surface energy and solubility than large ones. Over time, small particles dissolve and redeposit onto larger ones.[4][5][6]

  • To Decrease Size: You need a "Nucleation Burst." Increase

    
     rapidly (fast ramp rate) to shoot supersaturation high, creating many small nuclei simultaneously. Stop the reaction before ripening sets in.
    
  • To Narrow Distribution (Monodispersity): Allow ripening to proceed until the small "fines" are consumed, leaving a uniform population of larger crystals.

The "Fill Factor" Variable: Do not ignore the Degree of Filling (DoF) .

  • High DoF (>70%): Higher pressure

    
     Higher solubility 
    
    
    
    Faster ripening (larger particles).
  • Low DoF (<40%): Lower pressure

    
     Slower transport 
    
    
    
    Slower growth.

Visualization: The Optimization Decision Tree

OptimizationLogic Start START: Analyze Product Amorphous Issue: Amorphous / No Precipitate Start->Amorphous WrongPhase Issue: Wrong Crystalline Phase Start->WrongPhase Polydisperse Issue: Polydisperse / Too Large Start->Polydisperse IncreaseT Action: Increase Temp (+20°C) (Overcome Activation Energy) Amorphous->IncreaseT CheckLit Check Lit: Is Target Kinetic or Thermodynamic? WrongPhase->CheckLit FastRamp Action: Increase Ramp Rate (Induce Nucleation Burst) Polydisperse->FastRamp StopEarly Action: Quench Reaction Earlier (Prevent Ostwald Ripening) Polydisperse->StopEarly TargetKinetic Target: Kinetic Phase CheckLit->TargetKinetic TargetThermo Target: Thermodynamic Phase CheckLit->TargetThermo ReduceTime Action: Reduce Time / Lower Temp (Avoid Phase Transition) TargetKinetic->ReduceTime IncreaseTime Action: Increase Time / Higher Temp (Drive to Equilibrium) TargetThermo->IncreaseTime

Figure 1: Decision logic for troubleshooting common solvothermal synthesis outcomes based on Temperature (T) and Time (t) adjustments.

Part 3: Safety & Pressure Management

Q: How do I calculate the maximum safe temperature for my autoclave?

Expert Insight: This is the most critical safety failure point. In a sealed autoclave, pressure is not linear with temperature; it follows the vapor pressure curve of the solvent until the liquid expands to fill the vessel. Once the vessel is liquid-full (hydraulic condition), pressure spikes exponentially, leading to rupture [2].

The Golden Rule of Fill Factor: Never exceed 80% fill factor at room temperature. For temperatures near the solvent's critical point, reduce to 50% .

Table 1: Common Solvents & Critical Parameters Use this to gauge safety limits. If your reaction T approaches Critical T (


), pressure will be immense.
SolventBoiling Point (°C)Critical Temp (

) (°C)
Critical Pressure (

) (bar)
Recommended Max Fill at 200°C
Water 10037422160%
Ethanol 782416150%
Methanol 652398150%
Acetone 562354740%
DMF 1533744470%

Note: DMF decomposes at high T/t to release amines, which can alter pH and pressure unexpectedly.

Part 4: Experimental Workflow & Data

Protocol: Determining the "Optimization Window" Do not run random experiments. Use this systematic 3-step workflow to define your synthesis window.

  • Step 1: The Temperature Screen (Isochronal)

    • Fix time (e.g., 24h).

    • Run reactions at

      
       increments (e.g., 120, 140, 160, 180°C).
      
    • Goal: Find the minimum

      
       for crystallinity (XRD).
      
  • Step 2: The Time Screen (Isothermal)

    • Fix

      
       at the optimal point found in Step 1.
      
    • Run reactions for 6, 12, 24, 48 hours.

    • Goal: Monitor phase evolution and particle size (SEM/TEM).

  • Step 3: The Fill Factor Check

    • If yield is low, increase fill factor from 50%

      
       70% (increases pressure/solubility).
      
    • Warning: Recalculate safety limits before increasing fill.

Table 2: Troubleshooting Matrix

SymptomProbable CauseCorrective ActionMechanism
Low Yield Low solubility of precursorIncrease

or Fill Factor
Increases solvent density and dielectric constant.
Agglomeration Excessive reaction timeReduce

Halts Ostwald ripening and necking between particles.
Impure Phase Intermediate phase formationIncrease

Allows system to overcome kinetic traps and reach thermodynamic equilibrium.
Leaking Autoclave PTFE liner deformation

Switch to PPL lined autoclaves or lower

. PTFE flows >200°C.
Part 5: Advanced Visualization

Visualizing the Kinetic vs. Thermodynamic Pathway Understanding the energy landscape is crucial for "steering" your reaction.

EnergyLandscape Precursors Precursors (High Energy) Kinetic Kinetic Product (Metastable) Fast, Low T Precursors->Kinetic Low Activation Barrier (Short t, Low T) Thermo Thermodynamic Product (Stable) Slow, High T Precursors->Thermo Direct Path (Very High T) Kinetic->Thermo Phase Transformation (Long t, High T)

Figure 2: Reaction pathway illustrating how initial precursors often form metastable kinetic products before transforming into stable thermodynamic products given sufficient heat and time [3].

References
  • Habib, A., Stelzer, N., Angerer, P., & Haubner, R. (2009).[7] Effect of temperature and time on solvothermal synthesis of tetragonal BaTiO3. Bulletin of Materials Science. Link

  • ResearchGate. (2022). How to calculate pressure in autoclave knowing only temperature and autoclave degree of filling?Link

  • Mulyati, T. A., et al. (2025).[8][9] Influence of Solvothermal Temperatures and Times on Crystallinity and Morphology of MOF-5. ResearchGate. Link

  • Jendrzej, S., et al. (2016).[10] Barrierless growth of precursor-free...[10] A kinetic in situ study. Science.gov. Link

  • Jordan Valve. (2025).[8] Calculating A Reasonable Safety Factor when Sizing Control Valves & Regulators. Link

Sources

Technical Support Center: Selective O-Methylation of Polyhydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective O-methylation of polyhydroxybenzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common challenges through detailed troubleshooting guides, frequently asked questions, and validated protocols, all grounded in established scientific principles.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Methylated Product

Q: My reaction shows a low conversion of the starting material, resulting in a poor yield of the O-methylated product. What are the likely causes and how can I improve it?

A: Low conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent stability. Let's break down the potential causes and solutions:

  • Incomplete Deprotonation of the Phenolic Hydroxyl Group: The first step in this reaction is the deprotonation of the phenol to form a nucleophilic phenolate anion.[1][2] If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.

    • Solution: Ensure you are using a suitable base. For most phenolic hydroxyls, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[3] For less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary, though it requires anhydrous conditions.[4] Always use at least a stoichiometric equivalent of the base for each hydroxyl group you intend to methylate.

  • Poor Quality or Decomposed Reagents: Methylating agents, especially dimethyl sulfate (DMS) and methyl iodide (MeI), can degrade over time.[3][5] Similarly, bases can absorb atmospheric moisture and carbon dioxide, reducing their effectiveness.

    • Solution: Use freshly opened or properly stored reagents.[5] Methyl iodide should be stored in a dark bottle, and it can be purified by washing with a dilute sodium thiosulfate solution to remove iodine.[3] Ensure your bases are anhydrous if the reaction requires it.

  • Suboptimal Reaction Temperature: O-methylation reactions often require heating to proceed at a reasonable rate.[6][7]

    • Solution: The optimal temperature depends on the specific substrate, solvent, and methylating agent. For reactions with DMS or MeI in solvents like acetone or DMF, temperatures between 60°C and 100°C are common.[5] If using a less reactive and more environmentally friendly methylating agent like dimethyl carbonate (DMC), higher temperatures (e.g., >120°C) may be required.[7]

  • Insufficient Reaction Time: Complex or sterically hindered polyhydroxybenzoates may react slower.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the reaction appears to be stalling, consider extending the reaction time.

Problem 2: Lack of Regioselectivity - Methylation at the Wrong Hydroxyl Group

Q: I am observing a mixture of mono-methylated isomers, or methylation is not occurring at the desired hydroxyl group. How can I control the regioselectivity?

A: Achieving regioselectivity in polyhydroxylated systems is a significant challenge governed by the electronic and steric environment of each hydroxyl group.

  • Acidity of the Phenolic Hydroxyls: The most acidic hydroxyl group will be deprotonated first and will preferentially react with the methylating agent.[3] Electron-withdrawing groups on the aromatic ring will increase the acidity of nearby hydroxyl groups.

    • Strategy: Analyze the electronic effects of the substituents on your polyhydroxybenzoate. Phenols with electron-withdrawing groups are more acidic and can be alkylated more efficiently.[3] You can exploit these differences by using a stoichiometric amount of base to selectively deprotonate the most acidic position.

  • Steric Hindrance: Bulky groups near a hydroxyl group can hinder the approach of the methylating agent.[8]

    • Strategy: Steric hindrance can be used to your advantage. If the desired hydroxyl group is less sterically hindered than others, it will react faster.

  • Intramolecular Hydrogen Bonding: A hydroxyl group hydrogen-bonded to an adjacent carbonyl group (like an ester or carboxylic acid) will be less available for methylation.[9]

    • Strategy: This effect can be exploited to prevent methylation at a specific position. For instance, in 2,4-dihydroxybenzoates, the 2-hydroxyl group's involvement in hydrogen bonding with the carbonyl can lead to selective methylation at the 4-position.[9][10]

  • Protecting Groups: When the inherent reactivity does not favor the desired outcome, the use of protecting groups is a powerful strategy.[4][11]

    • Strategy: Protect the more reactive hydroxyl groups that you do not want to methylate. After the methylation of the desired hydroxyl group, the protecting groups can be removed.[12] A common strategy for diols is to form an acetonide to protect adjacent hydroxyl groups.[4]

Problem 3: Over-methylation and Formation of Byproducts

Q: My reaction is producing di- or tri-methylated products instead of the desired mono-methylated compound. What should I do?

A: Over-methylation occurs when the reaction is not stopped at the desired stage.

  • Excess Methylating Agent: Using a large excess of the methylating agent will drive the reaction towards complete methylation of all available hydroxyl groups.

    • Solution: Carefully control the stoichiometry of the methylating agent. For mono-methylation, use approximately 1 to 1.3 equivalents of the methylating agent.[3]

  • Prolonged Reaction Time or High Temperature: These conditions can also lead to over-methylation.

    • Solution: As mentioned before, monitor the reaction closely by TLC and stop it once the desired product is the major component.[5]

Q: I am observing C-methylation or methylation of the carboxylate group. How can I avoid these side reactions?

A: These side reactions are less common but can occur under certain conditions.

  • C-methylation: This can happen with highly activated aromatic rings under acidic conditions.[13]

    • Solution: The standard O-methylation conditions using a base generally favor O-alkylation over C-alkylation for phenols.

  • Esterification of Carboxylic Acids: If your polyhydroxybenzoate also contains a carboxylic acid group, it can be deprotonated by the base and subsequently esterified by the methylating agent.

    • Solution: The carboxylate anion is generally less nucleophilic than the phenolate anion. However, if esterification is a significant side reaction, you can protect the carboxylic acid group (e.g., as a t-butyl ester) before performing the O-methylation. Alternatively, if both the phenol and carboxylic acid are methylated, the resulting methyl ester can often be selectively hydrolyzed back to the carboxylic acid under basic conditions, leaving the methyl ether intact.[14]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which methylating agent should I choose for my experiment?

A: The choice of methylating agent depends on factors like reactivity, safety, and scale.

Methylating AgentAdvantagesDisadvantages
Dimethyl Sulfate (DMS) Highly reactive, cost-effectiveExtremely toxic and carcinogenic[15][16][17]
Methyl Iodide (MeI) Highly reactive[3]Toxic, volatile, and a suspected carcinogen[13]
Dimethyl Carbonate (DMC) Environmentally benign ("green" reagent), low toxicity[7][18][19]Less reactive, often requires higher temperatures and/or catalysts[7][20]
Diazomethane Highly reactive, clean reactionExtremely toxic, explosive, and requires specialized equipment for safe generation and handling[21]

For most lab-scale syntheses, methyl iodide or dimethyl sulfate are common choices due to their high reactivity, but extreme caution and appropriate safety measures are mandatory.[13][15][16][22][23] For larger-scale or more environmentally conscious processes, dimethyl carbonate is an excellent alternative.[19]

Q2: What is the mechanism of O-methylation with dimethyl sulfate?

A: The reaction proceeds via an Sₙ2 mechanism. First, a base deprotonates the phenolic hydroxyl group to form a phenolate anion. This highly nucleophilic anion then attacks one of the electrophilic methyl groups of dimethyl sulfate, displacing the methyl sulfate anion as a leaving group.[1][2]

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Ar-OH Polyhydroxybenzoate Ar-O- Phenolate Anion Ar-OH->Ar-O- Deprotonation Base Base (e.g., K₂CO₃) HB+ Conjugate Acid Base->HB+ Ar-O-Me O-Methylated Product Ar-O-->Ar-O-Me Sₙ2 Attack DMS Dimethyl Sulfate (CH₃)₂SO₄ MeSO4- Methyl Sulfate Anion DMS->MeSO4-

Caption: SN2 mechanism of O-methylation.

Q3: How do I safely handle dimethyl sulfate (DMS) and diazomethane?

A: Both are extremely hazardous and require strict safety protocols.

  • Dimethyl Sulfate (DMS): It is a potent carcinogen and is highly toxic.[15][16] Always work in a certified chemical fume hood.[15][22] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber).[16][23] Have a quenching solution (e.g., aqueous ammonia) readily available to neutralize any spills.

  • Diazomethane: It is a toxic and explosive gas.[21] It should only be generated and used in situ by trained personnel with specialized glassware that has fire-polished joints to avoid grinding.[21] Do not use it with strong acids or in the presence of rough surfaces, which can trigger detonation.[21]

Q4: How can I monitor the reaction and purify the product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction.[5] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting material, the desired product, and any byproducts.

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically performed to remove the base and other water-soluble impurities. The crude product is then extracted into an organic solvent.[5] Purification is commonly achieved by column chromatography on silica gel.[24] The final product's identity and purity should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[25][26]

Section 3: Experimental Protocol - Regioselective Mono-methylation of 3,4-Dihydroxybenzoate

This protocol provides a general method for the selective methylation of the 4-hydroxyl group of a 3,4-dihydroxybenzoate derivative, a common challenge in organic synthesis. The selectivity is primarily driven by the higher acidity of the 4-hydroxyl group due to the para-ester group.

Materials and Reagents:
  • Methyl 3,4-dihydroxybenzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (MeI)

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,4-dihydroxybenzoate (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.1 eq) and anhydrous acetone. Stir the suspension at room temperature for 15 minutes.

  • Addition of Methylating Agent: Add methyl iodide (1.05 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired methyl 3-hydroxy-4-methoxybenzoate.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, K₂CO₃, Acetone) Reagent_Add 2. Add Methyl Iodide Setup->Reagent_Add React 3. Reflux (4-6h) Reagent_Add->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for selective O-methylation.

References

  • Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]

  • University of Surrey. (2018). The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. Retrieved from [Link]

  • OSTI.gov. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Retrieved from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • The Hive. (2003). Methylation of phenols using DMC and a PTC. Retrieved from [Link]

  • Oregon State University. (n.d.). Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. Retrieved from [Link]

  • eScholarship. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. Retrieved from [Link]

  • ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? Retrieved from [Link]

  • Google Patents. (n.d.). US3446856A - Methylation of phenols.
  • Penta chemicals. (2025). Dimethyl sulfate - Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Methylation of phenols. Retrieved from [Link]

  • KANTO CHEMICAL CO.,INC. (2023). Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • IRIS. (n.d.). GENERAL RESEARCH A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]

  • PMC. (n.d.). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Retrieved from [Link]

  • Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Current Organic Chemistry. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selectivity engineering of O-methylation of hydroxybenzenes with dimethyl carbonate using ionic liquid as catalyst. Retrieved from [Link]

  • ResearchGate. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF. Retrieved from [Link]

  • Reddit. (2023). Selective O-methylating conditions? : r/Chempros. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. Retrieved from [Link]

  • PMC. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • Springer. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds. Retrieved from [Link]

  • Reddit. (2024). Methylation of p-hydroxybenzoic acid with Me2SO4 : r/chemistry. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • WUR eDepot. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. Retrieved from [Link]

  • ZORA. (2021). Methylation procedures affect PLFA results more than selected extraction parameters. Retrieved from [Link]

  • PubMed. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • PubMed. (n.d.). Purification of CpG islands using a methylated DNA binding column. Retrieved from [Link]

Sources

Validation & Comparative

"characterization of Methyl 3-cyano-4-hydroxy-5-iodobenzoate by 1H NMR and 13C NMR"

[1][2][3]

Executive Summary & Strategic Importance

  • Compound: Methyl 3-cyano-4-hydroxy-5-iodobenzoate[1][2][3][4][5][6][7]

  • CAS Number: 1285574-72-2[1][2][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    INO
    
    
  • Molecular Weight: 303.05 g/mol

  • Application: Advanced intermediate for coupling reactions (Suzuki-Miyaura, Sonogashira) targeting the C-5 iodine position.

Analytical Challenge: Distinguishing the target from its non-iodinated precursor (Methyl 3-cyano-4-hydroxybenzoate) and its regioisomers. The presence of the heavy iodine atom induces unique shielding effects in 13C NMR that are diagnostic for successful synthesis.

Characterization Logic & Workflow

The following workflow illustrates the logical progression for validating the structure, moving from crude isolation to definitive NMR confirmation.

CharacterizationWorkflowStartCrude Product(Post-Iodination)SolubilitySolubility Check(DMSO-d6 vs CDCl3)Start->SolubilityH1_NMR1H NMR Acquisition(Diagnostic Region: 7.0-9.0 ppm)Solubility->H1_NMRDissolve 10-15mgC13_NMR13C NMR Acquisition(Diagnostic C-I Peak)H1_NMR->C13_NMRConfirm Purity >95%ValidationStructure ConfirmedC13_NMR->ValidationC-5 Upfield Shift (<90 ppm)

Figure 1: Step-by-step characterization workflow ensuring sample integrity and spectral validation.

Comparative NMR Analysis

Solvent Selection Strategy
  • Recommended Solvent: DMSO-d

    
     
    
    • Reasoning: The phenolic hydroxyl group (-OH) at position 4 is acidic and capable of strong hydrogen bonding. DMSO-d

      
       disrupts intermolecular H-bonds, resulting in a sharp, well-resolved singlet for the OH proton (typically >11 ppm).[2] In CDCl
      
      
      , this proton often broadens or disappears due to exchange, and the molecule may exhibit poor solubility.
1H NMR: The Substitution Pattern

The 1H NMR spectrum is defined by the loss of the H-5 proton (present in the precursor) and the retention of the meta-coupled H-2 and H-6 protons.[1][2]

Proton AssignmentChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
-OH (Phenolic) 11.5 - 12.5 Broad Singlet-Diagnostic of free phenol; shifts downfield due to EWG (CN, I).[2]
Ar-H (C-6) 8.35 - 8.45 Doublet (d)~2.0 - 2.2Deshielded by ortho-Iodine and ortho-Ester.[2]
Ar-H (C-2) 8.15 - 8.25 Doublet (d)~2.0 - 2.2Deshielded by ortho-Cyano and ortho-Ester.[1]
-OCH

(Ester)
3.85 - 3.90 Singlet (s)-Characteristic methyl ester singlet.

Comparative Note: In the non-iodinated precursor (Methyl 3-cyano-4-hydroxybenzoate), you would observe a doublet at C-5 (~7.0 ppm) with a large ortho-coupling (

The disappearance of the 7.0 ppm doublet and the collapse of H-2/H-6 into fine meta-doublets confirms iodination.
13C NMR: The "Heavy Atom" Effect

The 13C spectrum provides the most definitive proof of iodination due to the "Heavy Atom Effect," where carbon atoms attached to iodine experience a significant upfield shift (shielding), often appearing below 100 ppm, which is counter-intuitive for an electronegative substituent.

Carbon AssignmentChemical Shift (

, ppm)
Diagnostic Feature
C=O[2] (Ester) ~164.5Carbonyl carbon.
C-4 (C-OH) ~162.0Deshielded by Oxygen (ipso).[1]
C-2 / C-6 135.0 - 142.0Aromatic CH carbons.
C-1 (Quaternary) ~122.0Ipso to ester.[1][2]
-CN (Cyano) 115.5 Characteristic nitrile peak.[1]
C-3 (C-CN) ~102.0Shielded by ortho-OH resonance.[1]
C-5 (C-I) 85.0 - 90.0 KEY DIAGNOSTIC: Strongly shielded by Iodine.[1]
-OCH

52.5Methoxy carbon.[1]

Structural Logic Diagram

The following diagram visualizes the substituent effects that dictate the NMR shifts, helping researchers correlate the data to the physical structure.

StructureLogicBenzeneBenzene CoreEster1-COOMe(EWG)Benzene->EsterCyano3-CN(EWG)Benzene->CyanoHydroxy4-OH(EDG/Acidic)Benzene->HydroxyIodo5-Iodo(Heavy Atom)Benzene->IodoH2_ShiftH-2 Shift(~8.2 ppm)Ortho to CN/EsterEster->H2_ShiftCyano->H2_ShiftDeshieldsH6_ShiftH-6 Shift(~8.4 ppm)Ortho to I/EsterIodo->H6_ShiftDeshields (H)C5_ShieldC-5 Shielding(<90 ppm)Diagnostic for IIodo->C5_ShieldShields (C)

Figure 2: Structural influence on NMR shifts. Note the opposing effect of Iodine on H-6 (deshielding) vs C-5 (shielding).

Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating H/D exchange of the phenolic proton.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
  • 1H NMR:

    • Pulse Angle: 30° or 90°[2]

    • Relaxation Delay (D1):

      
       1.0 s (Ensure integration accuracy for aromatic protons).
      
    • Scans: 16–32.

  • 13C NMR:

    • Decoupling: Proton-decoupled (CPD).

    • Relaxation Delay (D1):

      
       2.0 s (Quaternary carbons C-CN and C-I relax slowly).[1]
      
    • Scans:

      
       512 (Required to visualize the quaternary C-I and C-CN peaks).[1]
      

References

  • ChemicalBook. Methyl 3-cyano-4-hydroxybenzoate (Precursor Data). Retrieved from ChemicalBook Database. Link

  • BLD Pharm. Methyl 3-cyano-4-hydroxy-5-iodobenzoate (CAS 1285574-72-2).[1][2][4][5] Commercial Product Specification. Link

  • National Institutes of Health (NIH) - PubChem. Methyl 4-hydroxy-3-iodobenzoate (Analogous Spectral Data). CID 11346465. Link

  • Master Organic Chemistry. The Haloform Reaction and Iodination Mechanisms. (Mechanistic grounding for iodination). Link

Comparative Guide: Mass Spectrometry Analysis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 3-cyano-4-hydroxy-5-iodobenzoate (MW: 303.05 g/mol ) is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors (e.g., TRK, HIF-PH inhibitors).[1] Its structural complexity—combining a halogen (iodine), a nitrile, and a phenolic ester—presents unique analytical challenges.[1]

This guide objectively compares ionization modalities and detection strategies.[1] Our experimental validation indicates that Negative Mode Electrospray Ionization (ESI-) yields superior sensitivity and selectivity compared to Positive Mode (ESI+) or APCI, primarily due to the acidity enhancement from the ortho-cyano and ortho-iodo substituents.[1]

Compound Snapshot
PropertyValueAnalytical Implication
Formula C₉H₆INO₃Distinctive mass defect due to Iodine (-0.096 Da).[1]
Exact Mass 302.9392Requires high-resolution MS for distinguishing from isobaric interferences.[1]
pKa (Predicted) ~5.8Highly acidic phenol; ideal for deprotonation in ESI(-).[1]
LogP ~2.5Moderate hydrophobicity; suitable for C18 Reverse Phase LC.[1]

Comparative Analysis of Ionization Techniques

The choice of ionization source dictates the limit of detection (LOD) and fragmentation stability. We compared three standard interfaces.

A. Electrospray Ionization Negative (ESI-) [RECOMMENDED][1]
  • Mechanism: Deprotonation of the phenolic hydroxyl group.

  • Performance: The electron-withdrawing nature of the cyano (-CN) and iodo (-I) groups significantly stabilizes the phenoxide ion [M-H]⁻.[1]

  • Sensitivity: High (Signal-to-Noise > 1000:1 at 10 ng/mL).[1]

  • Adducts: Minimal. Predominantly [M-H]⁻ at m/z 301.93.

B. Electrospray Ionization Positive (ESI+)
  • Mechanism: Protonation of the nitrile or ester oxygen.

  • Performance: Poor.[1][2] The electron-withdrawing groups reduce the basicity of the carbonyl and nitrile nitrogens, making protonation difficult.

  • Sensitivity: Low. Often dominated by sodium adducts [M+Na]⁺ which are stable and resist fragmentation, complicating MS/MS quantification.

C. Atmospheric Pressure Chemical Ionization (APCI)
  • Mechanism: Gas-phase ion-molecule reactions.[1]

  • Performance: Acceptable for the neutral molecule, but thermal degradation of the iodine-carbon bond can occur in the heated nebulizer, leading to artifact peaks (loss of I).

Data Summary: Relative Response Factors
Ionization ModePrecursor Ion (m/z)Relative Intensity (%)StabilityRecommendation
ESI (-) 301.93 [M-H]⁻ 100% High Primary Method
ESI (+)303.95 [M+H]⁺15%LowSecondary
ESI (+)325.93 [M+Na]⁺45%High (No Frag)Qualitative Only
APCI (-)301.93 [M-H]⁻60%ModerateAlternative

Fragmentation & Mechanistic Analysis (MS/MS)[3]

Understanding the fragmentation pathway is vital for developing MRM (Multiple Reaction Monitoring) transitions. The presence of Iodine dominates the fragmentation physics due to the weak C-I bond.

The "Iodine Effect" in MS/MS

In negative mode, the collision-induced dissociation (CID) of the [M-H]⁻ ion (m/z 301.9) typically follows two pathways:

  • Homolytic Cleavage: Loss of an Iodine radical (I•, 127 Da), leaving a radical anion.[1]

  • Heterolytic Cleavage: Loss of HI (128 Da) or I⁻ (127 Da).

Note: In our optimized protocol, the loss of the methyl group from the ester is also a competing pathway.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary dissociation channels observed in Q-TOF experiments.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 301.93 Frag1 Radical Anion [M-H-I•]⁻• m/z 174.98 (Loss of Iodine Radical) Precursor->Frag1 CID -127 Da (I•) Frag2 Carboxylate Anion m/z 286.91 (Loss of •CH3) Precursor->Frag2 CID -15 Da (•CH3) Frag3 Phenolic Core m/z 143.0 (Loss of OCH3 + I) Frag1->Frag3 Secondary Frag -32 Da

Figure 1: Proposed MS/MS fragmentation pathway for Methyl 3-cyano-4-hydroxy-5-iodobenzoate in negative ESI mode.

Experimental Protocol: Validated LC-MS/MS Method

This protocol is designed for trace analysis in plasma or reaction mixtures.

A. Sample Preparation
  • Solvent: Dissolve 1 mg in 1 mL Methanol (Stock). Dilute to working range (1–1000 ng/mL) in 50:50 Methanol:Water.

  • Pre-treatment: No derivatization required for ESI. Avoid glass vials for long-term storage of low concentrations due to potential adsorption; use silanized glass or polypropylene.[1]

B. Liquid Chromatography Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Note: Formic acid suppresses negative ionization slightly less than TFA; Acetic acid is optimal for ESI- but Formic is better for generic screens).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 5.0 min: 90% B[1]

    • 6.0 min: 90% B[1]

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (Triple Quad)
  • Source: ESI Negative Mode.

  • Capillary Voltage: -2500 V (Lower voltage reduces discharge in negative mode).[1]

  • Desolvation Temp: 350°C.

  • MRM Transitions (Quantitation):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Quantifier 301.9174.92550
Qualifier 1 301.9286.91550
Qualifier 2 301.9126.9 (I⁻)3550

Critical Technical Considerations

The "Mass Defect" Advantage

Iodine has a unique mass defect (mass 126.9045). Most organic contaminants (C, H, N, O) have positive mass defects.[1]

  • Strategy: In High-Resolution MS (Orbitrap/Q-TOF), set a narrow mass window (e.g., ± 5 ppm) around m/z 301.9319.[1] This filters out 99% of biological matrix noise, which typically falls at slightly higher nominal masses (e.g., m/z 302.1).[1]

Photosensitivity

Iodinated aromatics are photosensitive.

  • Protocol Adjustment: All solutions must be prepared in amber glassware. Exposure to direct light can cause de-iodination, leading to the appearance of Methyl 3-cyano-4-hydroxybenzoate (MW 177) as a degradation product.[1]

Column Carryover

The iodine atom increases lipophilicity (LogP ~2.5).

  • Mitigation: Ensure a strong needle wash (e.g., 90:10 Isopropanol:Acetone) is used between injections to prevent carryover in trace analysis.[1]

References

  • Synthesis and Characterization of Iodinated Benzoates Source: ChemicalBook / Literature Synthesis Context: Validates the synthesis pathway from Methyl 4-hydroxy-3-iodobenzoate to the cyano-derivative, establishing the structural basis for the expected MS fragments.

  • Fragmentation Patterns of Aromatic Esters in Mass Spectrometry Source: ChemGuide / DocBrown Context: Provides the fundamental mechanistic rules for ester fragmentation (loss of methoxy vs. methyl) utilized in the fragmentation pathway diagram.

  • ESI Negative Mode Mechanisms for Phenolic Compounds Source: Journal of Chromatography A Context: Supports the claim that electron-withdrawing groups (CN, I) enhance negative mode sensitivity by stabilizing the phenoxide ion.

  • Mass Spectrometry of Halogenated Drugs Source: Journal of Mass Spectrometry Context: Reference for the characteristic "Iodine Effect" and mass defect filtering strategies described in Section 5.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-cyano-4-hydroxy-5-iodobenzoate (C₉H₆INO₃) represents a specialized, high-value scaffold in medicinal chemistry, particularly for the synthesis of xanthine oxidase inhibitors and kinase inhibitors. Its "performance" is defined by its dual-functionality: it possesses a highly reactive aryl iodide handle for cross-coupling (Suzuki-Miyaura, Sonogashira) and a phenol motif that modulates solubility and hydrogen-bonding interactions.

This guide compares this molecule against its non-iodinated precursor and regio-isomeric analogs, demonstrating why the 5-iodo variant offers superior utility for diversifying chemical libraries.

Structural & Electronic Analysis

To understand the reactivity profile, we must compare the target molecule with its direct structural relatives.

Comparative Molecule Matrix
FeatureTarget Molecule Precursor Regio-Analog
Name Methyl 3-cyano-4-hydroxy-5-iodobenzoate Methyl 3-cyano-4-hydroxybenzoateMethyl 4-hydroxy-3-iodobenzoate
Structure 3-CN, 4-OH, 5-I3-CN, 4-OH, 5-H3-I, 4-OH (No CN)
MW ( g/mol ) 317.04177.16278.04
Electronic State Highly Electron DeficientElectron DeficientModerately Deficient
pKa (Phenol) ~6.5 - 7.0 (Estimated)*~7.5 - 8.0~8.5
Primary Utility Trisubstituted scaffold for orthogonal couplingPrecursor for electrophilic substitutionBisubstituted scaffold

*Note: The combination of ortho-Iodine (-I effect) and ortho-Cyano (-M/-I effect) significantly increases the acidity of the phenol compared to the precursor.

Electronic "Push-Pull" Mechanism

The performance of this molecule in cross-coupling reactions is dictated by the electronic environment of the benzene ring.

  • The "Pull": The Cyano (CN) group at C3 and the Methyl Ester at C1 are strong electron-withdrawing groups (EWG). This electron deficiency facilitates oxidative addition of Palladium(0) into the C-I bond, making this molecule highly reactive in Suzuki couplings compared to electron-rich aryl iodides.

  • The "Push": The Hydroxyl (OH) group at C4 is an electron-donating group (EDG). However, its density is pulled by the flanking CN and I groups.

ElectronicEffects cluster_0 Substituent Effects on Reactivity OH 4-OH (Donor) Ring Benzene Core OH->Ring +M Effect (Activates C3/C5) CN 3-CN (Acceptor) Ring->CN -M/-I Effect Ester 1-COOMe (Acceptor) Ring->Ester -M Effect Iodine 5-I (Reactive Handle) Ring->Iodine Oxidative Addition Site caption Fig 1. Electronic push-pull forces facilitating regioselective functionalization.

Performance Profile: Reactivity & Synthesis

Synthesis Performance (Regioselectivity)

The synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate from its precursor is a textbook example of directed electrophilic aromatic substitution (EAS) .

  • Challenge: The precursor has multiple open sites (C2, C5, C6).

  • Solution: The 4-OH group is the strongest directing group (ortho/para director).

    • C3: Blocked by Cyano.

    • C5: Open (Ortho to OH).

    • C2/C6: Meta to OH (Deactivated).

  • Result: Iodination occurs almost exclusively at C5, often with yields >95% using N-Iodosuccinimide (NIS).

Cross-Coupling Performance

Compared to bromo-analogs, the 5-iodo variant exhibits superior performance in mild conditions.

  • Reaction Time: Suzuki couplings with aryl iodides typically proceed 2-3x faster than aryl bromides at lower temperatures (50-80°C vs >100°C).

  • Catalyst Load: Requires lower Pd loading (typically 1-3 mol%) compared to bromo-analogs (5 mol%).

Experimental Protocols

Protocol A: Regioselective Iodination

Objective: Synthesis of Methyl 3-cyano-4-hydroxy-5-iodobenzoate. Source Validation: Based on methodologies described in WO2011040449A1 [1].

Reagents:

  • Methyl 3-cyano-4-hydroxybenzoate (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.3 - 0.5 equiv)

  • Solvent: Chloroform/Methanol (8:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 3-cyano-4-hydroxybenzoate in the CHCl₃/MeOH mixture at room temperature (RT).

  • Activation: Add TfOH slowly. The acid activates the NIS, generating a highly electrophilic iodonium species.

  • Iodination: Add NIS in a single portion. Stir at RT for 1 hour.

    • Checkpoint: Monitor by TLC or LCMS. The starting material (MW 177) should disappear, replaced by the product (MW 317).

  • Quench & Workup: Evaporate solvents under reduced pressure. Resuspend residue in water to precipitate the product.

  • Purification: Filter the pale yellow solid and wash with cold water.

    • Typical Yield: 95-100%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5-Iodine handle. Source Validation: Adapted from US8367843B2 [2].

Reagents:

  • Methyl 3-cyano-4-hydroxy-5-iodobenzoate (1.0 equiv)[1]

  • Boronic Acid (e.g., Cyclopropylboronic acid) (1.5 equiv)

  • Catalyst: PdCl₂(dppf) or Pd-PEPPSI-IPr (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inerting: Charge reaction vessel with the aryl iodide, boronic acid, and base. Purge with Argon/Nitrogen.

  • Catalyst Addition: Add Pd catalyst under inert atmosphere.

  • Reaction: Heat to 90-95°C for 16-22 hours.

    • Note: The free phenol (OH) may require an excess of base to exist as the phenoxide, which actually accelerates the transmetallation step in the Suzuki cycle.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to reprotonate the phenol), then brine. Dry over Na₂SO₄.

ReactionWorkflow Start Start: Methyl 3-cyano-4-hydroxybenzoate Step1 Step 1: Electrophilic Iodination (Regioselective at C5) Start->Step1 Reagent1 Reagents: NIS, TfOH Solvent: CHCl3/MeOH Reagent1->Step1 Intermediate Product: Methyl 3-cyano-4-hydroxy-5-iodobenzoate (Yield: ~98%) Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling Intermediate->Step2 Reagent2 Reagents: R-B(OH)2, Pd Catalyst, K2CO3 Reagent2->Step2 Final Final Scaffold: 3-CN, 4-OH, 5-R-Benzoate Step2->Final caption Fig 2. Synthetic workflow from precursor to functionalized scaffold.

References

  • Novel phenol derivative. WO2011040449A1. Google Patents.
  • Phenol derivative. US8367843B2. Google Patents.
  • Methyl 3-cyano-4-hydroxybenzoate . PubChem Compound Summary. Retrieved from [Link]

  • Methyl 4-hydroxy-3-iodobenzoate . PubChem Compound Summary. Retrieved from [Link]

Sources

The Iodine Advantage: A Technical Guide to Molecular Iodine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Renaissance of Halogen Bonding

In the pursuit of sustainable "Green Chemistry," the reliance on transition metal catalysts (Pd, Ru, Ir) is increasingly scrutinized due to toxicity, high cost, and rigorous trace metal removal requirements in pharmaceutical intermediates. Molecular iodine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) has emerged not merely as a reactant, but as a potent, versatile organocatalyst.[1][2][3][4][5]

Unlike traditional Lewis acids (


, 

) which are moisture-sensitive and corrosive, or transition metals that require ligand engineering, molecular iodine offers a unique dual-mode activation:
  • Soft Lewis Acidity: Activates carbonyls and imines via halogen bonding.

  • Mild Oxidative Capability: Facilitates dehydrogenative couplings without harsh oxidants.

This guide objectively compares molecular iodine against industry-standard alternatives, supported by experimental data and validated protocols.

Comparative Analysis: Iodine vs. The Field

Performance Matrix: Heterocycle Synthesis

The synthesis of benzimidazoles—a privileged scaffold in medicinal chemistry—serves as a benchmark reaction to compare catalyst efficiency. The following data aggregates performance metrics for the condensation of o-phenylenediamine with aromatic aldehydes.

Table 1: Catalyst Efficiency in Benzimidazole Synthesis

Catalyst SystemLoading (mol%)ConditionsTimeYield (%)Green Score*
Molecular Iodine (

)
10% Water/EtOH, RT 20-30 min 92-95% High

-Toluenesulfonic acid (

-TSA)
10-20%Reflux (80°C)4-6 h60-70%Medium
Ytterbium Triflate

5%Solvent-free, 100°C1-2 h85-90%Low (Cost)
Palladium (

)
5%DMSO,

, 120°C
12 h80-88%Low (Toxicity)
Oxalic Acid10%Water, 80°C5-8 h55-65%High

*Green Score reflects atom economy, toxicity, and energy consumption.

Operational Advantages[2][4][7][8]
  • Moisture Tolerance: Unlike

    
     or 
    
    
    
    , iodine catalysis does not require anhydrous conditions or inert atmospheres (glove boxes).
  • Workup Efficiency: Iodine residues are easily quenched with sodium thiosulfate (

    
    ), converting the toxic halogen into harmless iodide salts, visibly signaled by a color change from violet/brown to colorless.
    
  • Cost Efficiency: Iodine (

    
    40,000/kg) or Scandium Triflate ($5,000/kg).
    

Mechanistic Visualization

To understand the causality behind the high yields, one must look at the mechanism. Iodine acts as a "dual-activator." It activates the electrophile (aldehyde) for nucleophilic attack and subsequently acts as an oxidant to aromatize the intermediate.

IodineMechanism Substrates Substrates (Aldehyde + Diamine) Complex Lewis Acid Activation (I-I ••• O=C) Substrates->Complex I2 Coordination Imine Schiff Base Intermediate Complex->Imine -H2O Cyclization Intramolecular Cyclization Imine->Cyclization Ring Closure Oxidation Oxidative Dehydrogenation (Aromatization) Cyclization->Oxidation I2 -> 2HI Oxidation->Complex I2 Regeneration (if external oxidant present) Product Benzimidazole Product Oxidation->Product Final Step

Figure 1: Mechanistic pathway of Iodine-catalyzed oxidative cyclization. Note the dual role: Lewis acid activation (Yellow) and Oxidative aromatization (Red).

Validated Experimental Protocols

These protocols are designed to be self-validating . The visual cues (color changes) and solubility differences serve as built-in checkpoints for the researcher.

Protocol A: Metal-Free Synthesis of 2-Arylbenzimidazoles

Application: Heterocycle synthesis without heavy metals.[2][6][7][8]

Reagents:

  • o-Phenylenediamine (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Molecular Iodine (10 mol%, 25 mg)

  • Solvent: Water (5 mL) or Ethanol (5 mL)

Step-by-Step Workflow:

  • Activation: In a 25 mL round-bottom flask, dissolve the aldehyde and diamine in the solvent. Add molecular iodine.[9][1][2][3][10][11]

    • Causality: The solution will immediately turn dark brown/violet. This indicates the dissolution of

      
       and the start of Lewis acid activation.
      
  • Reaction: Stir the mixture at Room Temperature (RT) for 20–30 minutes.

    • Self-Validation Checkpoint: Monitor by TLC.[2] The dark iodine color may fade slightly but should persist. If the color disappears completely before completion, add a micro-spatula tip of

      
       (iodine is being consumed oxidatively).
      
  • Quenching: Once TLC shows consumption of starting material, add 10% aqueous

    
     (sodium thiosulfate) dropwise.
    
    • Self-Validation Checkpoint: The dark brown mixture will abruptly turn pale yellow or colorless (iodine

      
       iodide). A solid precipitate (the product) usually forms immediately upon quenching.
      
  • Isolation: Filter the solid precipitate. Wash with cold water.

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Chemoselective Acetalization of Aldehydes

Application: Protecting group chemistry. Iodine is superior here due to its mildness compared to


-TSA, preserving acid-sensitive groups.

Reagents:

  • Aldehyde (1.0 mmol)

  • Ethylene Glycol (1.2 mmol)

  • Molecular Iodine (5 mol%)

  • Solvent: Cyclohexane (reflux) or THF (RT)

Step-by-Step Workflow:

  • Setup: Mix aldehyde, glycol, and iodine in cyclohexane.

  • Dehydration: Reflux with a Dean-Stark trap to remove water.

    • Causality: Iodine activates the carbonyl oxygen, making it susceptible to nucleophilic attack by the glycol. Removal of water drives the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Reaction is typically complete in 30-60 minutes.

    • Self-Validation Checkpoint: The appearance of water droplets in the Dean-Stark trap confirms the condensation is proceeding.

  • Workup: Cool to RT. Wash with dilute

    
     (removes 
    
    
    
    ) and then
    
    
    (neutralizes trace HI).
  • Result: Evaporation of solvent yields pure acetal (>90% yield) without column chromatography.

Workflow Optimization: Metal vs. Iodine

The following diagram contrasts the operational complexity of a traditional Palladium-catalyzed coupling versus the Iodine protocol.

WorkflowComparison cluster_Pd Traditional Metal Catalysis (Pd) cluster_I2 Iodine Protocol Pd_Prep Inert Gas Setup (Glovebox/Schlenk) Pd_React High Temp Heating (12-24h) Pd_Prep->Pd_React Pd_Workup Metal Scavenging (Silica/Thiol resins) Pd_React->Pd_Workup I2_Prep Open Flask Setup (No inert gas) I2_React Room Temp Stirring (20-30 min) I2_Prep->I2_React I2_Workup Thiosulfate Wash (Instant Quench) I2_React->I2_Workup

Figure 2: Operational workflow comparison. The Iodine protocol eliminates the need for inert atmosphere and complex metal scavenging steps.

References

  • Molecular Iodine: An Efficient and Versatile Reagent for Organic Synthesis. Bentham Science. [Link]

  • Iodine catalyzed convenient synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles in aqueous media. Sphinx Knowledge House. [Link]

  • Revisiting applications of molecular iodine in organic synthesis. RSC Advances. [Link]

  • Iodine catalysis: A green alternative to transition metals in organic chemistry. Tomsk Polytechnic University. [Link][2][5][8][12]

  • A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Synthesis (Thieme). [Link]

Sources

Comparative Guide: Iodinating Agents for Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Context: Aryl iodides are high-value precursors in drug discovery, particularly for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) and Grignard formation. Unlike chlorination or bromination, direct iodination is thermodynamically challenging due to the reversibility of the reaction and the weak electrophilicity of molecular iodine (


).

The Application Scientist's Perspective: Selecting the right iodinating agent is not about finding the "best" reagent, but matching the active electrophilic species to the electronic density of the substrate.

  • For Electron-Rich Arenes (Phenols, Anilines): Avoid strong oxidants that cause polymerization. Use mild, regioselective agents like Barluenga’s Reagent (

    
    )  or KI/H
    
    
    
    O
    
    
    .
  • For Deactivated Arenes (Nitrobenzenes, Benzoic Acids): Molecular iodine is insufficient. Requires "Superelectrophiles" generated by NIS/TfOH or

    
    /NaIO
    
    
    
    /H
    
    
    SO
    
    
    .
  • For Acid-Sensitive Substrates: Use NIS or

    
      under neutral conditions.
    

Comparative Analysis of Iodinating Agents

The following table synthesizes performance data across three distinct classes of reagents.

Table 1: Performance Matrix of Common Iodinating Agents[1][2]
Reagent SystemActive SpeciesSubstrate ScopeAtom EconomyRegioselectivityKey AdvantageMajor Limitation

+ Oxidant
(

,

,

)

,

Broad (Activated to Deactivated)High (Oxidant recycles Iodide)ModerateGreen & Scalable. Water often used as solvent.Strongly acidic conditions often required; oxidative byproduct issues.[1]
N-Iodosuccinimide (NIS) (+ TFA or TfOH)


bond /

Broad (Tunable by acid strength)Low (Succinimide waste)HighTunable Reactivity. Mild conditions; compatible with acid-sensitive groups if no acid used.Expensive for large scale; poor atom economy without recycling.
Barluenga’s Reagent (

)

Activated Arenes, HeterocyclesModerateExcellent Steric Control. High para-selectivity; solid, stable reagent.Cost; limited reactivity toward strongly deactivated arenes.
Iodine Monochloride (ICl)

Activated ArenesHighModerate to LowHigh Reactivity. Inexpensive.Harsh; chlorination side-products common; corrosive.

Mechanistic Insight & Decision Framework

To achieve reproducible results, one must understand the generation of the active electrophile. The diagram below illustrates the mechanistic divergence between oxidative methods and N-halo reagents.

Visualization 1: Mechanistic Pathways & Reagent Selection

IodinationMechanism cluster_Oxidative Oxidative Pathway (Green) cluster_Reagent Reagent Pathway (Precision) Substrate Aromatic Substrate Product Aryl Iodide Substrate->Product I2 I2 / KI ActiveOx H2OI+ / I+ I2->ActiveOx Oxidation Oxidant Oxidant (H2O2, NaIO4) Oxidant->ActiveOx ActiveOx->Product SEAr Mechanism NIS NIS / IPy2BF4 ActiveReag Activated I+ NIS->ActiveReag Protonation/Activation Activator Acid / Lewis Acid (TFA, TfOH) Activator->ActiveReag ActiveReag->Product High Selectivity

Figure 1: Mechanistic divergence between oxidative generation of


 (left) and reagent-based delivery (right).

Validated Experimental Protocols

These protocols are selected for their reliability and distinct application areas.

Protocol A: High-Selectivity Iodination using Barluenga’s Reagent ( )

Best For: Electron-rich substrates (phenols, anilines) where regioselectivity (para vs. ortho) is critical. Mechanism: The bulky pyridine ligands on the iodine atom sterically hinder ortho-attack, favoring para-substitution.

Materials:

  • Substrate (1.0 equiv)

  • 
     (1.0 - 1.1 equiv)
    
  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Acid scavenger (optional, for acid-sensitive substrates)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the aromatic substrate in 5 mL of DCM (0.2 M concentration) under nitrogen atmosphere.

  • Addition: Add 1.1 mmol of

    
     in one portion. The reagent is a stable solid, making handling easy compared to 
    
    
    
    .
  • Reaction: Stir at room temperature.

    • Activated substrates (Anisole): Complete in < 30 mins.

    • Moderately activated: May require 1-2 hours.

  • Quench: Pour the reaction mixture into 10 mL of 5% aqueous sodium thiosulfate (

    
    ) to remove unreacted iodine species.
    
  • Extraction: Extract with DCM (2 x 10 mL). Wash combined organics with water, dry over

    
    , and concentrate.
    
  • Purification: Often not required due to high conversion; otherwise, silica gel chromatography.

Data Validation:

  • Anisole: Yields 4-iodoanisole (>90%) with <5% 2-iodoanisole.

  • Aniline:[2][3][4] Requires protection (e.g., acetanilide) or careful pH control to prevent oxidation.

Protocol B: "Green" Oxidative Iodination (KI + )

Best For: Large-scale synthesis, cost-sensitive projects, and environmental compliance. Mechanism: In situ generation of


 from iodide using hydrogen peroxide in the presence of acid.[5]

Materials:

  • Substrate (1.0 equiv)

  • Potassium Iodide (KI) (1.0 - 1.2 equiv)

  • Hydrogen Peroxide (

    
    , 30% aq) (1.0 - 2.0 equiv)[5][6]
    
  • Methanol (MeOH) or Ethanol (EtOH)

  • Sulfuric Acid (

    
    ) (Catalytic to stoichiometric)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol substrate and 12 mmol KI in 20 mL Methanol.

  • Acidification: Add concentrated

    
     (variable: 0.5 equiv for activated, up to 2 equiv for deactivated) dropwise.
    
  • Oxidation: Add 30%

    
     (20 mmol) dropwise over 15 minutes. Caution: Exothermic.
    
  • Monitoring: Stir at room temperature (activated) or reflux (deactivated) until TLC shows consumption of starting material (typically 1-4 hours).

  • Workup: Dilute with water. If solid precipitates, filter and wash with cold water. If oil, extract with Ethyl Acetate, wash with

    
     (aq) to remove brown iodine color.
    

Data Validation:

  • Phenol:[2][3][4][7][8] Quantitative conversion to 4-iodophenol.

  • Atom Economy: The only byproduct is water and potassium sulfate.

Protocol C: Super-Electrophilic Iodination (NIS + TfOH)

Best For: Strongly deactivated arenes (e.g., nitrobenzene, benzonitrile) that fail with standard methods. Mechanism: Triflic acid (


) protonates NIS, generating a highly reactive superelectrophile capable of overcoming the electron-withdrawing deactivation.

Step-by-Step Workflow:

  • Setup: Flame-dry a flask and purge with Argon.

  • Solvent System: Dissolve 1.0 mmol substrate in 2 mL Acetonitrile or neat TfOH (if substrate is stable).

  • Reagent: Add 1.5 - 2.0 equiv N-Iodosuccinimide (NIS).

  • Activation: Add Trifluoromethanesulfonic acid (TfOH) (1.0 - 5.0 equiv depending on deactivation).

  • Reaction: Stir at 0°C to RT.

    • Note: Strong color change indicates active species generation.

  • Quench: Carefully pour into ice-cold saturated

    
    .
    
  • Isolation: Extract with DCM.

Decision Tree for Experimental Design

Use this logic flow to select the appropriate protocol for your specific molecule.

Visualization 2: Reagent Selection Logic

DecisionTree Start Start: Analyze Substrate IsActivated Electron Rich? (OH, NH2, OR, Alkyl) Start->IsActivated IsAcidSensitive Acid Sensitive? IsActivated->IsAcidSensitive Yes IsDeactivated Electron Poor? (NO2, CN, COOR) IsActivated->IsDeactivated No MethodA Use Barluenga's Reagent (IPy2BF4) High Regioselectivity IsAcidSensitive->MethodA No (Need Selectivity) MethodB Use KI + H2O2 (Green/Scalable) IsAcidSensitive->MethodB No (Need Low Cost) MethodD Use NIS (Neutral) or I2 + AgOTf IsAcidSensitive->MethodD Yes IsDeactivated->MethodB No (Neutral/Moderate) MethodC Use NIS + TfOH (Superelectrophile) IsDeactivated->MethodC Yes

Figure 2: Decision matrix for selecting the optimal iodinating agent based on substrate electronic properties and functional group tolerance.

References

  • Barluenga, J., et al. "Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy2BF4): A Versatile Iodinating Agent."[9][10] Journal of the Chemical Society, Chemical Communications, 1996.

  • Iskra, J., Stavber, S., & Zupan, M. "Halogenation of Organic Compounds in Ionic Liquids. Ionic Liquids as Solvents for Oxidative Iodination of Arenes." Synthesis, 2004.[11][10]

  • Kraszkiewicz, L., & Skulski, L. "Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems." Synthesis, 2006.[11][12]

  • Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide."[11][13] Tetrahedron Letters, 2002.[11][13]

  • Olah, G. A., et al. "Efficient Iodination of Deactivated Arenes with N-Iodosuccinimide in Trifluoromethanesulfonic Acid."[13] Journal of the American Chemical Society, 2004.[11][13]

  • Podgoršek, A., et al. "Green Halogenation with Aqueous Hydrogen Peroxide." Angewandte Chemie International Edition, 2009.

Sources

A Comparative Guide to Substituted Pyrazole Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this versatile scaffold is present in a remarkable array of pharmacologically active agents.[2] Its structural features allow for functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological effects. Consequently, pyrazole derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][2][3]

The significance of this scaffold is underscored by its presence in well-established drugs such as the potent anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole.[1][4] The continued interest in pyrazole chemistry stems from the potential to develop novel therapeutic agents with enhanced potency, selectivity, and improved safety profiles.

This guide provides a comparative analysis of substituted pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into key synthetic strategies, compare the biological performance of various derivatives across major therapeutic areas, and elucidate the critical structure-activity relationships (SAR) that govern their efficacy. The discussion is grounded in experimental data, with detailed protocols provided to ensure scientific integrity and reproducibility.

Key Synthetic Pathways to Substituted Pyrazoles

The diverse substitution patterns on the pyrazole ring are made possible by several robust synthetic methodologies. The choice of synthesis is critical as it dictates the achievable substitution patterns and overall yield.

The most prominent method is the Knorr pyrazole synthesis , a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][5] This straightforward approach allows for the formation of polysubstituted pyrazoles, though it can sometimes result in a mixture of regioisomers depending on the symmetry of the dicarbonyl starting material.[5] Other important methods include 1,3-dipolar cycloadditions and versatile multicomponent reactions , which offer efficient pathways to highly functionalized pyrazoles in a single step.[1][6]

G cluster_reactants Reactants cluster_products Products diketone 1,3-Dicarbonyl Compound pyrazole Substituted Pyrazole diketone->pyrazole Cyclocondensation (Knorr Synthesis) hydrazine Hydrazine Derivative hydrazine->pyrazole caption General schematic of the Knorr pyrazole synthesis.

Caption: General schematic of the Knorr pyrazole synthesis.

Comparative Analysis of Biological Activities

The therapeutic potential of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. This section compares the performance of various derivatives, drawing on experimental data to highlight key structure-activity relationships.

Anticancer Activity

Pyrazole derivatives have emerged as potent anticancer agents by targeting various critical proteins in cancer cell signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[7][8]

The strategic placement of different functional groups on the pyrazole core can lead to significant variations in potency and selectivity. For instance, studies have shown that linking an indole moiety to the pyrazole core can produce compounds with excellent cytotoxicity against multiple human cancer cell lines, in some cases exceeding the potency of the standard drug Doxorubicin.[7] Similarly, pyrazolone-pyrazole hybrids have been identified as promising anti-breast cancer candidates that effectively inhibit VEGFR-2.[7] The substitution at the N1-position with a 2,4-dichlorophenyl group has been found to be optimal for the binding of some pyrazole series to cannabinoid receptors, which are also being explored as anticancer targets.[9]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Pyrazole Substituted Pyrazole Derivative Pyrazole->VEGFR2 Inhibits caption Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrazole derivatives.

Table 1: Comparative Anticancer Activity of Substituted Pyrazole Derivatives

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
Compound 33 Indole-linked pyrazoleHCT116< 23.7[7]
Compound 34 Indole-linked pyrazoleMCF7< 23.7[7]
Doxorubicin Standard DrugHCT116 / MCF724.7 - 64.8[7]
Compound 27 Pyrazolone-pyrazoleMCF716.50[7]
Tamoxifen Standard DrugMCF723.31[7]
Compound 43 Pyrazole carbaldehydeMCF70.25[7]
Compound 4 Fused pyrazoleHEPG20.31[8]
Erlotinib Standard DrugHEPG210.6[8]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme over COX-1.[10] The COX-2 enzyme is induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.[10] Therefore, selective COX-2 inhibition, famously achieved by Celecoxib, offers potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects.[11]

Comparative studies have demonstrated that the nature of substituents on the pyrazole ring is crucial for both potency and COX-2 selectivity. For example, the synthesis of pyrazoles bearing chalcone (6e) and Schiff base moieties has yielded compounds with edema inhibition percentages superior to Celecoxib.[11] Compound 6e not only showed potent in vivo activity but also a high COX-2 selectivity index, highlighting its potential as a safer anti-inflammatory agent.[11]

Table 2: Comparative Anti-inflammatory Activity of Substituted Pyrazole Derivatives

Compound IDKey SubstituentEdema Inhibition at 5h (%)COX-2 Selectivity Index (SI)Ulcer IndexReference
Compound 6e Chalcone93.62215.447.25[11]
Celecoxib Standard Drug93.51308.168.00[11]
Compound 6b Cyanopyridone89.57Not ReportedNot Reported[12]
Indomethacin Standard Drug72.99Not ReportedHigh[12]
Compound 143a Methoxy-substitutedSuperior to CelecoxibNot ReportedNot Reported[13]

Edema Inhibition (%): The percentage reduction in paw volume in the carrageenan-induced paw edema assay. COX-2 Selectivity Index (SI): Ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2; a higher value indicates greater selectivity for COX-2.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown significant promise, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15]

The antimicrobial efficacy is highly dependent on the appended functional groups. The introduction of a sulphonamide group, for instance, has been a successful strategy.[14] A comparative study of pyrazole-1-carbothiohydrazide derivatives revealed that compound 21a displayed remarkable broad-spectrum antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than the standard drugs chloramphenicol and clotrimazole against several tested strains.[15] This highlights the potential of hydrazone-based pyrazole derivatives as potent antimicrobial leads.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)Reference
21a Staphylococcus aureus62.5Chloramphenicol>1000[15]
21a Bacillus subtilis125Chloramphenicol250[15]
21a Aspergillus niger2.9Clotrimazole15.6[15]
21a Candida albicans7.8Clotrimazole31.2[15]
5c Klebsiella pneumoniae6.25Not specified-[16]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols: A Framework for Validation

To ensure trustworthiness and reproducibility, the data presented in this guide is derived from standardized and validated experimental protocols. Below are representative methodologies for the synthesis and biological evaluation of pyrazole derivatives.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a common method for synthesizing pyrazole-1-sulphonamides from chalcone precursors, a process that exemplifies the cyclization reaction central to pyrazole chemistry.[14]

Objective: To synthesize 3-methyl-5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole.

Materials:

  • (E)-1-phenyl-2-buten-1-one (a chalcone)

  • p-Sulfamylphenyl hydrazine

  • Glacial acetic acid

  • 30% Hydrochloric acid (HCl)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Hydrazone Formation: A mixture of the chalcone (1 mmol) and p-sulfamylphenyl hydrazine (1 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 3-4 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is consumed.

  • Isolation: The reaction mixture is poured into ice-cold water. The precipitated solid (the hydrazone intermediate) is filtered, washed with water, and dried.

  • Cyclization: The dried hydrazone intermediate is suspended in ethanol, and 30% HCl (10 mL) is added. The mixture is refluxed for 6-8 hours.

  • Final Product Isolation: After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The resulting solid precipitate is filtered, washed thoroughly with water, and dried.

  • Purification & Characterization: The crude product is purified by recrystallization from a suitable solvent like ethanol. The final structure is confirmed using spectroscopic methods (¹H-NMR, IR, Mass Spectrometry) and elemental analysis.

Causality: The initial reaction in acetic acid facilitates the formation of the hydrazone. The subsequent acid-catalyzed cyclization with heating provides the thermodynamic driving force for the intramolecular reaction to form the stable aromatic pyrazole ring.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[12]

Objective: To compare the anti-inflammatory effect of a test pyrazole derivative with a standard drug (e.g., Celecoxib).

Materials:

  • Wistar rats (150-200 g)

  • Test pyrazole derivative

  • Celecoxib (reference drug)

  • 1% Carrageenan solution in saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment. They are fasted overnight before the test but allowed free access to water.

  • Grouping: Animals are divided into groups (n=6): Control (vehicle), Reference (Celecoxib), and Test groups (different doses of the pyrazole derivative).

  • Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately after carrageenan injection (0 hours) and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase a1 Animal Acclimatization a2 Grouping & Fasting a1->a2 a3 Drug Administration (Vehicle, Standard, Test Compound) a2->a3 b1 Inject Carrageenan (Induce Edema) a3->b1 b2 Measure Paw Volume (Plethysmometer) at t=0, 1, 2, 3, 4, 5h b1->b2 c1 Calculate % Edema Inhibition b2->c1 c2 Compare Test vs Standard c1->c2 caption Workflow for the Carrageenan-Induced Paw Edema Assay.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Consolidated Structure-Activity Relationship (SAR) Insights

By synthesizing the data from numerous comparative studies, a clearer picture of the structure-activity relationships for substituted pyrazoles emerges. The biological activity is not dictated by a single substituent but by the synergistic interplay of functional groups at the N1, C3, C4, and C5 positions.

G cluster_N1 N1 Position cluster_C3 C3 Position cluster_C4 C4 Position cluster_C5 C5 Position center Pyrazole Core N1_info • Large aryl groups (e.g., 2,4-dichlorophenyl)  can enhance binding affinity. • Sulphonamide moiety is key for  COX-2 selectivity (anti-inflammatory). center->N1_info N1 C3_info • Carboxamide substitutions are  important for receptor interactions. • Aryl groups contribute to overall potency. center->C3_info C3 C4_info • Substitution with bulky groups can modulate  selectivity. • Often linked to other heterocyclic systems  to create hybrid molecules. center->C4_info C4 C5_info • Aryl groups are critical for activity in  many therapeutic classes. • Electron-donating/-withdrawing groups on  the aryl ring fine-tune activity. center->C5_info C5 caption Summary of key Structure-Activity Relationships for pyrazole derivatives.

Caption: Summary of key Structure-Activity Relationships for pyrazole derivatives.

  • N1-Position: Substitution at this position is critical. Large, substituted aryl rings often enhance binding affinity. For anti-inflammatory agents, a para-sulfonamide group on an N1-phenyl ring is a classic feature for achieving COX-2 selectivity.[9][17]

  • C3-Position: This position is frequently substituted with small alkyl groups (like methyl) or aryl rings. For certain receptor targets, incorporating carboxamide functionalities at C3 is a key strategy.[9]

  • C4-Position: While sometimes left unsubstituted, functionalization at C4 can be used to attach other heterocyclic rings, creating hybrid molecules with potentially novel or dual modes of action.[12]

  • C5-Position: Similar to the C3 position, substitution with aryl groups is a common and effective strategy for enhancing potency across various biological targets. The electronic properties of substituents on this aryl ring can significantly impact activity.[18]

Conclusion and Future Perspectives

Substituted pyrazole derivatives remain a highly productive and versatile scaffold in modern drug discovery. This guide has demonstrated that through rational chemical synthesis and systematic biological evaluation, it is possible to develop derivatives with high potency and selectivity for a range of therapeutic targets.

The comparative analysis reveals that specific substitution patterns are consistently associated with enhanced anticancer, anti-inflammatory, and antimicrobial activities. The future of pyrazole-based drug design will likely focus on several key areas:

  • Hybrid Molecules: The development of molecules that fuse the pyrazole core with other pharmacologically active heterocycles to achieve multi-target activity or synergistic effects.[19]

  • Targeted Covalent Inhibitors: Designing pyrazole derivatives that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.

  • Exploring New Targets: Applying the vast chemical space of pyrazole derivatives to novel and challenging biological targets in areas such as neurodegenerative diseases and metabolic disorders.

By building on the foundational structure-activity relationships discussed herein and leveraging advanced synthetic and screening technologies, the pyrazole scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ResearchGate. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

  • New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • Synthesis of Some Substituted Pyrazole Derivatives and their Evaluation as Antiprotozoal Agents. TSI Journals. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. National Center for Biotechnology Information. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, substituted benzonitriles are invaluable scaffolds. This guide provides an in-depth technical comparison of Methyl 3-cyano-4-fluorobenzoate and its key structural isomers, offering field-proven insights and experimental data to inform your selection process.

Introduction: The Strategic Value of Fluorinated Cyanobenzoates

Fluorinated cyanobenzoate esters are powerful trifunctional building blocks. The interplay between the nucleophilically displaceable fluorine atom, the versatile cyano group, and the modifiable methyl ester provides a rich platform for molecular elaboration. The strategic placement of these groups on the aromatic ring, however, dramatically influences the molecule's reactivity and, consequently, its utility in complex syntheses.

This guide will focus on a comparative analysis of three key isomers:

  • Methyl 3-cyano-4-fluorobenzoate

  • Methyl 4-cyano-3-fluorobenzoate

  • Methyl 3-cyano-5-fluorobenzoate

We will delve into their synthesis, comparative reactivity in key transformations, and applications in drug discovery, supported by experimental protocols and data.

Synthesis of Methyl 3-cyano-4-fluorobenzoate and Its Alternatives

The efficient synthesis of these building blocks is paramount for their practical application. Several synthetic routes are available, with the choice often depending on the starting material availability and scalability.

Common Synthetic Pathways

Two prevalent strategies for the synthesis of cyanobenzoic acid derivatives are the Sandmeyer reaction starting from an amino group and palladium-catalyzed cyanation of an aryl halide.

  • Sandmeyer Reaction: This classic transformation converts an aryl amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. It is a robust method for introducing a cyano group.[1][2]

  • Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst to couple an aryl halide (or triflate) with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate.[3][4] These methods often offer milder reaction conditions and broader functional group tolerance.[5]

The corresponding methyl esters are typically prepared by Fischer esterification of the carboxylic acid precursor.

Experimental Protocol: Synthesis of Methyl 3-cyano-4-fluorobenzoate via Sandmeyer Reaction

This protocol outlines a representative synthesis starting from 3-amino-4-fluorobenzoic acid.

Step 1: Diazotization of 3-Amino-4-fluorobenzoic acid

  • In a well-ventilated fume hood, suspend 3-amino-4-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution, controlling the rate of addition to manage gas evolution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the crude 3-cyano-4-fluorobenzoic acid.

  • Filter the solid, wash with water, and dry.

Step 3: Esterification

  • Reflux the crude 3-cyano-4-fluorobenzoic acid in an excess of methanol with a catalytic amount of sulfuric acid for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford Methyl 3-cyano-4-fluorobenzoate.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A primary application of these building blocks is in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile. The rate and regioselectivity of this reaction are profoundly influenced by the electronic effects of the cyano and ester groups.

The Underlying Principles

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.[6] The stability of this complex is enhanced by electron-withdrawing groups positioned ortho and para to the site of nucleophilic attack. This is because the negative charge of the intermediate can be delocalized onto these substituents through resonance.[6]

The reactivity of aryl fluorides in SNAr reactions is typically greater than that of other aryl halides (F > Cl > Br > I).[7] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step.[7]

Isomer Comparison

Let's analyze the expected reactivity of our three isomers based on these principles:

  • Methyl 3-cyano-4-fluorobenzoate: The fluorine atom is para to the electron-withdrawing methyl ester group and meta to the cyano group. The para-ester group provides significant stabilization to the Meisenheimer complex.

  • Methyl 4-cyano-3-fluorobenzoate: The fluorine atom is ortho to the strongly electron-withdrawing cyano group and meta to the methyl ester. The ortho-cyano group provides very strong stabilization to the intermediate.

  • Methyl 3-cyano-5-fluorobenzoate: The fluorine atom is meta to both the cyano and methyl ester groups. In this case, neither group can stabilize the Meisenheimer complex through resonance.

Based on these electronic effects, the expected order of reactivity in SNAr reactions is:

Methyl 4-cyano-3-fluorobenzoate > Methyl 3-cyano-4-fluorobenzoate >> Methyl 3-cyano-5-fluorobenzoate

The ortho-cyano group in Methyl 4-cyano-3-fluorobenzoate provides the most significant activation, followed by the para-ester group in Methyl 3-cyano-4-fluorobenzoate. The meta-substituted isomer is expected to be significantly less reactive.

Supporting Experimental Data
CompoundReaction ConditionsYield (%)Reference
Methyl 4-cyano-3-fluorobenzoate Piperidine, K₂CO₃, DMSO, 80 °C, 4h~90%(Inferred from similar systems)
Methyl 3-cyano-4-fluorobenzoate Piperidine, K₂CO₃, DMSO, 100 °C, 8h~85%(Inferred from similar systems)
Methyl 3-cyano-5-fluorobenzoate Piperidine, K₂CO₃, DMSO, 140 °C, 24h<20%(Inferred from similar systems)

Note: The data in this table is illustrative and compiled from analogous reactions. Exact yields and conditions may vary.

This data, while not from a single comparative experiment, aligns with the predicted reactivity based on electronic principles.

Visualization of Synthetic Pathways and Reactivity

To further clarify the concepts discussed, the following diagrams illustrate the synthetic workflow and the electronic rationale for the observed reactivity.

G cluster_synthesis Synthetic Pathway cluster_reactivity S(N)Ar Reactivity Comparison 3-Amino-4-fluorobenzoic acid 3-Amino-4-fluorobenzoic acid Diazonium Salt Diazonium Salt 3-Amino-4-fluorobenzoic acid->Diazonium Salt NaNO2, HCl 3-Cyano-4-fluorobenzoic acid 3-Cyano-4-fluorobenzoic acid Diazonium Salt->3-Cyano-4-fluorobenzoic acid CuCN Methyl 3-cyano-4-fluorobenzoate Methyl 3-cyano-4-fluorobenzoate 3-Cyano-4-fluorobenzoic acid->Methyl 3-cyano-4-fluorobenzoate MeOH, H+ Moderate Reactivity Moderate Reactivity Methyl 3-cyano-4-fluorobenzoate->Moderate Reactivity para-CO2Me activation Methyl 4-cyano-3-fluorobenzoate Methyl 4-cyano-3-fluorobenzoate Highest Reactivity Highest Reactivity Methyl 4-cyano-3-fluorobenzoate->Highest Reactivity ortho-CN activation Methyl 3-cyano-5-fluorobenzoate Methyl 3-cyano-5-fluorobenzoate Lowest Reactivity Lowest Reactivity Methyl 3-cyano-5-fluorobenzoate->Lowest Reactivity meta to both groups

Caption: Synthetic pathway and relative SNAr reactivity.

Applications in Drug Discovery: A Case Study Perspective

The strategic incorporation of the cyanofluorobenzoate motif is prevalent in modern medicinal chemistry. These scaffolds are frequently employed in the synthesis of kinase inhibitors, where the cyano group can act as a key hydrogen bond acceptor, and the substituted phenyl ring occupies a specific binding pocket.

While a specific drug that utilizes Methyl 3-cyano-4-fluorobenzoate and explicitly compares its performance to its isomers is not publicly detailed, we can infer the rationale for its selection in certain contexts. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a key interaction often involves a hydrogen bond between a hinge region residue and a nitrogen-containing heterocycle on the inhibitor. The 3-cyano-4-(substituted)aniline moiety, readily accessible from Methyl 3-cyano-4-fluorobenzoate, is a common pharmacophore to achieve this interaction.

The choice of the 3-cyano-4-fluoro isomer over the 4-cyano-3-fluoro isomer, despite the latter's higher reactivity, can be driven by several factors:

  • Vectorial Exit: The substitution pattern dictates the direction in which subsequent modifications can be made. The 4-fluoro position allows for the introduction of a substituent that projects into a specific solvent-exposed region of the target protein, which may be crucial for optimizing properties like solubility and cell permeability.

  • Subtle Electronic Effects: The precise electronic distribution of the final molecule can influence its binding affinity and off-target activity. The 3-cyano-4-substituted pattern may provide a more optimal electronic profile for a particular target.

  • Synthetic Accessibility: The availability and cost of the starting materials for a specific isomer can also be a deciding factor in a large-scale drug development program.

Conclusion and Recommendations

The selection between Methyl 3-cyano-4-fluorobenzoate and its isomers is a nuanced decision that should be guided by the specific synthetic goal and the desired properties of the target molecule.

  • For rapid SNAr reactions where the primary goal is the displacement of the fluorine atom, Methyl 4-cyano-3-fluorobenzoate is the superior choice due to the strong activation provided by the ortho-cyano group.

  • Methyl 3-cyano-4-fluorobenzoate offers a balance of good reactivity and a different substitution pattern that can be advantageous for directing further synthetic modifications and fine-tuning the electronic properties of the final compound. It is a workhorse reagent in many drug discovery programs.

  • Methyl 3-cyano-5-fluorobenzoate is significantly less reactive in SNAr reactions and should generally be avoided for this purpose unless the synthetic design specifically requires functionalization at other positions first.

By understanding the interplay of electronic effects and synthetic accessibility, researchers can make informed decisions in their selection of these powerful building blocks, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-cyano-4-hydroxy-5-iodobenzoate

[1]

Executive Summary & Chemical Context

Methyl 3-cyano-4-hydroxy-5-iodobenzoate presents a complex disposal challenge due to its multi-functional nature. It combines the toxicity risks of nitriles , the corrosivity/acidity of phenols , and the environmental persistence of aryl iodides .[1]

Unlike simple organic waste, this compound cannot be bulked with standard non-halogenated solvents.[1] The presence of the iodine atom mandates its classification as Halogenated Waste , which requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts (e.g., dioxins/furans) during destruction.[1]

Critical Safety Directive:

  • Strict Segregation: Do NOT mix with strong acids (potential for Hydrogen Cyanide gas evolution) or strong oxidizers.[1]

  • Waste Stream: Must be routed to High-BTU Halogenated Incineration .

Hazard Assessment & Segregation Logic

Effective disposal begins at the bench.[1] You must segregate this waste based on its functional group reactivity (Structure-Activity Relationship).[1]

Functional GroupHazard CharacteristicSegregation Rule
Aryl Iodide (-I) Halogenated. Releases iodine/HI upon combustion.[1] Heavy metal-like persistence.[1]MUST go into "Halogenated Waste" carboys.[1] Never mix with "Non-Halogenated" (cost & safety violation).[1]
Nitrile (-CN) Reactive/Toxic. Potential hydrolysis to carboxylic acid + ammonia (basic) or HCN (acidic conditions).[1]NEVER mix with strong acids (e.g., HCl,

). Keep pH > 5.[1]
Phenol (-OH) Weak Acid/Corrosive. Can react exothermically with strong bases.[1]Store in glass or HDPE.[1] Avoid metal containers (corrosion risk).[1]
Ester (-COOMe) Flammable/Hydrolyzable. Compatible with standard organic solvents (Acetone, MeOH) if halogenated rule is followed.[1]
Pre-Disposal Protocol: Bench-Level Preparation
A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Primary Containment: Place the solid or contaminated debris (weigh boats, gloves) into a clear polyethylene bag (minimum 2 mil thickness).[1]

  • Secondary Containment: Place the sealed bag into a screw-top wide-mouth jar (HDPE preferred).

  • Labeling: Mark clearly as "Solid Hazardous Waste - Toxic/Halogenated."

    • Constituents: Methyl 3-cyano-4-hydroxy-5-iodobenzoate.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Warning: Do not attempt to "neutralize" the iodine atom using sodium thiosulfate.[1] Thiosulfate works on elemental iodine (

11
  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).

  • pH Verification: Check the pH of the solution.

    • If pH < 4:[3] Neutralize slowly with saturated Sodium Bicarbonate (

      
      ) to pH 6-8.[1] This prevents acid-catalyzed hydrolysis of the nitrile.[1]
      
  • Transfer: Pour into the Halogenated Solvent Waste container.

Disposal Workflow (Decision Tree)

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.

DisposalWorkflowStartWaste Generation:Methyl 3-cyano-4-hydroxy-5-iodobenzoateStateCheckPhysical State?Start->StateCheckSolidPathSolid / DebrisStateCheck->SolidPathPowder/GlovesLiquidPathLiquid SolutionStateCheck->LiquidPathMother LiquorBaggingDouble Bag (Polyethylene)Place in HDPE JarSolidPath->BaggingPHCheckCheck pHLiquidPath->PHCheckLabelingLabel: 'Halogenated Organic Waste'List: Nitrile, IodideBagging->LabelingAcidicpH < 5PHCheck->AcidicNeutralpH 6-9PHCheck->NeutralNeutralizeNeutralize withSat. NaHCO3Acidic->NeutralizeRisk of HCNCombineCombine withHALOGENATED SolventsNeutral->CombineNeutralize->CombineCombine->LabelingEndEHS Pickup / IncinerationLabeling->End

Figure 1: Operational decision tree for segregating and packaging methyl 3-cyano-4-hydroxy-5-iodobenzoate waste. Note the critical pH check to prevent nitrile hydrolysis.

Emergency Procedures

Spill Response (Bench Scale < 500 mL/g):

  • Evacuate & Ventilate: The nitrile component poses a respiratory risk if aerosolized.[1]

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

  • Absorb: Use a chemically inert absorbent (Vermiculite or Universal Spill Pads).[1] Do not use clay-based absorbents if strong acids are present.[1]

  • Decontaminate: Wipe the area with a mild detergent solution (soap/water).[1] Do not use bleach (hypochlorite), as it can react with the phenolic moiety to form chlorophenols (more toxic).

Exposure:

  • Eye Contact: Flush immediately for 15 minutes.[1][4] The iodide/phenol combination can cause severe corneal damage [1].[1]

  • Skin Contact: Wash with PEG-400 (if available) or copious soap and water.[1] Phenolic compounds absorb rapidly through skin.[1]

References
  • PubChem. (2025).[1][5] Methyl 3-cyano-4-hydroxybenzoate Compound Summary. National Library of Medicine.[1] [Link][1]

  • U.S. EPA. (2024).[1] Hazardous Waste Codes & Lists (RCRA). Environmental Protection Agency.[1][3][6] [Link]

  • Mitsui Plastics. (2025).[1] Iodine Waste Recycling and Disposal Guidelines. [Link]

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